molecular formula C18H20FN3O4 B1675101 Levofloxacin CAS No. 100986-85-4

Levofloxacin

货号: B1675101
CAS 编号: 100986-85-4
分子量: 361.4 g/mol
InChI 键: GSDSWSVVBLHKDQ-JTQLQIEISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Levofloxacin is the levo-isomer of ofloxacin and belongs to the fluoroquinolone class of antibiotics . It is a broad-spectrum antibacterial agent used in scientific research to study a wide range of bacterial infections, including those of the respiratory tract, skin, urinary tract, and prostate . Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, two essential type II topoisomerase enzymes required for DNA replication, transcription, and repair . This inhibition disrupts DNA synthesis, leading to bactericidal effects .this compound is particularly valuable in microbiological and pharmacological research due to its enhanced activity against Gram-positive bacteria, such as Streptococcus pneumoniae , compared to earlier generation quinolones, categorizing it as a "respiratory fluoroquinolone" . Researchers utilize it to investigate pathogen susceptibility, antibiotic resistance mechanisms, and the efficacy of treatment regimens for conditions like pneumonia and other serious infections . It is critical to note that this compound is associated with serious potential adverse effects in clinical settings, including tendinitis and tendon rupture, peripheral neuropathy, and central nervous system effects . This product is provided For Research Use Only and is strictly not intended for diagnostic or therapeutic use. It is not for human or animal consumption.

属性

IUPAC Name

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDSWSVVBLHKDQ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041060
Record name Levofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Levofloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001929
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>54.2 [ug/mL] (The mean of the results at pH 7.4), Sparingly soluble, Freely soluble in glacial acetic acid, chloroform; sparingly soluble in water
Record name SID49665952
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Levofloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01137
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levofloxacin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8028
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Light yellowish -white to yellow-white crystal or crystalline powder, Needles from ethanol + ethyl ether

CAS No.

100986-85-4
Record name Levofloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100986-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levofloxacin [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100986854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levofloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01137
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LEVOFLOXACIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758709
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Levofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOFLOXACIN ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIX4E89Y14
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Levofloxacin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8028
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Levofloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001929
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

225-227C, 225-227 °C (decomposes)
Record name Levofloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01137
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levofloxacin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8028
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Levofloxacin on DNA Gyrase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levofloxacin, a third-generation fluoroquinolone antibiotic, exhibits potent bactericidal activity by targeting bacterial type IIA topoisomerases, primarily DNA gyrase in Gram-negative bacteria and topoisomerase IV in many Gram-positive bacteria.[1][2] This guide provides a comprehensive technical overview of the molecular mechanism of this compound's action on DNA gyrase. It delves into the formation of the ternary drug-enzyme-DNA complex, the inhibition of DNA re-ligation, and the subsequent induction of lethal double-strand breaks. This document includes quantitative data on enzyme inhibition, detailed experimental protocols for key assays, and visual diagrams to elucidate the complex interactions and pathways involved.

Core Mechanism of Action

This compound's primary mechanism of action involves the inhibition of DNA gyrase, an essential enzyme that introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[1][3] The bactericidal effect of this compound is not merely due to the inhibition of gyrase's enzymatic activity but rather its conversion into a cellular toxin that generates permanent double-strand DNA breaks.[4]

The process unfolds in a series of steps:

  • Binding to the Gyrase-DNA Complex: DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, first binds to DNA and creates a transient double-strand break.[3]

  • Formation of the Ternary Cleavage Complex: this compound then intercalates into the cleaved DNA and interacts with both the DNA and specific residues of the GyrA and GyrB subunits, forming a stable ternary complex.[1][4]

  • Inhibition of DNA Re-ligation: The presence of this compound within this complex physically obstructs the re-ligation of the cleaved DNA strands.[1][4]

  • Induction of Double-Strand Breaks: The stalled cleavage complex leads to the accumulation of double-strand DNA breaks, which, when encountered by replication forks, become irreversible and lethal to the bacterium.[1]

A key feature of this interaction is the water-metal ion bridge . A magnesium ion is coordinated by the C3/C4 keto-acid moiety of this compound and is believed to be bridged by water molecules to specific amino acid residues in the GyrA subunit, further stabilizing the ternary complex.[5]

Quantitative Data: Inhibition of DNA Gyrase

The inhibitory potency of this compound against DNA gyrase can be quantified using various parameters, most notably the half-maximal inhibitory concentration (IC50). These values can vary depending on the bacterial species and the specific assay conditions.

Bacterial SpeciesEnzymeParameterValue (µg/mL)Reference
Escherichia coliDNA GyraseIC502.50 ± 0.14[6]
Mycobacterium tuberculosisDNA GyraseIC505[7]
Enterococcus faecalisDNA GyraseIC5028.1[8]

Molecular Interactions within the Ternary Complex

The stability of the this compound-gyrase-DNA ternary complex is crucial for its bactericidal activity. This stability is achieved through a network of interactions between the drug, the enzyme, and the DNA.

  • Interaction with GyrA: The Quinolone Resistance-Determining Region (QRDR) of the GyrA subunit is the primary site of interaction. Specific amino acid residues, such as serine at position 83 and aspartic or glutamic acid at position 87 (in E. coli numbering), are critical. These residues are thought to anchor the water-metal ion bridge, forming hydrogen bonds with the this compound-chelated magnesium ion.[5]

  • Interaction with GyrB: While GyrA is the primary interactor, residues in the GyrB subunit also contribute to the binding pocket and can influence drug susceptibility.[9]

  • Interaction with DNA: this compound intercalates into the DNA at the site of cleavage, stacking between the bases and further stabilizing the cleaved complex.[10]

Experimental Protocols

The following are detailed methodologies for key experiments used to study the mechanism of this compound on DNA gyrase.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibition of this activity by compounds like this compound.

Materials:

  • Purified DNA gyrase (GyrA and GyrB subunits)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • 5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.

  • This compound stock solution (in DMSO)

  • Stop Solution/Loading Dye: 5% SDS, 25% glycerol, 0.025% bromophenol blue.

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and varying concentrations of this compound (or DMSO for the control).

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase. The final reaction volume is typically 20-30 µL.

  • Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer. Run the gel at a low voltage (e.g., 2-3 V/cm) for several hours to separate the supercoiled and relaxed DNA topoisomers.

  • Visualization and Quantification: Stain the gel with ethidium bromide and visualize under UV light. The amount of supercoiled DNA in each lane can be quantified using densitometry software. The IC50 value is the concentration of this compound that inhibits supercoiling by 50%.

DNA Cleavage Assay

This assay measures the ability of this compound to stabilize the covalent complex between DNA gyrase and DNA, leading to the accumulation of linear DNA.

Materials:

  • Purified DNA gyrase

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (similar to the supercoiling assay, but ATP may be omitted)

  • This compound stock solution

  • SDS (Sodium Dodecyl Sulfate)

  • Proteinase K

  • Agarose

  • TAE buffer

  • DNA stain

Procedure:

  • Reaction Setup: Combine DNA gyrase, supercoiled plasmid DNA, and varying concentrations of this compound in the assay buffer.

  • Incubation: Incubate at 37°C for 30-60 minutes to allow the formation of the cleavage complex.

  • Complex Trapping: Add SDS to a final concentration of 1% to denature the gyrase subunits that are not covalently attached to the DNA.

  • Protein Digestion: Add proteinase K to digest the gyrase, releasing the linearized plasmid DNA.

  • Agarose Gel Electrophoresis: Analyze the samples by agarose gel electrophoresis.

  • Visualization and Quantification: Stain the gel and visualize. The amount of linear DNA is quantified to determine the concentration of this compound that produces the maximal cleavage (CC25, the concentration causing 25% of the DNA to be cleaved, is also a common metric).[11]

DNA Gyrase ATPase Assay

This assay measures the ATP hydrolysis activity of the GyrB subunit of DNA gyrase, which can be inhibited by some classes of gyrase inhibitors (though fluoroquinolones do not directly inhibit this activity, it is a key related assay).

Materials:

  • Purified DNA gyrase

  • Assay buffer containing phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH.

  • ATP

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Reaction Setup: In a microplate well, combine the assay buffer, DNA gyrase, and the test compound.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Monitoring NADH Oxidation: The hydrolysis of ATP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm over time.

  • Data Analysis: The rate of ATP hydrolysis is calculated from the rate of change in absorbance.

Visualizing the Mechanism and Workflows

Mechanism of Action of this compound on DNA Gyrase

Levofloxacin_Mechanism cluster_GyraseCycle DNA Gyrase Catalytic Cycle cluster_Inhibition This compound Inhibition Gyrase DNA Gyrase (GyrA₂B₂) Gyrase_DNA Gyrase-DNA Complex Gyrase->Gyrase_DNA Binds DNA Relaxed DNA Cleavage Transient Double-Strand Break (Cleavage Complex) Gyrase_DNA->Cleavage Cleaves Religation DNA Re-ligation Cleavage->Religation Passes DNA strand Ternary_Complex Stable Ternary Complex (Gyrase-DNA-Levofloxacin) Cleavage->Ternary_Complex Targeted by this compound Supercoiled_DNA Negatively Supercoiled DNA Religation->Supercoiled_DNA Re-ligates This compound This compound This compound->Ternary_Complex Intercalates and Binds DSB Irreversible Double-Strand Breaks Ternary_Complex->DSB Blocks Re-ligation Cell_Death Bacterial Cell Death DSB->Cell_Death Leads to Supercoiling_Workflow start Start prep_rxn Prepare Reaction Mix: - Assay Buffer - Relaxed Plasmid DNA - this compound (various conc.) start->prep_rxn add_enzyme Add DNA Gyrase prep_rxn->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_rxn Stop Reaction incubate->stop_rxn gel_electrophoresis Agarose Gel Electrophoresis stop_rxn->gel_electrophoresis visualize Stain and Visualize Gel gel_electrophoresis->visualize quantify Quantify Supercoiled vs. Relaxed DNA visualize->quantify end Determine IC50 quantify->end

References

In Vitro Pharmacokinetics and Pharmacodynamics of Levofloxacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin is a third-generation synthetic fluoroquinolone antibiotic with a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens.[1][2][3] As the S-(-)-enantiomer of the racemic ofloxacin, this compound exhibits significantly greater antibacterial potency.[4] Its clinical efficacy is rooted in its favorable pharmacokinetic and pharmacodynamic (PK/PD) properties. This guide provides an in-depth overview of the in vitro PK/PD of this compound, focusing on its mechanism of action, quantitative measures of activity, common resistance pathways, and the standardized experimental protocols used for its evaluation.

Pharmacodynamics: Mechanism of Action

This compound exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][3][5] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1][3]

  • DNA Gyrase (GyrA and GyrB subunits) : Primarily the main target in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA. This action is vital for relieving the torsional stress that occurs during the unwinding of the DNA helix, a necessary step for replication and transcription.[1][5]

  • Topoisomerase IV (ParC and ParE subunits) : Predominantly the primary target in Gram-positive bacteria, topoisomerase IV is essential for decatenation—the unlinking of newly replicated daughter chromosomes.[1][5] This process ensures the proper segregation of chromosomal DNA into daughter cells during cell division.[5]

This compound stabilizes the covalent complex formed between these enzymes and the bacterial DNA, which leads to the accumulation of double-strand breaks in the chromosome.[1][3] This irreversible DNA damage is lethal to the bacterium, resulting in rapid cell death.[1][5] The activity of this compound is concentration-dependent, meaning that higher drug concentrations lead to more effective and rapid bacterial killing.[1]

Levofloxacin_Mechanism_of_Action cluster_bacteria Bacterial Cell cluster_gram_neg Gram-Negative Bacteria cluster_gram_pos Gram-Positive Bacteria This compound This compound DNA_Gyrase DNA Gyrase (Primary Target) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Primary Target) This compound->Topo_IV Inhibits Supercoiling DNA Supercoiling DNA_Gyrase->Supercoiling Introduces negative supercoils DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Leads to Replication_Neg DNA Replication & Transcription Supercoiling->Replication_Neg Enables Decatenation Chromosome Decatenation Topo_IV->Decatenation Decatenates daughter chromosomes Topo_IV->DS_Breaks Leads to Cell_Division Cell Division Decatenation->Cell_Division Enables Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: this compound's dual inhibition of DNA gyrase and topoisomerase IV.

Quantitative In Vitro Activity

The in vitro potency of this compound is quantified primarily by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are critical for surveillance and clinical breakpoint determination.

Table 1: this compound MIC50 and MIC90 Values for Common Bacterial Pathogens

Bacterial SpeciesSpecimen Source/RegionNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureus (Oxacillin-susceptible)International<60000.12 - 0.25-[4]
Staphylococcus aureus (ATCC 25923)Reference Strain--0.12[6]
Streptococcus pneumoniaeInternational<60000.5-[4]
Enterobacteriaceae (general)International<6000≤0.03 - 0.12-[4]
Escherichia coli (ATCC 25922)Reference Strain--0.03[6]
Pseudomonas aeruginosaInternational<60000.5 - 1.0-[4]
Stenotrophomonas maltophiliaClinical Isolates60--[7]

Note: MIC values can vary based on geographic location, testing methodology, and the specific strains tested.

Pharmacodynamics: Time-Kill Kinetics

Time-kill assays provide a dynamic picture of an antibiotic's bactericidal or bacteriostatic activity over time. This compound demonstrates concentration-dependent killing.[1] Studies show that for Enterobacteriaceae, this compound can achieve a 3 log10 reduction in bacterial viability (a standard measure of bactericidal activity) within 1.5 hours.[8] For staphylococci, this level of killing is typically achieved within 4 to 6 hours, while streptococci and enterococci may require longer exposure.[8] Against Stenotrophomonas maltophilia, this compound has been shown to exert bactericidal activity within 4 hours, with less regrowth observed compared to other fluoroquinolones like ofloxacin and ciprofloxacin.[7]

Mechanisms of In Vitro Resistance

Bacterial resistance to this compound is a significant clinical concern and typically arises through two primary mechanisms.[1][3][9]

  • Alterations in Drug Targets : The most common resistance mechanism involves mutations in the quinolone-resistance determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE).[9][10][11] These mutations reduce the binding affinity of this compound to its target enzymes, thereby decreasing its efficacy.[1] High-level resistance often involves sequential mutations in both target enzymes.[11]

  • Reduced Drug Accumulation : This occurs via the overexpression of native efflux pumps, which actively transport this compound out of the bacterial cell.[3][9] In Gram-negative bacteria like P. aeruginosa, pumps from the Resistance-Nodulation-Division (RND) superfamily are major contributors.[11]

Levofloxacin_Resistance_Mechanisms cluster_cell Bacterial Cell cluster_target Target Site cluster_pump Cell Membrane Levofloxacin_In This compound (Extracellular) Target_Enzymes DNA Gyrase & Topoisomerase IV Levofloxacin_In->Target_Enzymes Binds to & Inhibits Mutated_Enzymes Mutated GyrA/ParC (Reduced Binding) Levofloxacin_In->Mutated_Enzymes Binding Reduced Efflux_Pump Efflux Pump (e.g., RND family) Levofloxacin_In->Efflux_Pump Enters Cell Levofloxacin_Out This compound (Efflux) Target_Enzymes->Mutated_Enzymes Mutation in QRDR Efflux_Pump->Levofloxacin_Out Actively Removes Res_Mech1 Mechanism 1: Target Modification Res_Mech2 Mechanism 2: Reduced Accumulation

Caption: Primary mechanisms of bacterial resistance to this compound.

Experimental Protocols

Accurate and reproducible in vitro testing is fundamental to understanding the activity of this compound. The following are standardized protocols based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13]

Protocol 1: Broth Microdilution for MIC Determination

This quantitative method determines the MIC of this compound in a liquid medium.

1. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • This compound: Prepare a stock solution at a concentration at least 10 times higher than the highest concentration to be tested (e.g., 1280 µg/mL).[14]
  • Inoculum: From an 18-24 hour culture plate, select colonies to create a bacterial suspension in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard.[12] This corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Microtiter Plate: Sterile 96-well plates.

2. Procedure:

  • Serial Dilution: Perform two-fold serial dilutions of the this compound stock solution in CAMHB directly in the 96-well plate to achieve the desired final concentration range (e.g., 0.008 to 128 µg/mL).[12] Include a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth only).[12]
  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]
  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[12]

3. Interpretation:

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (turbidity) as observed by the naked eye.[12][15] Results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established clinical breakpoints from CLSI or EUCAST.[13][16]

start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_inoculum [label="1. Prepare Inoculum\n(0.5 McFarland Standard)", fillcolor="#FBBC05", fontcolor="#202124"]; prep_plate [label="2. Prepare 96-Well Plate\n(Serial Dilutions of this compound in Broth)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inoculate [label="3. Inoculate Plate\n(Final conc. ~5x10^5 CFU/mL)", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate [label="4. Incubate Plate\n(35°C for 16-20 hours)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; read [label="5. Read Results\n(Visually check for turbidity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; determine_mic [label="6. Determine MIC\n(Lowest concentration with no growth)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

start -> prep_inoculum; prep_inoculum -> inoculate; prep_plate -> inoculate; inoculate -> incubate; incubate -> read; read -> determine_mic; determine_mic -> end; }

Caption: Standard workflow for the broth microdilution MIC assay.
Protocol 2: Time-Kill Assay

This assay assesses the rate of bacterial killing over time when exposed to specific concentrations of this compound.

1. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth.
  • This compound: Prepare solutions at desired concentrations, often multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).[17]
  • Inoculum: Prepare a mid-logarithmic phase bacterial culture with a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
  • Additional Supplies: Sterile tubes, agar plates for colony counting, sterile saline for dilutions.

2. Procedure:

  • Setup: Dispense the bacterial inoculum into tubes containing the different concentrations of this compound. Include a growth control tube without any antibiotic.[18]
  • Incubation: Incubate all tubes at 37°C, often with shaking.[19]
  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[18][20]
  • Quantification: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto agar. Incubate the plates until colonies are visible.
  • Colony Counting: Count the number of colonies on each plate to determine the viable bacterial count (CFU/mL) at each time point.[18]

3. Interpretation:

  • Plot the log10 CFU/mL versus time for each this compound concentration.
  • A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.[8] The resulting curves illustrate the concentration- and time-dependent killing characteristics of the drug.[18]

start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_culture [label="1. Prepare Log-Phase\nBacterial Culture", fillcolor="#FBBC05", fontcolor="#202124"]; setup_tubes [label="2. Set Up Test Tubes\n(Culture + this compound at 0, 1x, 4x, etc. MIC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="3. Incubate at 37°C\nwith Shaking", fillcolor="#34A853", fontcolor="#FFFFFF"]; sampling [label="4. Sample at Time Points\n(0, 2, 4, 8, 24h)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dilute_plate [label="5. Perform Serial Dilutions\nand Plate on Agar", fillcolor="#FBBC05", fontcolor="#202124"]; incubate_plates [label="6. Incubate Agar Plates\n(18-24h)", fillcolor="#34A853", fontcolor="#FFFFFF"]; count [label="7. Count Colonies (CFU/mL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; plot [label="8. Plot log10 CFU/mL\nvs. Time", shape=document, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

start -> prep_culture; prep_culture -> setup_tubes; setup_tubes -> incubate; incubate -> sampling; sampling -> dilute_plate; dilute_plate -> incubate_plates; incubate_plates -> count; count -> plot; plot -> end; sampling -> incubate [label=" Continue Incubation", style=dashed, fontsize=8]; }

Caption: General workflow for a time-kill kinetic assay.

Conclusion

The in vitro pharmacokinetics and pharmacodynamics of this compound define its role as a potent, broad-spectrum bactericidal agent. Its dual-targeting mechanism of action against DNA gyrase and topoisomerase IV provides a robust foundation for its antibacterial activity. Quantitative data from MIC testing and time-kill assays are essential for guiding clinical dosing strategies and monitoring for the emergence of resistance, which primarily occurs through target site mutations and efflux pump overexpression. The standardized protocols outlined in this guide are critical for the continued evaluation of this compound's efficacy and for the development of new antimicrobial agents.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Levofloxacin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levofloxacin, a third-generation fluoroquinolone antibiotic, is a cornerstone in the treatment of a wide array of bacterial infections.[1] Its broad-spectrum bactericidal activity is primarily mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[2][3] However, the emergence of antibiotic resistance has necessitated the exploration of novel derivatives to enhance potency, broaden the spectrum of activity, and overcome resistance mechanisms. Furthermore, recent research has repositioned this compound derivatives as promising candidates for anticancer therapy, targeting human topoisomerase II.[4][5] This guide provides a comprehensive overview of the synthesis strategies, chemical properties, and biological activities of various this compound derivatives, supported by detailed experimental protocols, quantitative data, and pathway visualizations.

Synthesis of this compound Derivatives

The structural scaffold of this compound offers several sites for chemical modification, primarily at the C-7 piperazine ring and the C-3 carboxylic acid group.[5][6] These modifications are central to altering the compound's pharmacokinetic and pharmacodynamic properties.

General Synthetic Strategies

Common synthetic routes involve the modification of the this compound molecule or its precursors. A prevalent strategy is the N-substitution on the piperazine ring, which significantly influences the drug's spectrum and potency.[6] Another key approach involves derivatization of the C-3 carboxylic acid to produce amides, esters, and hydrazides, which can serve as intermediates for further modifications or as final compounds with altered biological activities.[5][7]

The following workflow illustrates a general approach to synthesizing diverse this compound derivatives, starting from the core molecule.

G This compound This compound N_Desmethyl N-Desmethyl this compound This compound->N_Desmethyl Demethylation Acid_Chloride This compound Acid Chloride This compound->Acid_Chloride e.g., SOCl2 Hydrazide This compound Hydrazide This compound->Hydrazide Hydrazine Hydrate N_Substituted N-Substituted Derivatives (e.g., Thienylethyl) N_Desmethyl->N_Substituted Nucleophilic Substitution (e.g., Thienylethyl bromide) Amides Amide Derivatives Acid_Chloride->Amides Amine Nucleophile Schiff_Bases Schiff Bases Hydrazide->Schiff_Bases Carbonyl Compounds Heterocycles Thiazolidinones, Oxazolidinones Schiff_Bases->Heterocycles Cyclization (e.g., Thioglycolic Acid)

Caption: General synthetic pathways for this compound derivatization.

Experimental Protocols

Protocol 1: Synthesis of N-Substituted Analogs of this compound (e.g., Thienylethyl Derivatives) [6] This protocol describes the nucleophilic reaction of N-desmethyl this compound with thienylethyl bromide derivatives.

  • Mixture Preparation: A mixture of the desired thienylethyl bromide derivative (0.55 mmol), N-desmethyl this compound (174 mg, 0.5 mmol), and NaHCO₃ (42 mg, 0.5 mmol) is prepared in 5 mL of DMF.

  • Reaction: The mixture is stirred at room temperature for 6–10 hours.

  • Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) until the consumption of N-desmethyl this compound is complete.

  • Precipitation: Upon completion, 20 mL of water is added to the reaction mixture to precipitate the product.

  • Purification: The precipitate is filtered, washed thoroughly with water, and then crystallized from a methanol-chloroform (9:1) mixture to yield the purified N-substituted derivative.

Protocol 2: Synthesis of this compound Hydrazide [5][8] This intermediate is crucial for creating Schiff bases and other heterocyclic derivatives.

  • Reaction Setup: this compound (1.0 eq) is dissolved in absolute ethanol.

  • Hydrazinolysis: An excess of hydrazine hydrate (e.g., 10 eq) is added to the solution.

  • Reflux: The reaction mixture is heated under reflux for approximately 24 hours. Progress is monitored by TLC.

  • Isolation: After completion, the mixture is cooled, allowing the product to precipitate.

  • Purification: The precipitate is collected by filtration, washed with cold ethanol, and dried under a vacuum to yield the this compound hydrazide.

Protocol 3: Synthesis of this compound Carboxamides [9] This protocol outlines the modification of the C-3 carboxylic acid group.

  • Activation: this compound (2.8 mmol) is dissolved in dry chloroform (25 mL) containing triethylamine (2.8 mmol). The mixture is cooled in an ice bath to 0 to -5°C.

  • Mixed Anhydride Formation: Ethyl chloroformate (2.8 mmol) is added dropwise while maintaining the temperature below 0°C. The mixture is stirred for 30 minutes.

  • Amination: The desired amine (e.g., diethylamine, 2.8 mmol) is added to the mixture.

  • Reaction: The reaction is stirred in the ice bath for 2 hours and then at room temperature overnight.

  • Workup and Purification: The reaction mixture is washed three times with a 5% Na₂CO₃ solution and then three times with distilled water. The organic layer is dried and the solvent is evaporated to yield the final carboxamide product.

Chemical and Physicochemical Properties

The biological activity of this compound and its derivatives is intrinsically linked to their chemical and physical properties. The core structure, featuring a C-3 carboxylic acid and a C-4 keto group, is essential for binding to the DNA-enzyme complex.[9]

PropertyValueReference(s)
Molecular Formula C₁₈H₂₀FN₃O₄
Molecular Weight 361.37 g/mol [10]
pKa₁ (Carboxylic Acid) ~6.0
pKa₂ (Piperazine) ~8.2[11]
Melting Point ~228°C[11]
Solubility (pH-dependent) Increases from pH 5.8 to a maximum at pH 6.7 (~272 mg/mL).[12][13]
Log P (Octanol/Water) ~0.6[11]

Biological Activities of this compound Derivatives

Modifications to the this compound scaffold have yielded derivatives with potent antibacterial and, more recently, anticancer activities.

Antibacterial Activity

Derivatives often exhibit enhanced activity, particularly against Gram-positive bacteria. Modifications on the piperazine ring can manipulate the potency and spectrum of the resulting compounds.[6][14]

CompoundModificationTarget OrganismMIC (µg/mL)Reference(s)
This compound (Reference) -S. aureus0.39 - 1[6][15]
S. epidermidis0.39[6]
E. coli0.19[6]
Derivative 6e Oxime on ThienylethylS. aureus0.04[6][14]
(on Piperazine)S. epidermidis0.04[6][14]
Derivative 6h Oxime on ThienylethylS. aureus0.04[6][14]
(on Piperazine)S. epidermidis0.04[6][14]
Derivative 5a Substituted PiperazineS. aureus0.06[15]
S. epidermidis0.03[15]

Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

Structure-Activity Relationship (SAR) for Antibacterial Activity:

  • C-7 Piperazine Ring: This position is considered the drug-enzyme interaction domain.[6] The addition of bulky or functionalized moieties, such as thienylethyl groups, can significantly enhance activity against Gram-positive bacteria.[6][14]

  • C-3 Carboxylic Acid: This group, along with the C-4 keto group, is crucial for binding to DNA gyrase.[9] While some modifications like amide formation retain activity, this moiety is generally considered essential.[9]

Anticancer Activity

A significant development has been the repositioning of this compound derivatives as anticancer agents. By modifying the C-3 carboxylic acid group, researchers have created compounds that preferentially target human topoisomerase II beta (Topo2β), a key enzyme in cancer cell proliferation.[4][5]

CompoundModificationCancer Cell LineIC₅₀ (µM)Reference(s)
Etoposide (Reference) -MCF-7 (Breast)16.32[16]
Hep3B (Liver)21.93[16]
This compound (Reference) -MCF-7 (Breast)2.79[16]
Hep3B (Liver)8.94[16]
Derivative 3c Schiff BaseHep3B (Liver)0.43 - 8.79[4][17]
Derivative 5 Hydrazide DerivativeMCF-7 (Breast)1.4[4][17]
L-SR (Leukemia)0.96[4]
Thionated Derivative 3 Thionated Carboxylic AcidPC-3 (Prostate)3.58[18]

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action

Antibacterial Mechanism

This compound functions by trapping a ternary complex of the bacterial enzyme (DNA gyrase or topoisomerase IV) and DNA.[19][20] This action prevents the re-ligation of double-strand breaks introduced by the enzyme, leading to the accumulation of DNA damage and ultimately, bacterial cell death.[20]

G cluster_bacteria Bacterial Cell This compound This compound Enzyme DNA Gyrase (Gram-ve) Topoisomerase IV (Gram+ve) This compound->Enzyme Complex Stable Ternary Complex (this compound-Enzyme-DNA) Enzyme->Complex Binds DNA Bacterial DNA DNA->Complex Binds DSB Double-Strand Breaks Complex->DSB Prevents Re-ligation Replication_Block DNA Replication Blocked DSB->Replication_Block Cell_Death Bactericidal Effect Replication_Block->Cell_Death G cluster_workflow Experimental Workflow Synthesis Chemical Synthesis of Derivatives Purification Purification & Characterization (TLC, NMR, IR, MS) Synthesis->Purification Bio_Screening Biological Screening Purification->Bio_Screening Antibacterial Antibacterial Assays (MIC Determination) Bio_Screening->Antibacterial Anticancer Anticancer Assays (MTT, IC50 Determination) Bio_Screening->Anticancer Lead_Opt Lead Optimization Antibacterial->Lead_Opt Mechanism Mechanism of Action Studies (Topoisomerase Inhibition, Caspase Assay) Anticancer->Mechanism Mechanism->Lead_Opt

References

The Stereospecific World of Levofloxacin: An In-depth Technical Guide to the Biological Activity of its Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ofloxacin, a widely recognized fluoroquinolone antibiotic, exists as a racemic mixture of two enantiomers: the S-(-)-isomer, known as levofloxacin, and the R-(+)-isomer, or dextrofloxacin. While chemically similar, these mirror-image molecules exhibit a dramatic divergence in their biological activity. This technical guide delves into the core principles governing the stereospecific interactions of this compound and its enantiomer, providing a comprehensive overview of their antibacterial efficacy, mechanism of action, and pharmacokinetic profiles.

Comparative In Vitro Antibacterial Potency

The antibacterial prowess of the racemic ofloxacin is almost exclusively attributed to this compound.[1] Experimental data consistently demonstrates that this compound is significantly more potent than its R-(+)-enantiomer, dextrofloxacin, against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1][2] In many cases, this compound is reported to be 8 to 128 times more active than dextrofloxacin.[2][3] This enhanced activity is reflected in its lower Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Below is a summary of comparative MIC data for this compound and dextrofloxacin against various clinically relevant bacterial strains.

Bacterial SpeciesStrainThis compound MIC (µg/mL)Dextrofloxacin MIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureusATCC 259230.516
Staphylococcus aureusATCC 292130.2516
Methicillin-Susceptible S. aureus (MSSA) (Clinical Isolates)MIC900.5>64
Methicillin-Resistant S. aureus (MRSA) (Clinical Isolates)MIC9016>64
Coagulase-Negative Staphylococci (CNS) (Methicillin-Susceptible)MIC90164
Streptococcus pneumoniae (Penicillin-Susceptible)MIC501>16
Gram-Negative Bacteria
Escherichia coliATCC 259220.061
Klebsiella pneumoniae(Clinical Isolates)0.1254
Pseudomonas aeruginosaATCC 27853116
Haemophilus influenzaeATCC 492470.0150.5

Data compiled from multiple sources. MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of isolates, respectively.[1]

Mechanism of Action: A Tale of Two Enantiomers

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5][6] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[4][5] The significant difference in the antibacterial activity between this compound and dextrofloxacin stems from their stereospecific interactions with these target enzymes.[1][7]

DNA Gyrase , the primary target in many Gram-negative bacteria, introduces negative supercoils into DNA, a process necessary to relieve torsional stress during DNA replication and transcription.[6] Topoisomerase IV , the main target in many Gram-positive bacteria, is responsible for decatenating interlinked daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.[6]

This compound's molecular structure allows for a more favorable binding to the enzyme-DNA complex, effectively trapping the enzyme and leading to double-strand DNA breaks, which are lethal to the bacterium.[4][7] Studies have shown that the S-(-)-enantiomer (this compound) binds to the DNA-DNA gyrase complex with significantly higher affinity than the R-(+)-enantiomer.[7][8]

G cluster_this compound This compound (S-enantiomer) cluster_dextrofloxacin Dextrofloxacin (R-enantiomer) cluster_targets Bacterial Targets cluster_effects Cellular Effects This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Strong Inhibition Topo_IV Topoisomerase IV This compound->Topo_IV Strong Inhibition Dextrofloxacin Dextrofloxacin Dextrofloxacin->DNA_Gyrase Weak Inhibition Dextrofloxacin->Topo_IV Weak Inhibition DNA_Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_Inhibition Chromosome_Segregation_Failure Failure of Chromosome Segregation Topo_IV->Chromosome_Segregation_Failure DS_Breaks Double-Strand DNA Breaks DNA_Replication_Inhibition->DS_Breaks Chromosome_Segregation_Failure->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Figure 1. Differential inhibition of bacterial enzymes by this compound enantiomers.

Pharmacokinetics: A Comparative Overview

While the antibacterial activity of this compound and dextrofloxacin differs significantly, their pharmacokinetic profiles are more comparable.[9] Following oral administration, this compound is rapidly and almost completely absorbed, with a bioavailability approaching 100%.[10] It is widely distributed throughout the body and is primarily eliminated as unchanged drug in the urine.[10]

Studies comparing the pharmacokinetics of the two enantiomers after administration of the racemic ofloxacin have shown only minor differences in parameters such as clearance and the area under the concentration-time curve (AUC).[11] Importantly, this compound is stereochemically stable in the body and does not undergo inversion to its less active R-(+)-enantiomer.[10]

Pharmacokinetic ParameterThis compound (S-(-)-ofloxacin)Dextrofloxacin (R-(+)-ofloxacin)
AUC0-∞ (mg·h/L) 22.30 ± 2.7220.50 ± 2.06
Clearance (L/h/kg) 0.15 ± 0.040.16 ± 0.04

Data from a study involving intravenous administration of ofloxacin.[11]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[12]

G start Start prep_antibiotic Prepare serial two-fold dilutions of this compound and dextrofloxacin in Mueller-Hinton Broth (MHB). start->prep_antibiotic prep_inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). prep_antibiotic->prep_inoculum inoculate Inoculate microtiter plate wells containing antibiotic dilutions with the bacterial suspension. prep_inoculum->inoculate incubate Incubate the plate at 35-37°C for 16-20 hours. inoculate->incubate read_results Observe for visible bacterial growth. The MIC is the lowest concentration with no visible growth. incubate->read_results end End read_results->end

Figure 2. Workflow for MIC determination by broth microdilution.

Methodology:

  • Preparation of Antibiotic Dilutions: A series of two-fold dilutions of this compound and dextrofloxacin are prepared in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[12]

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[12]

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. Positive (bacteria and broth, no antibiotic) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.[12]

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[1]

DNA Gyrase Inhibition Assay

The inhibitory effect of this compound enantiomers on DNA gyrase can be assessed by measuring the inhibition of the enzyme's supercoiling activity.[13]

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing reaction buffer (e.g., Tris-HCl, KCl, MgCl2, DTT, ATP, spermidine), relaxed plasmid DNA (e.g., pBR322), and varying concentrations of the test compounds (this compound and dextrofloxacin).[13]

  • Enzyme Addition: The reaction is initiated by the addition of purified DNA gyrase.

  • Incubation: The reaction mixtures are incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to occur.[13]

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and a loading dye.

  • Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Supercoiled and relaxed DNA migrate at different rates.

  • Visualization and Quantification: The DNA bands are visualized under UV light after staining with a fluorescent dye (e.g., ethidium bromide). The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition at each drug concentration, from which an IC50 value (the concentration required to inhibit 50% of the enzyme activity) can be calculated.

Topoisomerase IV Inhibition Assay

The inhibition of topoisomerase IV is typically measured through a decatenation or relaxation assay.[14][15]

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing assay buffer, kinetoplast DNA (kDNA) or supercoiled plasmid DNA as the substrate, and different concentrations of the inhibitors.[14]

  • Enzyme Addition: Purified topoisomerase IV is added to initiate the reaction.

  • Incubation: The mixture is incubated at 37°C to allow for the decatenation or relaxation of the DNA substrate.

  • Reaction Termination and Electrophoresis: The reaction is stopped, and the products are analyzed by agarose gel electrophoresis.

  • Analysis: The conversion of catenated or supercoiled DNA to decatenated or relaxed forms is assessed to determine the inhibitory activity of the compounds.

Cytotoxicity

While fluoroquinolones are generally well-tolerated, concerns about potential cytotoxicity exist. Some studies have investigated the cytotoxic effects of this compound, and there is evidence that the enantiomers can exhibit differential cytotoxicity in certain cell lines.[16][17] However, the parent compound, this compound, generally shows no significant activity on cancer cell lines.[18] Further research is needed to fully elucidate the enantioselective cytotoxicity of this compound and its metabolites.

Conclusion

The biological activity of ofloxacin is a clear example of stereoselectivity in pharmacology. The S-(-)-enantiomer, this compound, is responsible for the vast majority of the racemic mixture's antibacterial potency. This enhanced efficacy is a direct result of its superior ability to bind to and inhibit bacterial DNA gyrase and topoisomerase IV. While the pharmacokinetic profiles of the two enantiomers are similar, the profound difference in their antibacterial activity underscores the importance of chiral separation in drug development to maximize therapeutic benefit and potentially reduce off-target effects. This in-depth understanding of the stereospecific interactions of this compound is crucial for the rational design of new and improved fluoroquinolone antibiotics.

References

Investigating the Antibacterial Spectrum of Novel Levofloxacin Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of novel levofloxacin analogs. It is designed to offer researchers, scientists, and drug development professionals a detailed resource, summarizing key data, outlining experimental protocols, and visualizing critical pathways and workflows. The development of new this compound derivatives is a crucial area of research in the fight against antimicrobial resistance. Modifications to the core this compound structure have been shown to enhance activity against a range of pathogens, including resistant strains.

Introduction to this compound and its Analogs

This compound is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for bacterial DNA replication, transcription, and repair.[3] Specifically, DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria.[3][4] By inhibiting these enzymes, this compound and its analogs lead to breaks in the bacterial chromosome and ultimately cell death.[5]

Novel analogs of this compound are being developed to broaden its spectrum of activity, overcome resistance mechanisms, and improve its pharmacokinetic and safety profiles. Research has shown that modifications at the C-7 position of the quinolone ring, often involving the piperazine moiety, can significantly influence the antibacterial potency and spectrum.[4][6]

Antibacterial Spectrum of Novel this compound Analogs

The antibacterial activity of novel this compound analogs is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7]

Quantitative Data Summary

The following tables summarize the in vitro antibacterial activity (MIC in μg/mL) of representative novel this compound analogs compared to the parent this compound compound.

Table 1: Antibacterial Activity of Thienylethyl this compound Analogs against Gram-Positive Bacteria

CompoundStaphylococcus aureusStaphylococcus epidermidisBacillus subtilisMicrococcus luteus
This compound0.190.390.090.04
N-desmethyl this compound0.390.780.190.09
Analog 6e 0.04 0.09 0.04 0.09
Analog 6h 0.04 0.09 0.04 0.09
Analog 6i 0.04 0.09 0.04 0.19

Data extracted from a study on novel this compound derivatives containing a substituted thienylethyl moiety. Analogs 6e, 6h, and 6i demonstrated superior activity against Gram-positive bacteria compared to this compound.

Table 2: Antibacterial Activity of Thienylethyl this compound Analogs against Gram-Negative Bacteria

CompoundEscherichia coliKlebsiella pneumoniaePseudomonas aeruginosaSerratia marcescens
This compound3.126.2512.525
N-desmethyl this compound6.2512.52550
Analog 6e 1.56 3.12 6.25 12.5
Analog 6h 3.12 6.25 12.5 25
Analog 6i 3.12 6.25 12.5 25

The same study showed that while some analogs had improved activity against Gram-negative bacteria, the enhancement was less pronounced compared to their effect on Gram-positive strains.

Table 3: Antibacterial Activity of Other Novel this compound Derivatives [8][9]

CompoundStaphylococcus aureus (MIC μg/mL)Staphylococcus epidermidis (MIC μg/mL)Pseudomonas aeruginosa (MIC μg/mL)Reference
This compound10.52[8]
Compound 5a 0.06 0.251[8]
Compound 6a 0.250.122[8]
Compound 7b 0.50.03 4[8]
This compound0.250.54[9]
Compound ZY6a 0.125 0.125 0.25 [9]

Various studies have reported novel this compound analogs with significantly improved potency against specific pathogens, such as S. aureus and P. aeruginosa.[8][9]

Experimental Protocols

Accurate determination of the antibacterial spectrum of novel compounds relies on standardized and well-documented experimental protocols. The following sections detail the methodologies for key experiments cited in the evaluation of this compound analogs.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is a fundamental measure of an antibiotic's potency. The broth microdilution method is a commonly used and standardized technique.[7][10]

Principle: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that completely inhibits visible growth after incubation.[11][12]

Procedure:

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the novel this compound analog in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (MHB) directly in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (growth).

Agar Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of an organism's susceptibility to an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized bacterial suspension as described for the broth microdilution method.

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn of bacteria.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the novel this compound analog onto the surface of the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[13]

  • Measurement and Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is correlated with the susceptibility of the organism to the compound.[14]

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the investigation of novel this compound analogs.

Mechanism of Action of this compound Analogs

Mechanism_of_Action cluster_bacterium Bacterial Cell Levofloxacin_Analog Levofloxacin_Analog DNA_Gyrase DNA_Gyrase Levofloxacin_Analog->DNA_Gyrase Inhibits (Gram-negative) Topoisomerase_IV Topoisomerase_IV Levofloxacin_Analog->Topoisomerase_IV Inhibits (Gram-positive) DNA_Replication_Transcription DNA_Replication_Transcription DNA_Gyrase->DNA_Replication_Transcription Blocks Topoisomerase_IV->DNA_Replication_Transcription Blocks Cell_Death Cell_Death DNA_Replication_Transcription->Cell_Death Leads to

Caption: Mechanism of action of this compound analogs in bacteria.

Experimental Workflow for Antibacterial Spectrum Analysis

Experimental_Workflow Start Start Synthesize_Novel_Analogs Synthesize_Novel_Analogs Start->Synthesize_Novel_Analogs Prepare_Bacterial_Cultures Prepare_Bacterial_Cultures Start->Prepare_Bacterial_Cultures MIC_Determination MIC_Determination Synthesize_Novel_Analogs->MIC_Determination Disk_Diffusion_Assay Disk_Diffusion_Assay Synthesize_Novel_Analogs->Disk_Diffusion_Assay Prepare_Bacterial_Cultures->MIC_Determination Prepare_Bacterial_Cultures->Disk_Diffusion_Assay Broth_Microdilution Broth_Microdilution MIC_Determination->Broth_Microdilution Agar_Dilution Agar_Dilution MIC_Determination->Agar_Dilution Data_Analysis Data_Analysis Broth_Microdilution->Data_Analysis Agar_Dilution->Data_Analysis Disk_Diffusion_Assay->Data_Analysis Compare_with_this compound Compare_with_this compound Data_Analysis->Compare_with_this compound End End Compare_with_this compound->End

Caption: Workflow for evaluating the antibacterial spectrum of novel analogs.

Logical Relationship of Structure-Activity

SAR_Relationship Core_Levofloxacin_Structure Core_Levofloxacin_Structure C7_Modification Modification at C-7 (e.g., Piperazine Ring) Core_Levofloxacin_Structure->C7_Modification Altered_Antibacterial_Spectrum Altered_Antibacterial_Spectrum C7_Modification->Altered_Antibacterial_Spectrum Improved_Gram_Positive_Activity Improved_Gram_Positive_Activity Altered_Antibacterial_Spectrum->Improved_Gram_Positive_Activity Variable_Gram_Negative_Activity Variable_Gram_Negative_Activity Altered_Antibacterial_Spectrum->Variable_Gram_Negative_Activity Overcome_Resistance Overcome_Resistance Altered_Antibacterial_Spectrum->Overcome_Resistance

Caption: Structure-activity relationship of this compound analogs.

Conclusion

The exploration of novel this compound analogs represents a promising avenue for the development of new antibacterial agents. As demonstrated by the presented data, chemical modifications to the this compound scaffold can lead to compounds with enhanced potency and a broader spectrum of activity, particularly against challenging Gram-positive pathogens. The detailed experimental protocols and visual workflows provided in this guide are intended to support the ongoing research and development efforts in this critical field. Continued investigation into the structure-activity relationships of these analogs will be essential for designing the next generation of fluoroquinolone antibiotics.

References

Levofloxacin's Interaction with Bacterial Topoisomerase IV: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levofloxacin, a third-generation fluoroquinolone antibiotic, exhibits potent bactericidal activity by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1] In many Gram-positive bacteria, topoisomerase IV is the primary target.[2][3] This technical guide provides an in-depth examination of the molecular interaction between this compound and bacterial topoisomerase IV. It details the mechanism of action, presents quantitative data on inhibitory concentrations and resistance, outlines key experimental protocols for studying this interaction, and provides visual representations of the critical pathways involved.

Introduction to this compound and Bacterial Topoisomerase IV

This compound is a broad-spectrum antibiotic used to treat a variety of bacterial infections.[4] Its mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation.[1][6]

Bacterial topoisomerase IV is a heterotetrameric enzyme composed of two ParC and two ParE subunits (also known as GrlA and GrlB in some Gram-positive bacteria).[5][6] Its primary function is the decatenation (unlinking) of newly replicated daughter chromosomes, a critical step for proper cell division.[3] By targeting topoisomerase IV, this compound effectively halts bacterial proliferation, leading to cell death.[1]

Mechanism of Action: The Ternary Complex and Inhibition of DNA Religation

The bactericidal activity of this compound stems from its ability to stabilize a ternary complex consisting of topoisomerase IV, DNA, and the drug molecule itself.[4][7] This stabilization prevents the enzyme from completing its catalytic cycle, ultimately leading to the accumulation of double-strand DNA breaks.

The process can be broken down into the following key steps:

  • Enzyme-DNA Binding and Cleavage: Topoisomerase IV binds to DNA and introduces a transient double-strand break in one DNA segment (the G-gate). The enzyme remains covalently attached to the 5' ends of the broken DNA via a phosphotyrosine bond.[1]

  • This compound Intercalation: this compound intercalates into the cleaved DNA at the site of the break.[8] X-ray crystallography studies have revealed that this compound binds in the vicinity of the active site residues of the ParC subunit.[8]

  • Stabilization of the Cleavage Complex: The presence of this compound traps the topoisomerase IV-DNA complex in its cleaved state, preventing the religation of the DNA strands.[9] This stabilized "cleavage complex" is the key cytotoxic lesion.

  • Induction of Double-Strand Breaks: The accumulation of these stalled cleavage complexes leads to the formation of permanent double-strand breaks in the bacterial chromosome, which triggers a cascade of events culminating in bacterial cell death.[5]

dot

Caption: Mechanism of this compound-mediated inhibition of topoisomerase IV.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of this compound with bacterial topoisomerase IV.

Table 1: 50% Inhibitory Concentrations (IC50) of this compound against Bacterial Topoisomerase IV

Bacterial SpeciesEnzymeIC50 (µg/mL)Reference
Enterococcus faecalisTopoisomerase IV8.49[4]
Staphylococcus aureusTopoisomerase IV2.5 - 5.0[7]

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Staphylococcus aureus with Topoisomerase IV Mutations

StrainGenotype (ParC Mutation)This compound MIC (µg/mL)Reference
Wild-Type-≤ 0.5[10]
MutantS80F> 8[11]
MutantE84K0.006[12]
MutantE84GHigh-level resistance[12]
MutantE84Q0.38[12]

Table 3: Minimum Inhibitory Concentrations (MICs) of this compound against Escherichia coli with Topoisomerase IV Mutations

StrainGenotype (ParC Mutation)This compound MIC Fold ElevationReference
acrAB mutantgyrA (S83L)8-16[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction between this compound and bacterial topoisomerase IV.

Purification of Bacterial Topoisomerase IV from E. coli

This protocol is adapted from methods described for the overexpression and purification of E. coli topoisomerase IV.[14][15][16][17][18]

Materials:

  • E. coli strain overexpressing ParC and ParE subunits

  • Luria-Bertani (LB) medium with appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM EDTA, protease inhibitors)

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

  • Wash Buffer (Lysis Buffer with 20 mM imidazole)

  • Elution Buffer (Lysis Buffer with 250 mM imidazole)

  • Dialysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM DTT, 10% glycerol)

  • SDS-PAGE reagents

Procedure:

  • Culture and Induction: Inoculate a starter culture of the overexpression strain and grow overnight. Dilute the starter culture into a larger volume of LB medium and grow to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.2 mM and continue to incubate for 2-4 hours at 30°C.[17]

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble proteins.

  • Affinity Chromatography: Load the clarified lysate onto a pre-equilibrated affinity chromatography column. Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound topoisomerase IV subunits with Elution Buffer.

  • Dialysis: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C to remove imidazole and allow for proper protein folding.

  • Purity Analysis: Assess the purity of the purified ParC and ParE subunits by SDS-PAGE.

dot

TopoIV_Purification Start E. coli Overexpression Culture Induction IPTG Induction Start->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Centrifugation (Clarification) Lysis->Clarification AffinityChrom Affinity Chromatography Clarification->AffinityChrom Elution Elution AffinityChrom->Elution Dialysis Dialysis Elution->Dialysis PureProtein Purified Topoisomerase IV Dialysis->PureProtein

Caption: Experimental workflow for the purification of bacterial topoisomerase IV.

DNA Cleavage Assay

This assay is used to determine the ability of this compound to stabilize the topoisomerase IV-mediated cleavage of DNA.[1][19][20][21]

Materials:

  • Purified bacterial topoisomerase IV

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound stock solution

  • 5x Cleavage Assay Buffer (e.g., 200 mM HEPES-KOH pH 8.0, 500 mM potassium glutamate, 50 mM MgCl2, 50 mM DTT, 250 µg/mL BSA)[15]

  • 10% Sodium Dodecyl Sulfate (SDS)

  • Proteinase K (20 mg/mL)

  • DNA Loading Dye

  • Agarose gel (1%)

  • Ethidium bromide or other DNA stain

  • TAE or TBE buffer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 5x Cleavage Assay Buffer

    • Supercoiled plasmid DNA (e.g., 0.5 µg)

    • Varying concentrations of this compound

    • Purified topoisomerase IV

    • Nuclease-free water to the final reaction volume (e.g., 20-30 µL)

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 10% SDS and Proteinase K. Incubate at 37°C for an additional 30 minutes to digest the protein.

  • Agarose Gel Electrophoresis: Add DNA loading dye to each reaction and load the samples onto a 1% agarose gel. Run the gel in TAE or TBE buffer until the different DNA forms (supercoiled, nicked, and linear) are well separated.

  • Visualization and Quantification: Stain the gel with a DNA stain and visualize under UV light. The amount of linear DNA, which represents the cleaved product, can be quantified using densitometry.

Resistance Mechanisms

Bacterial resistance to this compound primarily arises from mutations in the genes encoding topoisomerase IV, specifically in the quinolone resistance-determining regions (QRDRs) of the parC and parE genes.[5] These mutations reduce the binding affinity of this compound to the topoisomerase IV-DNA complex, thereby diminishing the drug's efficacy.[5] Common mutations occur at specific serine and acidic residues within the ParC subunit.[6][10]

dot

Resistance_Mechanism This compound This compound Exposure Selection Selective Pressure This compound->Selection Mutation Mutations in parC/parE (QRDR) Selection->Mutation AlteredTopoIV Altered Topoisomerase IV Mutation->AlteredTopoIV ReducedBinding Reduced this compound Binding Affinity AlteredTopoIV->ReducedBinding Resistance This compound Resistance ReducedBinding->Resistance

Caption: Logical relationship of mutations leading to this compound resistance.

Conclusion

The interaction between this compound and bacterial topoisomerase IV is a well-characterized mechanism that forms the basis of this antibiotic's potent bactericidal activity. By stabilizing the cleavage complex and inducing double-strand DNA breaks, this compound effectively disrupts bacterial DNA replication and cell division. Understanding the molecular details of this interaction, as well as the mechanisms of resistance, is crucial for the development of new and improved fluoroquinolone antibiotics to combat the growing threat of antimicrobial resistance. The experimental protocols outlined in this guide provide a framework for researchers to further investigate this important drug-target interaction.

References

Introduction: The Evolution from Quinolones to a Chiral Breakthrough

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Early Research and Discovery of Levofloxacin

The journey to the discovery of this compound is a story of rational drug design, beginning with the first-generation quinolone, nalidixic acid, discovered in 1962.[1] While active against Gram-negative bacteria, its use was primarily restricted to urinary tract infections due to modest potency and the rapid development of resistance.[1] Subsequent generations of fluoroquinolones offered broader spectrums of activity. A significant milestone was the development of ofloxacin, a racemic mixture containing two enantiomers: the S-(-)-isomer and the R-(+)-isomer.[1]

The pivotal breakthrough came with the recognition that the biological activity of ofloxacin was not evenly distributed between its two enantiomers.[1] Researchers discovered that the antibacterial potency resided almost exclusively in the S-(-)-isomer.[1] This levorotatory enantiomer, later named this compound, was found to be 8 to 128 times more active against both Gram-positive and Gram-negative bacteria than its R-(+)-enantiomer counterpart.[1] This led Daiichi to pursue a "chiral switch"—the strategic redevelopment of the racemic drug into a single, pure enantiomer, which offered enhanced potency and an improved clinical profile.[1][2] this compound was patented in 1985, approved for medical use in Japan in 1993, and in the United States in 1996.[2]

cluster_0 Drug Development Pathway Nalidixic Nalidixic Acid (1962) (First-Generation Quinolone) Fluoro Fluorinated Quinolones (e.g., Ciprofloxacin) Nalidixic->Fluoro Improved Potency Ofloxacin Ofloxacin (Racemic Mixture) Fluoro->Ofloxacin Broadened Spectrum Separation Recognition of Stereoselectivity & Chiral Separation Ofloxacin->Separation This compound This compound (S-(-)-enantiomer) 'Chiral Switch' Separation->this compound High Potency Dextrofloxacin R-(+)-enantiomer (Largely Inactive) Separation->Dextrofloxacin Low Potency

Caption: Logical progression from early quinolones to this compound.

Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

This compound is a broad-spectrum bactericidal antibiotic that functions by directly inhibiting bacterial DNA synthesis.[3] Its potent activity stems from its ability to target and inhibit two essential bacterial type IIA topoisomerases: DNA gyrase and topoisomerase IV.[2][4][5]

  • DNA Gyrase : Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into DNA, a process vital for relieving the torsional stress that occurs during the unwinding of the DNA helix at the replication fork.[4][5] Inhibition of this enzyme prevents DNA replication and transcription.

  • Topoisomerase IV : This is the main target in Gram-positive bacteria.[4] Its essential function is the decatenation (unlinking) of newly replicated daughter chromosomes, ensuring the proper segregation of DNA into daughter cells during cell division.[2][4]

This compound binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of transient double-strand breaks created by the enzymes.[5] This interruption leads to an accumulation of DNA breaks, which is lethal to the bacterial cell.[5] The S-(-) enantiomer (this compound) binds more effectively to these enzymes than its R-(+) counterpart, which accounts for its superior antibacterial activity.[2]

cluster_pathway This compound's Mechanism of Action This compound This compound DNA_Gyrase DNA Gyrase (Gram-Negative Bacteria) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-Positive Bacteria) This compound->Topo_IV Inhibits Supercoiling DNA Supercoiling DNA_Gyrase->Supercoiling Decatenation Chromosome Decatenation Topo_IV->Decatenation Replication DNA Replication & Transcription Supercoiling->Replication Segregation Chromosome Segregation Decatenation->Segregation Death Bacterial Cell Death Replication->Death Segregation->Death

Caption: Mechanism of action of this compound.

Experimental Protocols

Chiral Separation of Ofloxacin Enantiomers by HPLC

The separation of ofloxacin's enantiomers was fundamental to identifying the superior activity of this compound. Chiral ligand-exchange High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.[1][6][7]

Objective: To separate S-(-)-ofloxacin (this compound) and R-(+)-ofloxacin from a racemic mixture.

Methodology:

  • Chromatographic System: A standard HPLC system equipped with a UV detector is utilized.

  • Stationary Phase: A conventional C18 column is typically used.[6][7]

  • Mobile Phase Preparation: The mobile phase is an aqueous-organic mixture containing a chiral selector. A common composition includes:

    • Solvent: Methanol/water (e.g., 20:80, v/v).[6]

    • Chiral Selector: An amino acid such as L-isoleucine (e.g., 10 mmol/L).[7]

    • Metal Ion: A copper salt like copper sulfate (e.g., 5 mmol/L) to facilitate the ligand exchange.[7]

    • The pH and temperature are optimized to achieve baseline separation.[6]

  • Sample Preparation: A standard solution of racemic ofloxacin is prepared in a suitable solvent (e.g., the mobile phase).

  • Chromatographic Conditions:

    • Flow Rate: A typical flow rate is 0.5 mL/min.[6]

    • Detection: UV detection is set at a wavelength appropriate for ofloxacin (e.g., 294 nm).[8]

    • Temperature: Column temperature is maintained at a constant value (e.g., 25°C).[8]

  • Analysis: The sample is injected into the HPLC system. The differential interaction of the enantiomers with the chiral selector in the mobile phase leads to different retention times, allowing for their separation and quantification.

cluster_workflow Workflow: Chiral Separation by HPLC start Racemic Ofloxacin Sample prepare Prepare Mobile Phase (Water/Methanol + Chiral Ligand + Cu2+) inject Inject Sample into HPLC System start->inject prepare->inject column C18 Column (Stationary Phase) inject->column separation Differential Interaction (Formation of Diastereomeric Complexes) column->separation detection UV Detector separation->detection result Chromatogram: Separated Enantiomer Peaks detection->result

Caption: Experimental workflow for chiral separation of ofloxacin.
In Vitro Antibacterial Susceptibility Testing

Minimum Inhibitory Concentration (MIC) assays are used to determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Objective: To determine and compare the MICs of this compound, ofloxacin, and other quinolones against various bacterial strains.

Methodology (Broth Microdilution):

  • Bacterial Culture: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Antibiotic Preparation: Prepare serial twofold dilutions of this compound, ofloxacin, and other comparators in cation-adjusted Mueller-Hinton broth.

  • Inoculation: Dispense the diluted antibiotic solutions into the wells of a 96-well microtiter plate. Add the standardized bacterial inoculum to each well. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours under ambient air conditions.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the organism.

Quantitative Data Summary

In Vitro Activity

Early studies consistently demonstrated that this compound's in vitro activity was generally twice that of its parent racemate, ofloxacin.[9][10] Against Gram-positive organisms, this compound showed enhanced activity compared to older fluoroquinolones like ciprofloxacin.[2][11]

Table 1: Comparative In Vitro Activity (MIC90, µg/mL) of this compound and Ofloxacin

Organism This compound Ofloxacin Fold Difference Reference
Streptococcus pneumoniae 1.0 2.0 2x [12]
Staphylococcus aureus (MSSA) 0.5 1.0 2x [12]
Enterococcus faecalis 2.0 4.0 2x [9]
Escherichia coli ≤0.06 - 0.25 ≤0.06 - 0.5 ~2x [12]
Pseudomonas aeruginosa 2.0 4.0 2x [12]

| Bacteroides fragilis | 2.0 | 4.0 | 2x |[12] |

(Note: MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Values are representative from cited studies and may vary.)

Pharmacokinetics

Pharmacokinetic studies in healthy volunteers revealed that this compound is rapidly and almost completely absorbed after oral administration, with a bioavailability approaching 100%.[2][13] The pharmacokinetics of the S-(-)- and R-(+)-isomers were found to be nearly identical.[14]

Table 2: Pharmacokinetic Parameters of this compound vs. Ofloxacin Enantiomers in Healthy Volunteers

Parameter This compound (200 mg) (-)-Ofloxacin (from 400 mg Ofloxacin) (+)-Ofloxacin (from 400 mg Ofloxacin) Reference
Cmax (mg/L) 2.42 2.05 1.98 [14]
AUC₀₋₂₈ (mg·h/L) 17.0 17.0 14.6 [14]
Elimination Half-life (h) 6-8 ~7 ~7 [2][15]
Protein Binding 24-38% 24-38% 24-38% [2][3][13]

| Renal Excretion (% unchanged) | ~83% | ~83% | ~83% |[2][15] |

(Note: Cmax = Maximum serum concentration; AUC = Area under the concentration-time curve. The study administered a 200 mg dose of pure this compound and a 400 mg dose of the racemic mixture, which contains 200 mg of each enantiomer.)

Conclusion

The discovery of this compound represents a landmark achievement in antibacterial drug development, epitomizing the success of a "chiral switch" strategy. By isolating the pharmacologically potent S-(-)-enantiomer of ofloxacin, researchers developed an antibiotic with significantly enhanced in vitro activity and a well-defined mechanism of action targeting bacterial DNA gyrase and topoisomerase IV.[1][2] Early research, underpinned by robust experimental protocols for chiral separation and susceptibility testing, provided the quantitative data necessary to establish its superior profile. This foundational work paved the way for this compound to become a critical therapeutic agent for a wide array of bacterial infections, particularly respiratory tract infections, and its development continues to inform modern approaches to medicinal chemistry and pharmacology.[1]

References

Physicochemical Characteristics of Levofloxacin for Formulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin, the levorotatory isomer of ofloxacin, is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] The successful formulation of this compound into a stable, effective, and bioavailable dosage form is fundamentally reliant on a comprehensive understanding of its physicochemical properties. These characteristics govern its behavior throughout the manufacturing process, shelf-life, and ultimately, its therapeutic efficacy in vivo.

This technical guide provides a detailed examination of the critical physicochemical attributes of this compound pertinent to formulation development. It is designed to be a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of key processes to aid researchers in their formulation endeavors.

Core Physicochemical Properties

A thorough characterization of the active pharmaceutical ingredient (API) is the cornerstone of rational drug formulation. For this compound, the most critical parameters include its solubility, pKa, melting point, partition coefficient, and polymorphic forms.

Solubility

The solubility of an API is a crucial factor influencing its dissolution rate and subsequent absorption. This compound is an amphoteric compound, exhibiting pH-dependent solubility.[2][3] It is commercially available as a hemihydrate.[1][4][5]

Table 1: pH-Dependent Aqueous Solubility of this compound

pHSolubility (mg/mL)Temperature (°C)Method
0.6 - 5.8~100Not SpecifiedFDA Label[5]
3.070.66 ± 0.4330 ± 0.5Shake-Flask[2][3][6]
4.065.40 ± 0.5630 ± 0.5Shake-Flask[2]
5.057.55 ± 0.3230 ± 0.5Shake-Flask[2]
6.051.07 ± 0.4430 ± 0.5Shake-Flask[2]
6.7272 (Maximum)Not SpecifiedFDA Label[5]
6.9~50 (Minimum)Not SpecifiedFDA Label[5]
7.049.66 ± 0.1730 ± 0.5Shake-Flask[2]
7.2~5Not SpecifiedCayman Chemical[7]
8.044.39 ± 0.1830 ± 0.5Shake-Flask[2]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[8][9][10]

  • Preparation of Media: Prepare a series of buffers with the desired pH values (e.g., pH 1.2, 4.5, 6.8, 7.4) and ionic strength.[2][3]

  • Sample Addition: Add an excess amount of this compound to vials containing the prepared buffer solutions to create a saturated system.[9][11]

  • Equilibration: Seal the vials and place them in an incubator with an orbital shaker set to a specific temperature (e.g., 37 ± 1 °C) and agitation speed (e.g., 100 rpm) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[3][11]

  • Phase Separation: After equilibration, allow the samples to settle. Separate the undissolved solid from the solution by filtration (e.g., using a 0.45 µm filter) or centrifugation.[8][9]

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[2][8]

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Prepare Buffer Solutions of Varying pH B Add Excess this compound to Vials A->B C Seal and Agitate at Constant Temperature (e.g., 37°C, 48h) B->C D Filter Suspension to Remove Undissolved Solid C->D E Quantify this compound Concentration in Filtrate (e.g., HPLC) D->E

Caption: Workflow for Equilibrium Solubility Determination.

pKa (Ionization Constant)

This compound is a zwitterionic molecule at physiological pH, possessing both acidic (carboxylic acid) and basic (piperazinyl group) functionalities.[12][13] Its pKa values are critical for predicting solubility and absorption characteristics across the gastrointestinal tract.

Table 2: pKa Values of this compound at 25°C

Functional GrouppKa ValueReference
Carboxylic Acid5.5[12]
Piperazinyl Group8.0[12]
Other Proton-Accepting Function6.8 ± 0.3[12]
Carboxylic Acid5.83[2][14]
Piperazinyl Ring8.75[2][14]
Carboxylic Acid5.35[13]
Piperazinyl Ring6.72[13]

Note: Discrepancies in reported pKa values may arise from different experimental conditions such as ionic strength and co-solvent usage.[15]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa values of ionizable substances.[16][17][18][19]

  • Solution Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., purified water or a water/methanol mixture) to a known concentration (e.g., 1 mM).[16][19] Maintain a constant ionic strength using a salt solution like 0.15 M KCl.[16]

  • Titrant Preparation: Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[16][19]

  • Titration Procedure: Place the this compound solution in a temperature-controlled vessel and immerse a calibrated pH electrode. Titrate the solution stepwise with the acid or base, recording the pH value after each addition.[16][19]

  • Data Analysis: Plot the pH readings against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points, which can be identified from the inflection points of the curve.[16][17]

G A Prepare this compound Solution with Constant Ionic Strength C Titrate with Standardized Acid/Base A->C B Calibrate pH Electrode B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve D->E F Determine Inflection Points E->F G Calculate pKa Values F->G

Caption: Experimental Workflow for pKa Determination.

Melting Point

The melting point is an indicator of purity and provides information about the solid-state nature of the API.

Table 3: Melting Point of this compound Hemihydrate

Melting Point (°C)Reference
225-227[20]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature.[21][22]

  • Sample Preparation: Accurately weigh a small amount (e.g., 2-5 mg) of this compound into a DSC pan (e.g., aluminum) and seal it.[21]

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen purge.

  • Data Interpretation: The melting point is determined from the resulting thermogram, typically as the extrapolated onset temperature of the endothermic melting peak.[22][23]

Partition Coefficient (Log P)

The n-octanol/water partition coefficient (Log P) is a measure of a drug's lipophilicity, which is a key predictor of its membrane permeability and absorption.

Table 4: Partition Coefficient of this compound

ParameterValueConditionsReference
Log P-0.40Not Specified[12]
Log P2.1pH 7, 20°C[24]
True Log P0.701Not Specified[25]

Note: The partition coefficient of ionizable compounds like this compound is pH-dependent (often referred to as Log D).[26]

Experimental Protocol: Shake-Flask Method for Log P

  • Phase Saturation: Pre-saturate n-octanol with water (or buffer) and vice-versa by mixing and allowing the phases to separate.

  • Partitioning: Dissolve a known concentration of this compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the mixture for a sufficient time to allow for equilibrium partitioning of the drug between the two phases.

  • Phase Separation: Separate the aqueous and organic phases, typically by centrifugation.

  • Quantification: Determine the concentration of this compound in each phase using a suitable analytical method.[25]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the base-10 logarithm of this value.[25]

Polymorphism

Polymorphism is the ability of a compound to exist in multiple crystalline forms.[27][28][29] Different polymorphs can have distinct physicochemical properties, including solubility, stability, and bioavailability, making polymorphic control critical in drug development.[28][30] this compound is known to exist in several forms, including anhydrous polymorphs (α, β, γ, δ) and hydrated pseudo-polymorphs (hemihydrate and monohydrate).[12][31][32]

Experimental Protocol: Characterization of Polymorphs

A combination of analytical techniques is essential for the comprehensive characterization of polymorphic forms.[31][33]

  • Powder X-ray Diffraction (PXRD): This is a primary technique for identifying crystalline forms.[27][30][34] Each polymorph produces a unique diffraction pattern with characteristic peak positions and intensities.

  • Differential Scanning Calorimetry (DSC): DSC can differentiate polymorphs by their unique melting points, heats of fusion, and other thermal events like phase transitions.[28][31]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass as a function of temperature and is particularly useful for identifying and quantifying the water content in hydrates.[31][33]

  • Infrared (IR) Spectroscopy: Different polymorphs can exhibit subtle differences in their IR spectra due to variations in molecular conformation and hydrogen bonding in the crystal lattice.[31]

G cluster_techniques Solid-State Characterization Techniques Input This compound Solid Sample PXRD PXRD (Crystal Structure) Input->PXRD DSC DSC (Thermal Transitions) Input->DSC TGA TGA (Water Content) Input->TGA IR IR Spectroscopy (Vibrational Modes) Input->IR Output Identification and Characterization of Polymorphic Form PXRD->Output DSC->Output TGA->Output IR->Output

Caption: Logical Workflow for Polymorphic Characterization.

Conclusion

The physicochemical properties of this compound—solubility, pKa, melting point, partition coefficient, and polymorphism—are intricately linked and collectively dictate its suitability for a given formulation strategy. A thorough preformulation investigation, employing the methodologies outlined in this guide, is essential for mitigating risks and ensuring the development of a robust, stable, and therapeutically effective this compound product. The provided data serves as a critical reference point for formulation scientists, enabling informed decisions in excipient selection, manufacturing process design, and the overall development of optimized dosage forms.

References

Structural analysis of levofloxacin and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Analysis of Levofloxacin and Its Metabolites

Introduction

This compound is a third-generation synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[4][5][6] As the pure (-)-(S)-enantiomer of the racemic drug ofloxacin, this compound exhibits significantly greater antibacterial activity than the R-(+)-enantiomer.[1][6][7] Understanding the structure of this compound and its metabolites is crucial for drug development, ensuring efficacy, and monitoring safety. This guide provides a detailed overview of the structural analysis of this compound and its primary metabolites, outlining the key experimental methodologies and data.

Chemical Structure of this compound

This compound is chemically described as (S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid.[6][8] Its structure is characterized by a tricyclic quinolone core, a fluorine atom at position C7 which enhances antibacterial activity, and a chiral methyl group on the oxazine ring, which is responsible for its stereospecific activity.[7][9]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₈H₂₀FN₃O₄[6][10]
Molar Mass 361.37 g/mol [6]
IUPAC Name (2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid[10]
CAS Number 100986-85-4[6][10]
Appearance Light-yellowish-white to yellow-white crystalline powder[6]

Metabolism of this compound

This compound undergoes limited metabolism in humans.[1][4][10] The majority of the drug, approximately 87%, is excreted unchanged in the urine within 48 hours.[4][6] Less than 5% of an administered dose is recovered in the urine as its two primary metabolites: desmethyl-levofloxacin and this compound N-oxide.[6][10] These metabolites possess minimal pharmacological activity.[1][10] The metabolic transformations involve N-demethylation of the piperazine ring to form desmethyl-levofloxacin and N-oxidation of the piperazine nitrogen to yield this compound N-oxide.

G This compound This compound (C18H20FN3O4) Desmethyl Desmethyl-levofloxacin (C17H18FN3O4) This compound->Desmethyl  Demethylation N_Oxide This compound N-oxide (C18H20FN3O5) This compound->N_Oxide  N-Oxidation

Metabolic pathway of this compound.

Structural Elucidation and Analytical Methodologies

The structural analysis of this compound and its metabolites relies on a combination of advanced chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for separating this compound from its metabolites and other endogenous components in biological matrices.[9] Reversed-phase columns, such as C8 and C18, are commonly employed for this purpose.[8][11]

Table 2: Typical HPLC Method Parameters for this compound Analysis

ParameterDescription
Column Purospher STAR C18 (25 cm x 4.6 mm, 5 µm)[12] or Hyperclone 5 μm BDS C8 (150 × 4.6 mm)[8]
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate, sulfuric acid) and an organic solvent (e.g., acetonitrile, methanol).[11][12][13]
Flow Rate Typically 0.5 to 1.0 mL/min.[8][11][12]
Detection UV detection at approximately 294-295 nm.[8][12]
Retention Time Varies with conditions; for example, 6.54 minutes on a C8 column under specific gradient conditions.[8]
Mass Spectrometry (MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for identifying and quantifying this compound and its metabolites.[14][15] Electrospray ionization (ESI) in positive mode is typically used. The parent drug and its metabolites are identified by their specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

Table 3: Mass Spectrometric Data for this compound and its Metabolites

CompoundPrecursor Ion (m/z) [M+H]⁺Product Ion(s) (m/z)
This compound 362.1 / 362.2[15][16][17]318.1 / 318.2[15][17]
Desmethyl-levofloxacin 348.1 / 348.2[11][15]310.1[15]
This compound N-oxide 378.1 / 378.14[11][16][18]Not specified in results
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation by detailing the chemical environment of each atom. Techniques like ¹H NMR, ¹³C NMR, and 2D experiments (COSY, HSQC, HMBC) are used to assign the complete chemical structure.[19] Solid-state NMR has also been employed to investigate the atomic-level structure and dynamics of this compound in its solid form, providing insights into its crystal structure and bioavailability.[7][20][21] For example, ¹⁹F MAS SSNMR can distinguish between different hydrate forms of this compound.[21]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Human Serum

This protocol provides a generalized workflow for the quantitative analysis of this compound and desmethyl-levofloxacin.

  • Sample Preparation (Protein Precipitation)

    • To a 100 µL aliquot of human serum, add an internal standard (e.g., ciprofloxacin or a stable isotope-labeled version of this compound).[14][15]

    • Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

    • Vortex the mixture for 1 minute to ensure complete protein precipitation.

    • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.

    • Transfer the clear supernatant to an autosampler vial for injection into the LC-MS/MS system.

  • Chromatographic Conditions

    • Instrument: A triple quadrupole LC-MS/MS system (e.g., Thermo Scientific TSQ Quantum Access Max).[15]

    • Column: Atlantis HILIC Silica column or a suitable reversed-phase C18 column.[14]

    • Mobile Phase: Acetonitrile and an aqueous buffer (e.g., 100 mM ammonium formate).[14]

    • Elution: A gradient or isocratic flow is applied to separate the analytes.

    • Injection Volume: 5-20 µL.[14]

  • Mass Spectrometer Settings

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Spray Voltage: ~3500 V.[15]

    • Capillary Temperature: ~350°C.[15]

    • Detection Mode: Selected Reaction Monitoring (SRM).[15]

    • Transitions: Monitor the specific m/z transitions for this compound, desmethyl-levofloxacin, and the internal standard as listed in Table 3.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Serum/Plasma) Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Separation (e.g., C18 Column) Supernatant->HPLC MS Tandem MS Detection (ESI+, SRM Mode) HPLC->MS Data Data Acquisition & Analysis MS->Data Quant Quantification & Structural ID Data->Quant

Workflow for LC-MS/MS analysis.
Protocol 2: NMR Structural Analysis

  • Sample Preparation:

    • Dissolve a purified sample of this compound or its isolated metabolite in a deuterated solvent (e.g., DMSO-d₆).[19] The concentration is typically in the millimolar range.

  • NMR Experimentation:

    • Acquire a standard one-dimensional ¹H NMR spectrum.[19]

    • Acquire a ¹³C NMR spectrum, often using techniques like DEPT to differentiate between CH, CH₂, and CH₃ groups.

    • Perform 2D NMR experiments to establish connectivity:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings (¹H-¹H).[19]

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹H-¹³C one-bond correlations).[19]

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons (two to three bonds), which is critical for assembling the molecular structure.[19]

    • For solid-state analysis, specialized probes and techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used.[21]

Conclusion

The structural analysis of this compound and its metabolites, desmethyl-levofloxacin and this compound N-oxide, is accomplished through a synergistic application of HPLC for separation, mass spectrometry for identification and quantification, and NMR spectroscopy for definitive structural elucidation. The established methodologies, particularly LC-MS/MS, are sensitive and robust, making them suitable for pharmacokinetic studies and therapeutic drug monitoring.[14][22] A thorough understanding of these structures and the analytical techniques used to study them is fundamental for researchers and professionals in the fields of drug metabolism and pharmaceutical sciences.

References

Levofloxacin's Impact on Bacterial Transcription and Replication: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levofloxacin, a third-generation fluoroquinolone antibiotic, exhibits potent bactericidal activity by targeting essential enzymes involved in bacterial DNA replication and transcription. This technical guide provides a comprehensive analysis of this compound's mechanism of action, focusing on its inhibitory effects on DNA gyrase and topoisomerase IV. Through the stabilization of a ternary drug-enzyme-DNA complex, this compound induces double-strand DNA breaks, leading to a rapid cessation of DNA replication and transcription, ultimately resulting in bacterial cell death. This document consolidates quantitative data on its inhibitory activity, details key experimental protocols for its study, and presents visual diagrams of the molecular pathways and experimental workflows.

Core Mechanism of Action: Dual Inhibition of Type II Topoisomerases

This compound's primary mode of action involves the inhibition of two critical bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] These enzymes are vital for maintaining the proper topology of DNA during replication, transcription, repair, and recombination.[1]

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process crucial for relieving the torsional stress that accumulates ahead of the replication fork as the DNA unwinds.[1][2] By inhibiting DNA gyrase, this compound prevents the relaxation of positively supercoiled DNA, which in turn halts the progression of the replication fork.[1] In many Gram-negative bacteria, DNA gyrase is the primary target of this compound.

  • Topoisomerase IV: This enzyme is primarily responsible for the decatenation, or unlinking, of newly replicated daughter chromosomes.[1][2] This separation is a critical step for the successful segregation of the chromosomes into daughter cells during cell division.[1] this compound's inhibition of topoisomerase IV prevents this separation, leading to an inability of the bacterial cells to divide.[2] In many Gram-positive bacteria, topoisomerase IV is the primary target.

The inhibitory action of this compound is achieved through the formation of a stable ternary complex with the topoisomerase and the bacterial DNA.[1] This complex traps the enzyme in a state where it has cleaved the DNA but is unable to re-ligate the strands, leading to the accumulation of double-strand breaks.[1] These breaks are lethal to the bacterium, triggering a cascade of events that result in cell death.

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound against its target enzymes and its overall antibacterial efficacy can be quantified through various metrics, including the 50% inhibitory concentration (IC50) against purified enzymes and the Minimum Inhibitory Concentration (MIC) required to inhibit bacterial growth.

Table 1: IC50 Values of this compound against Bacterial Topoisomerases
Bacterial SpeciesEnzymeIC50 (µg/mL)Reference
Escherichia coliDNA Gyrase2.50 ± 0.14[3]
Staphylococcus aureusDNA Gyrase126[1]
Topoisomerase IV31.6[1]
Enterococcus faecalisDNA Gyrase28.1[4]
Topoisomerase IV8.49[4]
Streptococcus pneumoniaeDNA Gyrase>100[5]
Topoisomerase IV20-40[5]
Table 2: Minimum Inhibitory Concentration (MIC) of this compound for Various Pathogens

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. The MIC90 represents the concentration required to inhibit the growth of 90% of isolates.

Bacterial SpeciesMIC Range (µg/mL)MIC90 (µg/mL)Reference(s)
Escherichia coli0.016 - 80.03[6][7]
Staphylococcus aureus0.012 - 20.12[6][7]
Streptococcus pneumoniae0.016 - 81.0[7][8]
Pseudomonas aeruginosa≤1 - ≥4-[9][10]

Impact on Bacterial Transcription and Replication

The inhibition of DNA gyrase and topoisomerase IV by this compound has profound and immediate consequences for bacterial transcription and replication.

Stalling of the Replication Fork

The progression of the bacterial replication fork generates positive supercoils in the DNA ahead of it. DNA gyrase is essential for removing these supercoils. By inhibiting gyrase, this compound prevents this crucial relaxation step, leading to an accumulation of torsional stress that physically obstructs the movement of the replisome.[1] This results in a rapid halt of DNA synthesis.

Replication_Fork_Stalling cluster_replication Bacterial DNA Replication ReplicationFork Replication Fork Progression PositiveSupercoils Accumulation of Positive Supercoils ReplicationFork->PositiveSupercoils Generates DNAGyrase DNA Gyrase PositiveSupercoils->DNAGyrase Relieved by Stalling Replication Fork Stalls PositiveSupercoils->Stalling Causes DNAGyrase->ReplicationFork Allows progression This compound This compound This compound->DNAGyrase Inhibits DNAReplicationHalted DNA Replication Halted Stalling->DNAReplicationHalted

This compound-induced stalling of the bacterial replication fork.
Inhibition of Transcription

Transcription, the process of synthesizing RNA from a DNA template, also induces changes in DNA topology. The movement of RNA polymerase along the DNA creates positive supercoils ahead and negative supercoils behind the transcription bubble. DNA gyrase and, to some extent, topoisomerase IV are involved in resolving this torsional stress. Inhibition of these enzymes by this compound can therefore impede the progression of RNA polymerase, leading to a cessation of transcription.[1]

Transcription_Inhibition cluster_transcription Bacterial Transcription RNAPolymerase RNA Polymerase Movement TorsionalStress Torsional Stress (Supercoiling) RNAPolymerase->TorsionalStress Generates Topoisomerases DNA Gyrase & Topoisomerase IV TorsionalStress->Topoisomerases Relieved by Stalling RNA Polymerase Stalls TorsionalStress->Stalling Causes Topoisomerases->RNAPolymerase Allows progression This compound This compound This compound->Topoisomerases Inhibits TranscriptionHalted Transcription Halted Stalling->TranscriptionHalted

Inhibition of bacterial transcription by this compound.

Detailed Experimental Protocols

The following protocols outline the key in vitro assays used to characterize the activity of this compound against its target enzymes.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate and the inhibition of this activity by this compound.

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • 5X Gyrase Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin)

  • This compound stock solution

  • Stop Buffer/Loading Dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • Proteinase K (optional)

  • Chloroform:isoamyl alcohol (24:1) (optional)

Procedure:

  • Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

    • 4 µL 5X Gyrase Assay Buffer

    • x µL relaxed plasmid DNA (to a final concentration of ~10-20 µg/mL)

    • x µL this compound (at various concentrations) or vehicle control

    • x µL nuclease-free water to a final volume of 19 µL

  • Initiate the reaction by adding 1 µL of DNA gyrase.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye.

  • (Optional) Add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15-30 minutes to digest the enzyme.

  • (Optional) Perform a chloroform:isoamyl alcohol extraction to remove protein.

  • Load the samples onto a 1% agarose gel in 1X TAE buffer containing ethidium bromide.

  • Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualize the DNA bands under UV light. Relaxed and supercoiled DNA will migrate at different rates.

  • Quantify the amount of supercoiled DNA in each lane to determine the IC50 of this compound.

Supercoiling_Assay_Workflow Start Prepare Reaction Mix (Buffer, Relaxed Plasmid, this compound) AddGyrase Add DNA Gyrase Start->AddGyrase Incubate Incubate at 37°C AddGyrase->Incubate StopReaction Stop Reaction (Add Stop Buffer/Dye) Incubate->StopReaction Electrophoresis Agarose Gel Electrophoresis StopReaction->Electrophoresis Visualize Visualize Bands (UV) Electrophoresis->Visualize Quantify Quantify Supercoiling (Determine IC50) Visualize->Quantify

Workflow for the DNA gyrase supercoiling assay.
Topoisomerase IV Decatenation Assay

This assay measures the ability of topoisomerase IV to separate catenated DNA networks (kDNA) into individual minicircles and the inhibition of this process by this compound.

Materials:

  • Purified bacterial topoisomerase IV

  • Kinetoplast DNA (kDNA)

  • 5X Topoisomerase IV Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 500 mM potassium glutamate, 50 mM Mg(OAc)₂, 50 mM DTT, 5 mM ATP, 250 µg/mL albumin)

  • This compound stock solution

  • Stop Buffer/Loading Dye

  • Agarose and TAE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

    • 4 µL 5X Topoisomerase IV Assay Buffer

    • x µL kDNA (to a final concentration of ~10-15 µg/mL)

    • x µL this compound (at various concentrations) or vehicle control

    • x µL nuclease-free water to a final volume of 19 µL

  • Initiate the reaction by adding 1 µL of topoisomerase IV.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye.

  • Load the samples onto a 1% agarose gel in 1X TAE buffer containing ethidium bromide.

  • Run the gel at a constant voltage. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.

  • Visualize the DNA bands under UV light.

  • Quantify the amount of decatenated minicircles to determine the IC50 of this compound.

Decatenation_Assay_Workflow Start Prepare Reaction Mix (Buffer, kDNA, this compound) AddTopoIV Add Topoisomerase IV Start->AddTopoIV Incubate Incubate at 37°C AddTopoIV->Incubate StopReaction Stop Reaction (Add Stop Buffer/Dye) Incubate->StopReaction Electrophoresis Agarose Gel Electrophoresis StopReaction->Electrophoresis Visualize Visualize Bands (UV) Electrophoresis->Visualize Quantify Quantify Decatenated Minicircles (Determine IC50) Visualize->Quantify

Workflow for the topoisomerase IV decatenation assay.
In Vitro Run-off Transcription Assay

This assay is used to assess the effect of this compound on transcription initiation and elongation from a specific promoter.

Materials:

  • Linearized DNA template with a known promoter and a defined downstream end

  • Purified bacterial RNA polymerase holoenzyme

  • Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 50 mM KCl, 1 mM DTT)

  • Ribonucleotide triphosphates (ATP, GTP, CTP, UTP), one of which is radiolabeled (e.g., [α-³²P]UTP)

  • This compound stock solution

  • RNA loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Polyacrylamide gel (denaturing)

  • Urea

  • Tris-borate-EDTA (TBE) buffer

Procedure:

  • Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

    • 2 µL 10X Transcription Buffer

    • x µL linearized DNA template

    • x µL this compound (at various concentrations) or vehicle control

    • x µL NTPs (including the radiolabeled NTP)

    • x µL nuclease-free water

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate transcription by adding RNA polymerase.

  • Incubate at 37°C for 15-30 minutes.

  • Stop the reaction by adding an equal volume of RNA loading buffer.

  • Denature the samples by heating at 90°C for 2-5 minutes.

  • Load the samples onto a denaturing polyacrylamide/urea gel.

  • Run the gel at a constant power until the dye front reaches the desired position.

  • Expose the gel to a phosphor screen or X-ray film to visualize the radiolabeled RNA transcripts.

  • The intensity of the "run-off" transcript of a specific size indicates the efficiency of transcription. A decrease in intensity in the presence of this compound demonstrates inhibition.

Conclusion

This compound remains a potent and clinically important antibiotic due to its effective dual-targeting mechanism against bacterial DNA gyrase and topoisomerase IV. By disrupting the fundamental processes of DNA replication and transcription, it induces a bactericidal effect across a broad spectrum of pathogens. Understanding the quantitative aspects of its inhibitory activity and the experimental methodologies used to assess its function is crucial for the continued development of novel antimicrobial strategies and for managing the emergence of resistance.

References

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Quantification of Levofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of levofloxacin in bulk drug and pharmaceutical dosage forms. The developed isocratic reverse-phase method is specific, accurate, precise, and linear over a specified concentration range. Forced degradation studies were conducted to demonstrate the method's stability-indicating capability, ensuring that the analyte peak is free from interference from degradation products. This method is suitable for routine quality control and stability testing of this compound.

Introduction

This compound is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[3][4] Accurate and reliable analytical methods are crucial for ensuring the quality, efficacy, and safety of this compound formulations. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity.[5] This application note presents a validated HPLC method for the determination of this compound, developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[6][7][8][9][10]

Chemical Structure of this compound:

This compound is the levorotatory isomer of ofloxacin.[1][3] Its chemical name is (S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid.[3][11]

  • Molecular Formula: C₁₈H₂₀FN₃O₄[3][12]

  • Molecular Weight: 361.37 g/mol [3]

Experimental

Instrumentation and Chromatographic Conditions

A summary of the HPLC instrumentation and chromatographic conditions is provided in the table below.

ParameterSpecification
HPLC System Agilent 1220 Infinity LC or equivalent
Detector UV-Vis Detector
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 0.05 M Citric Acid Monohydrate and 1.0 M Ammonium Acetate buffer: Acetonitrile (85:15 v/v)[11]
Flow Rate 1.0 mL/min[5][11]
Injection Volume 20 µL[13]
Column Temperature 35°C[13]
Detection Wavelength 294 nm[13][14]
Run Time 15 minutes
Preparation of Solutions

Mobile Phase Preparation: Prepare a 0.05 M solution of citric acid monohydrate and a 1.0 M solution of ammonium acetate. Mix these solutions with acetonitrile in the ratio of 85:15 (v/v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.

Sample Preparation (from Tablets): Weigh and finely powder twenty tablets. Transfer a quantity of the powder equivalent to 100 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to the mark with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter. Further dilute an aliquot of the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

Method Validation

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6][7][8]

Specificity (Forced Degradation Studies)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to stress conditions including acid, base, oxidative, thermal, and photolytic degradation.[14][15]

  • Acid Degradation: this compound solution was treated with 0.1 N HCl at 80°C for 2 hours.

  • Base Degradation: this compound solution was treated with 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: this compound solution was treated with 3% H₂O₂ at room temperature for 24 hours.[14]

  • Thermal Degradation: this compound powder was kept in an oven at 105°C for 24 hours.

  • Photolytic Degradation: this compound solution was exposed to UV light (254 nm) for 24 hours.

The results of the forced degradation studies are summarized in the table below. The method was found to be specific, as the this compound peak was well-resolved from the degradation product peaks. Significant degradation was observed under acidic and oxidative conditions.[13][14]

Stress Condition% Degradation
Acid (0.1 N HCl)~15%
Base (0.1 N NaOH)~5%
Oxidative (3% H₂O₂)~25%
Thermal (105°C)<2%
Photolytic (UV light)<3%
Linearity

The linearity of the method was established by analyzing a series of this compound standard solutions at five different concentration levels ranging from 10 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 10 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy (Recovery Studies)

The accuracy of the method was determined by performing recovery studies at three different concentration levels (80%, 100%, and 120%). A known amount of this compound standard was added to a pre-analyzed sample solution, and the samples were re-analyzed. The percentage recovery was then calculated.

Concentration LevelMean Recovery (%)% RSD
80%99.5< 2.0
100%100.2< 2.0
120%99.8< 2.0
Precision

The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate injections of the standard solution on the same day. Intermediate precision was determined by analyzing the same standard solution on three different days.

Precision Type% RSD
Repeatability (Intra-day) < 1.0
Intermediate Precision (Inter-day) < 2.0
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, while the LOQ is the concentration that gives a signal-to-noise ratio of about 10:1.

ParameterResult
LOD ~0.05 µg/mL
LOQ ~0.15 µg/mL
Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The method was found to be robust as minor variations in the experimental parameters did not significantly affect the results.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The system suitability parameters were evaluated by injecting six replicates of the standard solution.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Areas ≤ 2.0

Workflow Diagram

HPLC_Method_Development A Method Development Objective: Quantification of this compound B Literature Search & Preliminary Studies A->B C Selection of Chromatographic Conditions (Column, Mobile Phase, Wavelength) B->C D Method Optimization C->D L System Suitability Testing D->L E Method Validation (ICH Guidelines) F Specificity (Forced Degradation) E->F G Linearity & Range E->G H Accuracy (Recovery) E->H I Precision (Repeatability & Intermediate) E->I J LOD & LOQ E->J K Robustness E->K M Routine Analysis of this compound F->M G->M H->M I->M J->M K->M L->E

Caption: Workflow for HPLC method development and validation of this compound.

Conclusion

The developed and validated HPLC method for the quantification of this compound is simple, rapid, specific, accurate, and precise. The stability-indicating nature of the method makes it suitable for the analysis of this compound in the presence of its degradation products. This method can be effectively used for routine quality control and stability studies of this compound in bulk and pharmaceutical dosage forms.

References

Application Notes and Protocols for In Vitro Susceptibility Testing of Levofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to levofloxacin, a broad-spectrum fluoroquinolone antibiotic. The included methodologies adhere to guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] In Gram-negative bacteria, the primary target is DNA gyrase, which introduces negative supercoils into DNA, a process vital for the initiation of DNA replication and transcription.[1][4] In Gram-positive bacteria, this compound primarily targets topoisomerase IV, which is crucial for the separation of interlinked daughter chromosomes following DNA replication.[1][2] Inhibition of these enzymes leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks and subsequent cell death.[2][4]

Levofloxacin_Mechanism_of_Action cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria DNA_Gyrase_GN DNA Gyrase (GyrA and GyrB subunits) Supercoiling Negative Supercoiling of DNA DNA_Gyrase_GN->Supercoiling Introduces Replication_Fork DNA Replication Fork Progression Supercoiling->Replication_Fork Allows Cell_Death Cell_Death Replication_Fork->Cell_Death Topo_IV_GP Topoisomerase IV (ParC and ParE subunits) Decatenation Decatenation of Daughter Chromosomes Topo_IV_GP->Decatenation Mediates Cell_Division_GP Bacterial Cell Division Decatenation->Cell_Division_GP Enables Cell_Division_GP->Cell_Death This compound This compound This compound->Inhibition_GN This compound->Inhibition_GP Inhibition_GN->DNA_Gyrase_GN Inhibition_GP->Topo_IV_GP

Caption: Mechanism of action of this compound.

Data Presentation: Clinical Breakpoints

The following tables summarize the clinical breakpoints for this compound as established by CLSI and EUCAST. These values are essential for interpreting the results of susceptibility testing.

Table 1: CLSI this compound Clinical Breakpoints

Organism GroupMethodSusceptible (S)Intermediate (I)Resistant (R)
Enterobacterales MIC (µg/mL)≤0.51≥2
Disk Diffusion (mm)≥2320-22≤19
Pseudomonas aeruginosa MIC (µg/mL)≤12≥4
Disk Diffusion (mm)≥2219-21≤18
Streptococcus pneumoniae MIC (µg/mL)≤12≥4
Disk Diffusion (mm)≥2219-21≤18
Staphylococcus aureus MIC (µg/mL)≤12≥4
Disk Diffusion (mm)≥2118-20≤17

Source: Based on CLSI M100 documents. Note that breakpoints can be updated; refer to the latest CLSI publications for the most current information.[5][6]

Table 2: EUCAST this compound Clinical Breakpoints (v 14.0, 2024)

Organism GroupMethodSusceptible (S)Intermediate (I)Resistant (R)
Enterobacterales MIC (µg/mL)≤0.5>0.5>1
Disk Diffusion (mm)≥22-<17
Pseudomonas spp. MIC (µg/mL)≤1>1>2
Disk Diffusion (mm)≥17-<17
Streptococcus pneumoniae MIC (µg/mL)≤2>2>2
Disk Diffusion (mm)≥18 (Oxacillin susceptible)-<18 (Oxacillin susceptible)
Staphylococcus aureus MIC (µg/mL)≤1>1>1
Disk Diffusion (mm)≥21-<21

Source: EUCAST Breakpoint Tables v 14.0, 2024.[7][8] Note that EUCAST definitions for S, I, and R may differ from CLSI.

Experimental Protocols

Accurate and reproducible susceptibility testing is critical. The following are detailed protocols for three common methods.

Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Broth_Microdilution_Workflow Start Start Prep_Inoculum Prepare Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Perform 2-fold serial dilutions of this compound in a 96-well plate Prep_Inoculum->Serial_Dilution Inoculate Inoculate wells with bacterial suspension (final conc. ~5x10^5 CFU/mL) Serial_Dilution->Inoculate Incubate Incubate at 35°C ± 2°C for 16-20 hours Inoculate->Incubate Read_Results Visually inspect for turbidity Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Broth microdilution workflow.

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture (18-24 hours old)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism.

    • Transfer colonies to a tube with 4-5 mL of sterile saline or broth.

    • Adjust the suspension turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • This compound Dilution:

    • Prepare a stock solution of this compound.

    • Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate to achieve a desired concentration range (e.g., 0.008 to 128 µg/mL).

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation:

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Agar Dilution Method

This method is similar to broth dilution but is performed on solid media.

Materials:

  • This compound powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial culture (18-24 hours old)

  • 0.5 McFarland turbidity standard

  • Inoculum replicating apparatus (e.g., Steers replicator)

Procedure:

  • Plate Preparation:

    • Prepare a series of MHA plates, each containing a specific concentration of this compound.

    • Include a control plate with no antibiotic.

  • Inoculum Preparation:

    • Prepare the inoculum as described for the broth microdilution method.

  • Inoculation:

    • Using an inoculum replicating apparatus, spot-inoculate the prepared MHA plates with the bacterial suspension (final inoculum of approximately 10⁴ CFU per spot).

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that inhibits the growth of the organism.

Disk Diffusion (Kirby-Bauer) Method

This qualitative method assesses susceptibility by measuring the zone of growth inhibition around an antibiotic-impregnated disk.

Disk_Diffusion_Workflow Start Start Prep_Inoculum Prepare Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate_Plate Inoculate Mueller-Hinton Agar plate for confluent growth Prep_Inoculum->Inoculate_Plate Apply_Disk Aseptically apply a 5 µg This compound disk Inoculate_Plate->Apply_Disk Incubate Incubate at 35°C ± 2°C for 16-20 hours Apply_Disk->Incubate Measure_Zone Measure the diameter of the zone of inhibition in mm Incubate->Measure_Zone Interpret Interpret as S, I, or R using clinical breakpoints Measure_Zone->Interpret End End Interpret->End

Caption: Disk diffusion (Kirby-Bauer) workflow.

Materials:

  • This compound antimicrobial susceptibility test disks (5 µg)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile 0.85% saline or sterile broth

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Bacterial culture (18-24 hours old)

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as previously described.

  • Inoculation:

    • Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted suspension, removing excess fluid by pressing it against the inside of the tube.

    • Streak the entire surface of the MHA plate with the swab three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.

    • Allow the plate to dry for 3-5 minutes.

  • Disk Application:

    • Aseptically apply a 5 µg this compound disk to the surface of the inoculated MHA plate.

    • Gently press the disk to ensure complete contact with the agar. Disks should be placed at least 24 mm apart.[9]

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition (including the disk) to the nearest millimeter.

    • Interpret the zone size using the clinical breakpoints provided in the tables above.

Quality Control

Regular quality control is essential for accurate and precise results. Reference strains with known susceptibility profiles (e.g., Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™, Staphylococcus aureus ATCC® 29213™, and Streptococcus pneumoniae ATCC® 49619™) should be tested concurrently with clinical isolates. The results for these QC strains should fall within the acceptable ranges published by CLSI and EUCAST.

References

Application Notes and Protocols: Development of Levofloxacin-Loaded Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of levofloxacin-loaded nanoparticles. The aim is to offer a comprehensive guide for researchers developing advanced drug delivery systems for this broad-spectrum fluoroquinolone antibiotic.

Introduction

This compound is a widely used antibiotic effective against a variety of bacterial infections.[1] However, its therapeutic efficacy can be limited by factors such as poor solubility, rapid clearance, and the emergence of bacterial resistance.[1][2] Encapsulating this compound into nanoparticles presents a promising strategy to overcome these limitations by enhancing its bioavailability, providing controlled release, and improving its antibacterial activity.[1][3][4] This document outlines protocols for the preparation of this compound-loaded polymeric nanoparticles, their physicochemical characterization, and the assessment of their in vitro drug release and antibacterial efficacy.

Data Summary of this compound-Loaded Nanoparticles

The following tables summarize quantitative data from various studies on this compound-loaded nanoparticles, offering a comparative overview of different formulations and their key characteristics.

Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles

Nanoparticle TypePolymer/LipidMethodParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Chitosan NanoparticlesChitosanIonic Gelation190 - 6320.16 - 0.32+37.2 to +43.560.06 ± 0.06 - 74.29 ± 0.0467.20 ± 0.30 - 76.10 ± 0.61[5][6]
PLGA NanoparticlesPLGASolvent Evaporation166 - 333< 0.3-16.8 to +37.67--[7]
Mesoporous Silica NanoparticlesTEOS, CTABSol-Gel80 - 87----[8]
Solid Lipid Nanoparticles (SLN)Myristyl myristateUltrasonication---20.1 ± 1.4-[9]
Nanostructured Lipid Carriers (NLC)Myristyl myristateUltrasonication182.6 ± 3.2--10.2 ± 0.255.9 ± 1.6-[9]
Gold NanoparticlesGoldBiogenic27.2 ± 1--13.3--[10]

Table 2: In Vitro Antibacterial Activity of this compound-Loaded Nanoparticles

Nanoparticle FormulationBacterial StrainTest MethodZone of Inhibition (mm)MIC (µg/mL)Fold Decrease in MIC vs. Free DrugReference
This compound-PLGA NanoparticlesS. aureus--15[11]
This compound-PLGA NanoparticlesMRSA--15[11]
This compound-Chitosan NanoparticlesE. coliBroth Dilution-<8-[4]
This compound-Silver NanoparticlesMRSABroth Dilution-101.2[12]
This compound-Gold NanoparticlesS. aureus--0.3731.94[10]
This compound-Gold NanoparticlesE. coli--0.1492.89[10]
This compound-Gold NanoparticlesP. aeruginosa--0.3461.46[10]
This compound-PCL NanoparticlesA. baumanniiBroth Microdilution-0.72 - 1.36 - 12[13]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis and characterization of this compound-loaded nanoparticles.

Synthesis of this compound-Loaded Chitosan Nanoparticles by Ionic Gelation

This protocol describes the preparation of chitosan nanoparticles through the ionic cross-linking of chitosan with sodium tripolyphosphate (TPP).

Materials:

  • Chitosan (low molecular weight)

  • This compound powder

  • Glacial acetic acid

  • Sodium tripolyphosphate (TPP)

  • Deionized water

Equipment:

  • Magnetic stirrer with heating plate

  • Syringe with a needle

  • Centrifuge

  • Sonicator

  • Lyophilizer (optional)

Protocol:

  • Preparation of Chitosan Solution (0.2% w/v):

    • Dissolve 200 mg of chitosan in 100 mL of a 1% (v/v) glacial acetic acid solution.

    • Stir the solution continuously for at least 2 hours at room temperature until the chitosan is completely dissolved.

    • Leave the solution to stabilize overnight to obtain a clear and homogenous chitosan solution.[1]

  • Drug Incorporation:

    • Add a predetermined amount of this compound to the chitosan solution to achieve the desired drug-to-polymer ratio (e.g., 1:1, 1:2).

    • Stir the mixture for 30 minutes to ensure uniform distribution of the drug.[1]

  • Nanoparticle Formation:

    • Prepare a TPP solution (e.g., 0.1% w/v) by dissolving TPP in deionized water.

    • While stirring the this compound-chitosan solution at a moderate speed, add the TPP solution dropwise using a syringe.

    • Continue stirring for a specified period (e.g., 30 minutes) to allow for the formation of nanoparticles.

    • Sonicate the resulting suspension for 1 hour to ensure a uniform particle size distribution.[1]

  • Purification:

    • Centrifuge the nanoparticle suspension at a high speed (e.g., 10,000 rpm) for 10-15 minutes.[1]

    • Discard the supernatant and resuspend the pellet in deionized water.

    • Repeat the centrifugation and resuspension steps at least three times to remove unreacted reagents and free drug.[1]

  • Drying (Optional):

    • The purified nanoparticles can be used as a suspension or dried for long-term storage.

    • For drying, the nanoparticle suspension can be lyophilized (freeze-dried).

Synthesis of this compound-Loaded PLGA Nanoparticles by Solvent Evaporation

This method involves the emulsification of a polymer-drug solution in an aqueous phase, followed by the evaporation of the organic solvent to form nanoparticles.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound powder

  • Dichloromethane (DCM) or other suitable organic solvent

  • Poly(vinyl alcohol) (PVA) or other suitable surfactant

  • Deionized water

Equipment:

  • Magnetic stirrer

  • Homogenizer or sonicator

  • Rotary evaporator

  • Centrifuge

Protocol:

  • Preparation of Organic Phase:

    • Dissolve a specific amount of PLGA and this compound in an organic solvent like dichloromethane.

  • Emulsification:

    • Prepare an aqueous solution of a surfactant, such as PVA (e.g., 2% w/v).

    • Add the organic phase dropwise to the aqueous phase while homogenizing or sonicating at high speed in an ice bath.[14] This will form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a rotary evaporator and evaporate the organic solvent under reduced pressure.[3]

    • Alternatively, the solvent can be evaporated by stirring the emulsion at room temperature for several hours.[14]

  • Purification:

    • Collect the nanoparticles by centrifugation at a high speed (e.g., 9,000 rpm for 15 minutes).[14]

    • Wash the nanoparticle pellet with deionized water multiple times to remove the surfactant and any remaining free drug.[14]

  • Drying (Optional):

    • The purified nanoparticles can be lyophilized for storage.

Characterization Protocols

Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Protocol:

  • Sample Preparation:

    • Disperse a small amount of the nanoparticle suspension in deionized water to achieve an appropriate scattering intensity.

  • Measurement:

    • Transfer the diluted sample to a cuvette.

    • Place the cuvette in the DLS instrument.

    • Perform the measurement according to the instrument's software instructions to obtain the average particle size (Z-average), PDI, and zeta potential.

Morphological Analysis

Instrument: Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM).

Protocol for SEM:

  • Sample Preparation:

    • Place a drop of the diluted nanoparticle suspension on a clean glass slide or aluminum stub and allow it to air-dry at room temperature.[15]

    • Coat the dried sample with a thin layer of a conductive material (e.g., gold or carbon) using a sputter coater.

  • Imaging:

    • Mount the coated sample in the SEM.

    • Acquire images at different magnifications to observe the shape and surface morphology of the nanoparticles.[5]

In Vitro Evaluation Protocols

Drug Release Study

This protocol determines the rate and extent of this compound release from the nanoparticles over time.

Method: Dialysis Bag Method

Materials:

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Magnetic stirrer

  • UV-Vis Spectrophotometer or HPLC

Protocol:

  • Preparation:

    • Accurately weigh a specific amount of this compound-loaded nanoparticles and disperse them in a known volume of release medium (e.g., PBS pH 7.4).

    • Transfer the nanoparticle suspension into a dialysis bag and seal both ends.

  • Release Study:

    • Immerse the dialysis bag in a larger volume of the release medium (e.g., 100 mL of PBS) in a beaker.

    • Place the beaker on a magnetic stirrer and maintain a constant temperature (e.g., 37°C).

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 1 mL).

    • Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

  • Analysis:

    • Analyze the collected samples for this compound concentration using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength (λmax ≈ 287 nm) or by HPLC.[1]

  • Data Calculation:

    • Calculate the cumulative percentage of drug released at each time point.

Antibacterial Activity Assessment

This method qualitatively assesses the antibacterial activity of the nanoparticles.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile swabs

  • Sterile cork borer or pipette tips

  • Incubator

Protocol:

  • Inoculum Preparation:

    • Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).[16]

  • Plate Inoculation:

    • Uniformly spread the bacterial inoculum over the entire surface of the MHA plates using a sterile swab.[17]

  • Well Preparation:

    • Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Sample Application:

    • Add a specific volume (e.g., 100 µL) of the nanoparticle suspension, free this compound solution (positive control), and empty nanoparticles (negative control) into separate wells.[17]

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Measurement:

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[13]

This quantitative method determines the lowest concentration of the nanoparticles that inhibits visible bacterial growth.

Method: Broth Microdilution Method

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial cultures

  • Micropipettes

Protocol:

  • Serial Dilution:

    • Prepare two-fold serial dilutions of the nanoparticle suspension and free this compound in MHB in the wells of a 96-well plate.[2]

  • Inoculation:

    • Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[18]

  • Controls:

    • Include a positive control (broth with bacteria, no drug) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 16-24 hours.[18]

  • Determination of MIC:

    • The MIC is the lowest concentration of the sample that shows no visible turbidity (bacterial growth).[19]

Visualizations

Experimental Workflow and Signaling Pathways

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization cluster_evaluation In Vitro Evaluation start Start chitosan_prep Prepare Chitosan Solution start->chitosan_prep plga_prep Prepare PLGA Solution start->plga_prep drug_add Add this compound chitosan_prep->drug_add plga_prep->drug_add tpp_add Add TPP (Ionic Gelation) drug_add->tpp_add Chitosan NP emulsify Emulsification drug_add->emulsify PLGA NP purify Purification (Centrifugation) tpp_add->purify solvent_evap Solvent Evaporation emulsify->solvent_evap solvent_evap->purify dry Drying (Lyophilization) purify->dry end_synthesis This compound-Loaded Nanoparticles purify->end_synthesis dry->end_synthesis dls DLS (Size, PDI, Zeta Potential) end_synthesis->dls sem SEM/TEM (Morphology) end_synthesis->sem release Drug Release Study end_synthesis->release antibacterial Antibacterial Assays end_synthesis->antibacterial mic MIC Determination antibacterial->mic agar_well Agar Well Diffusion antibacterial->agar_well

Caption: Experimental workflow for synthesis, characterization, and evaluation.

Drug_Release_Mechanism cluster_nanoparticle Nanoparticle cluster_environment Aqueous Environment NP This compound-Loaded Nanoparticle Diffusion Diffusion NP->Diffusion Degradation Polymer Degradation NP->Degradation Released_Drug Released This compound Diffusion->Released_Drug Degradation->Released_Drug

References

Application Notes and Protocols for Utilizing Levofloxacin to Study Antibiotic Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin, a broad-spectrum fluoroquinolone antibiotic, is a critical tool in treating a variety of bacterial infections. It functions by inhibiting two essential type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV, thereby disrupting bacterial DNA replication and repair, which ultimately leads to cell death.[1][2] However, the emergence and spread of this compound resistance pose a significant threat to its clinical efficacy. Understanding the molecular mechanisms underpinning this resistance is paramount for the development of novel antimicrobial strategies and for the effective use of existing agents.

These application notes provide a comprehensive guide for researchers utilizing this compound as a tool to investigate the fundamental mechanisms of antibiotic resistance. We present detailed protocols for key experiments, methods for data interpretation, and visual workflows to guide your research.

Primary Mechanisms of this compound Resistance

Resistance to this compound in bacteria primarily develops through two main avenues: alterations in the drug's target enzymes and reduced intracellular drug concentration.

  • Target-Site Mutations: The most common resistance mechanism involves point mutations in the Quinolone Resistance-Determining Regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[3] These mutations reduce the binding affinity of this compound to its target enzymes, rendering the drug less effective.[1] In many bacterial species, a stepwise accumulation of mutations in both gyrA and parC is associated with progressively higher levels of resistance.[1][4]

  • Reduced Intracellular Accumulation: Bacteria can limit the internal concentration of this compound through two main strategies:

    • Overexpression of Efflux Pumps: Bacteria possess membrane proteins that actively transport antibiotics out of the cell. Overexpression of these pumps, such as the AcrAB-TolC system in Escherichia coli or the MexAB-OprM system in Pseudomonas aeruginosa, can significantly reduce the intracellular concentration of this compound, leading to resistance.[1][3][5]

    • Altered Drug Permeation: Although less common for fluoroquinolones, mutations that decrease the expression or alter the structure of outer membrane porins can reduce the influx of the drug into Gram-negative bacteria.[1]

Experimental Protocols

Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This quantitative measure is fundamental for assessing the level of resistance. The broth microdilution method is a standard and widely used technique.[6]

Materials:

  • Bacterial isolate(s) of interest

  • This compound powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[6]

  • Sterile 96-well microtiter plates[6]

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

  • Incubator (35°C ± 2°C)[6]

Procedure:

  • This compound Stock Preparation: Prepare a stock solution of this compound according to the manufacturer's instructions, typically by dissolving the powder in 0.1N NaOH, followed by dilution in sterile water.[7] Filter-sterilize and store at -80°C.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several well-isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]

  • Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]

  • Serial Dilution in Plate: Perform two-fold serial dilutions of this compound in CAMHB directly in the 96-well plate to cover a clinically relevant concentration range (e.g., 0.002 to 32 µg/mL).[8]

  • Controls: Include a positive growth control well (bacteria in CAMHB, no antibiotic) and a sterility control well (CAMHB only, no bacteria) on each plate.[6]

  • Inoculation: Add the diluted bacterial inoculum to each well (except the sterility control).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[6]

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[6]

Protocol 2.2: Analysis of Target-Site Mutations in gyrA and parC

This protocol outlines the process of identifying mutations within the QRDRs of the primary this compound target genes.

Materials:

  • Bacterial isolate(s)

  • Genomic DNA purification kit

  • PCR primers specific for the QRDRs of gyrA and parC for the species of interest

  • Taq DNA polymerase and dNTPs

  • Thermocycler

  • Agarose gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service

Procedure:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from an overnight bacterial culture using a commercial kit, following the manufacturer's protocol.[4]

  • PCR Amplification:

    • Design or obtain primers that flank the QRDRs of the gyrA and parC genes.

    • Set up PCR reactions containing the extracted gDNA, primers, Taq polymerase, dNTPs, and PCR buffer.

    • Run the PCR program on a thermocycler with appropriate annealing temperatures and extension times for your specific primers and target length.

  • Verification of PCR Product: Run a small volume of the PCR product on an agarose gel to confirm that a DNA fragment of the expected size has been amplified.[4]

  • PCR Product Purification: Purify the remaining PCR product using a commercial kit to remove primers, dNTPs, and polymerase.

  • DNA Sequencing: Send the purified PCR product for Sanger sequencing.[4] Use both the forward and reverse primers in separate sequencing reactions for higher accuracy.

  • Sequence Analysis:

    • Align the obtained sequences with the wild-type reference sequence for the corresponding bacterial species (e.g., from NCBI).

    • Identify any nucleotide differences. Translate the nucleotide sequence into an amino acid sequence to determine if the mutations result in amino acid substitutions. Common substitutions associated with resistance occur at specific codons (e.g., Ser-83 and Asp-87 in GyrA for E. coli).[3][4]

Protocol 2.3: Assessment of Efflux Pump Activity

This method uses an efflux pump inhibitor (EPI) to determine if efflux activity contributes to this compound resistance. A significant reduction in the MIC in the presence of an EPI suggests the involvement of an active efflux mechanism.

Materials:

  • All materials listed in Protocol 2.1

  • Efflux pump inhibitor (EPI), e.g., Phenylalanine-arginine β-naphthylamide (PAβN) or reserpine.[9][10]

Procedure:

  • Determine the Sub-inhibitory Concentration of the EPI: First, determine the MIC of the EPI alone to ensure it does not inhibit bacterial growth at the concentration used in the assay. The working concentration should be sub-inhibitory (typically 1/4 to 1/2 of its MIC). A fixed concentration of 25 µg/mL for PAβN is often used.[10]

  • Perform MIC Assay with EPI: Set up two parallel broth microdilution assays (as described in Protocol 2.1) for the test isolate.

    • Plate 1: Standard this compound MIC determination.

    • Plate 2: this compound MIC determination in media (CAMHB) supplemented with the sub-inhibitory concentration of the chosen EPI.

  • Incubation and Reading: Incubate both plates under the same conditions (35°C ± 2°C for 16-20 hours).

  • Interpretation: Compare the this compound MIC value obtained in the absence of the EPI to the value obtained in its presence. A four-fold or greater reduction in the this compound MIC in the presence of the EPI is considered indicative of significant efflux pump activity.[11]

Data Presentation and Interpretation

Quantitative data should be organized into tables for clear comparison and interpretation.

Table 1: Example this compound MICs and Associated Mutations in Various Bacterial Species

Bacterial SpeciesMutation(s)Typical this compound MIC (µg/mL)Reference(s)
Streptococcus pneumoniaeWild-Type≤ 2.0[12]
Single parC mutation (e.g., S79F)≤ 2.0[12]
Single parE mutation (e.g., D435N)≤ 2.0[12]
gyrA + parC mutations≥ 8.0[12][13]
Escherichia coliWild-Type≤ 2.0[4]
Single gyrA mutation (e.g., S83L)4 - 16[4]
Double gyrA mutation (e.g., S83L, D87N)16 - 64[4]
gyrA + parC mutations> 64[4]
Mycobacterium tuberculosisWild-Type< 1.5[7]
gyrA (Ala90Val)1.5 - 3.0[7]
gyrA (Asp94Gly)3.0 - 12.0[7]
gyrA (Asp94Asn/Tyr/His)≥ 6.0[7]

Table 2: Example Data on the Effect of an Efflux Pump Inhibitor (EPI) on this compound MIC

Isolate IDThis compound MIC (µg/mL)This compound MIC + EPI (µg/mL)Fold ReductionEfflux ActivityReference(s)
M. abscessus Strain 11644-foldPositive[11]
M. abscessus Strain 232132-foldPositive[11]
S. aureus MRSA 80430.50.252-foldNegative[9]
S. pneumoniae Efflux Strain1.00.254-foldPositive[14]

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) help to visualize complex experimental flows and biological pathways.

experimental_workflow cluster_setup Initial Characterization cluster_analysis Mechanism Investigation cluster_results Interpretation Isolate Bacterial Isolate MIC_det Determine this compound MIC (Protocol 2.1) Isolate->MIC_det High_MIC Resistant Phenotype (MIC > Breakpoint) MIC_det->High_MIC Interpret Result Target_Seq Sequence gyrA/parC QRDRs (Protocol 2.2) High_MIC->Target_Seq Efflux_Assay Assess Efflux Activity (Protocol 2.3) High_MIC->Efflux_Assay Mutation_Found QRDR Mutation(s) Identified Target_Seq->Mutation_Found Efflux_Positive Efflux Pump Overactivity Efflux_Assay->Efflux_Positive Combined_Mech Combined Mechanisms Mutation_Found->Combined_Mech Efflux_Positive->Combined_Mech

Caption: Overall workflow for investigating this compound resistance.

mutation_analysis_workflow start Start: Resistant Isolate dna_extraction 1. Genomic DNA Extraction start->dna_extraction pcr 2. PCR Amplification of gyrA/parC QRDRs dna_extraction->pcr gel 3. Agarose Gel Verification pcr->gel purify 4. PCR Product Purification gel->purify sequence 5. Sanger Sequencing purify->sequence analyze 6. Sequence Alignment & Analysis sequence->analyze end End: Mutation(s) Identified analyze->end

Caption: Step-by-step workflow for target-site mutation analysis.

efflux_regulation cluster_wildtype Wild-Type Regulation cluster_mutant Resistant Mutant Regulation Repressor_WT Functional Repressor (e.g., MexR) Operon_WT Efflux Pump Operon (e.g., mexAB-oprM) Repressor_WT->Operon_WT Represses Transcription Expression_WT Basal Expression Operon_WT->Expression_WT Repressor_Mut Mutated/Inactive Repressor Operon_Mut Efflux Pump Operon Repressor_Mut->Operon_Mut Repression Lost Expression_Mut Overexpression Operon_Mut->Expression_Mut Increased Transcription Mutation Mutation in Repressor Gene Mutation->Repressor_Mut

Caption: Regulation of an efflux pump and the effect of a repressor mutation.

References

Determining the Minimum Inhibitory Concentration (MIC) of Levofloxacin: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of levofloxacin, a broad-spectrum fluoroquinolone antibiotic. The outlined procedures are essential for researchers, scientists, and drug development professionals in assessing the in vitro susceptibility of bacterial isolates to this compound. The methodologies described are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of Minimum Inhibitory Concentration (MIC) Testing

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] It is a quantitative measure of the in vitro activity of an antibiotic against a specific bacterial strain. The most common methods for determining the MIC of this compound are broth microdilution and agar dilution.[1][2] An alternative method, gradient diffusion, also provides a quantitative MIC value and is a convenient option.[1][3]

Experimental Protocols

Accurate determination of this compound MIC requires adherence to standardized procedures to ensure reproducibility and comparability of results. The following sections detail the protocols for broth microdilution and agar dilution methods.

Broth Microdilution Method

This method involves preparing serial two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.[1][2]

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum (prepared to 0.5 McFarland standard)

  • Incubator (35°C ± 2°C)

  • Sterile saline or broth for inoculum preparation

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound.

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB within the wells of a 96-well microtiter plate to achieve a desired range of final concentrations (e.g., 0.008 to 128 µg/mL).[1]

    • Include a growth control well containing only CAMHB and the bacterial inoculum, and a sterility control well containing only CAMHB.[1]

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]

  • Inoculation:

    • Within 15 minutes of preparation, dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[1]

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.[1]

Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into molten agar, which is then poured into petri dishes.

Materials:

  • This compound powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum (prepared to 0.5 McFarland standard)

  • Incubator (35°C ± 2°C)

  • Steers replicator (optional)

Procedure:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of this compound stock solutions to achieve the desired final concentrations in the agar.

    • Melt MHA and cool it to 45-50°C.

    • Add the appropriate volume of each this compound stock solution to individual flasks of molten MHA to create a range of concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a growth control plate containing no antibiotic.

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described for the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.

  • Inoculation:

    • Spot-inoculate the surface of each agar plate with the standardized bacterial suspension (approximately 10⁴ CFU per spot). A Steers replicator can be used to inoculate multiple isolates simultaneously.

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.

Quality Control

Routine quality control is crucial for ensuring the accuracy of MIC testing. This involves testing reference bacterial strains with known this compound MIC values.

Table 1: Quality Control Strains and Expected MIC Ranges for this compound

Quality Control StrainCLSI MIC Range (µg/mL)EUCAST MIC Range (µg/mL)
Escherichia coli ATCC® 259220.008 - 0.03[4]0.008 - 0.06[5]
Pseudomonas aeruginosa ATCC® 278530.5 - 2.0[4]-
Staphylococcus aureus ATCC® 292130.06 - 0.25[4]-
Enterococcus faecalis ATCC® 292120.25 - 2.0[4]-

Data Presentation and Interpretation

The determined MIC values are interpreted using clinical breakpoints established by regulatory bodies like CLSI and EUCAST to categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R).

Table 2: CLSI Clinical Breakpoints for this compound against Enterobacterales

CategoryMIC (µg/mL)
Susceptible (S)≤ 0.5[6]
Intermediate (I)1[6]
Resistant (R)≥ 2[6]

Note: Breakpoints can vary depending on the bacterial species and the standard-setting organization. The breakpoints for Enterobacterales were revised by CLSI in 2019.[6][7]

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate_Colonies Isolate Bacterial Colonies Prepare_Inoculum Prepare Inoculum (0.5 McFarland) Isolate_Colonies->Prepare_Inoculum Inoculate Inoculate Plates/Tubes Prepare_Inoculum->Inoculate Prepare_this compound Prepare this compound Dilutions Prepare_this compound->Inoculate Incubate Incubate (35°C, 16-20h) Inoculate->Incubate Read_Results Read Results (Visual Inspection) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC Interpret_MIC Interpret MIC (S/I/R) Determine_MIC->Interpret_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Logical Relationship of MIC Interpretation

MIC_Interpretation MIC_Value MIC Value (µg/mL) Susceptible Susceptible MIC_Value->Susceptible ≤ Breakpoint S Intermediate Intermediate MIC_Value->Intermediate > Breakpoint S and ≤ Breakpoint R Resistant Resistant MIC_Value->Resistant > Breakpoint R

Caption: Interpretation of MIC values based on clinical breakpoints.

References

Application Notes and Protocols for Testing Levofloxacin Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin, a third-generation fluoroquinolone antibiotic, is widely utilized for its broad-spectrum antibacterial activity, which it achieves by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] However, concerns regarding its potential cytotoxic effects on mammalian cells are pertinent, particularly in the context of drug development and safety assessment. Understanding the cellular and molecular mechanisms underlying this compound-induced cytotoxicity is crucial for evaluating its therapeutic index and potential off-target effects.

These application notes provide a comprehensive overview of standard cell culture assays to assess this compound cytotoxicity. Detailed protocols for key assays, a summary of reported cytotoxic effects, and visualizations of the primary signaling pathways involved are presented to guide researchers in this area of investigation.

Mechanisms of this compound-Induced Cytotoxicity

This compound has been shown to induce cytotoxicity in various cell types through several mechanisms, primarily centered around mitochondrial dysfunction and the induction of oxidative stress.

Mitochondrial Dysfunction: this compound can impair mitochondrial function by inhibiting the activities of the mitochondrial electron transport chain complexes I and III.[2][3] This inhibition leads to a decrease in mitochondrial respiration, reduced ATP production, and a loss of mitochondrial membrane potential.[4][5] The disruption of mitochondrial biogenesis has been identified as a key mechanism, particularly in cancer cells, which often exhibit increased dependence on mitochondrial metabolism.[4][5]

Oxidative Stress: The impairment of the electron transport chain by this compound can lead to an increase in the production of reactive oxygen species (ROS), such as mitochondrial superoxide and hydrogen peroxide.[2][3] This surge in ROS can overwhelm the cellular antioxidant defense systems, leading to oxidative damage to lipids, proteins, and DNA.[2][6][7] The induction of oxidative damage is a confirmed mechanism of action for this compound's cytotoxic effects in various cell lines.[2][3]

Induction of Apoptosis: The culmination of mitochondrial dysfunction and oxidative stress often leads to the activation of the intrinsic apoptotic pathway. This compound has been demonstrated to induce apoptosis in a dose- and time-dependent manner in several cell types, including bone marrow mesenchymal stem cells, lung cancer cells, and annulus fibrosus cells.[2][8][9] This programmed cell death is often mediated by the activation of caspases, particularly caspase-3.[8][10]

Quantitative Data Summary

The following tables summarize the reported cytotoxic effects of this compound across different cell lines and experimental conditions.

Table 1: Effect of this compound on Cell Viability

Cell LineAssayConcentration (µM)Exposure Time (hours)Cell Viability (%)Reference
Rat Bone Marrow Mesenchymal Stem CellsMTT144895.17[8]
284892.90[8]
564888.69[8]
1124884.67[8]
2244880.83[8]
Rat Annulus Fibrosus CellsMTS10 µg/ml (~27.6 µM)4895.8
20 µg/ml (~55.3 µM)4891.5
40 µg/ml (~110.6 µM)4888.2
80 µg/ml (~221.2 µM)4883.2
Human Ovarian Cancer (SKOV3)-800 µg/ml (~2212 µM)2410.12[11]
800 µg/ml (~2212 µM)487.63[11]
800 µg/ml (~2212 µM)722.17[11]

Table 2: Induction of Apoptosis by this compound

Cell LineAssayConcentration (µM)Exposure Time (hours)Apoptotic Cells (%)Reference
Rat Bone Marrow Mesenchymal Stem CellsAnnexin V-FITC/PI14483.4[8]
28484.5[8]
56485.3[8]
112488.4[8]
224489.7[8]
Human Ovarian Cancer (SKOV3)Annexin V-FITC20 µg/ml (~55.3 µM)7211[11]
80 µg/ml (~221.2 µM)7242[11]
200 µg/ml (~553 µM)7252[11]
Human Conjunctival and Corneal Cell LinesApoptosis Assay--12[12]

Table 3: IC50 Values of this compound

Cell LineIC50 Value (µM)Reference
Human Breast Cancer (MCF-7)2.79[13]
Human Liver Cancer (Hep3B)8.94[13]
Human Leukemia (L-SR)7.38[13]
Human Ovarian Cancer (SKOV3)181.1 µg/ml (~500 µM) at 24h[11]
74.84 µg/ml (~207 µM) at 48h[11]
27.58 µg/ml (~76 µM) at 72h[11]

Experimental Protocols

Herein are detailed protocols for the most common assays used to evaluate this compound cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[14][15] Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[1][16]

Materials:

  • 96-well tissue culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells (medium only) and vehicle control wells if a solvent is used to dissolve this compound.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of untreated cells) x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH released from cells with damaged plasma membranes, serving as an indicator of cytotoxicity.

Materials:

  • 96-well tissue culture plates

  • This compound stock solution

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare the following controls on the same plate:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with the lysis solution provided in the kit.

    • Medium background: Culture medium without cells.

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Add 50 µL of the stop solution (if provided in the kit) and measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][8] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by FITC-conjugated Annexin V.[8][12] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[4][12]

Materials:

  • Flow cytometer

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • 1X Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • 96-well plates

  • This compound stock solution

  • Complete cell culture medium

  • Caspase-3 colorimetric assay kit (commercially available)

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound as described previously.

  • Cell Lysis: After treatment, harvest the cells and lyse them using the cell lysis buffer provided in the kit. Incubate on ice for 10-15 minutes.

  • Lysate Collection: Centrifuge the lysates at 10,000 x g for 1 minute and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Caspase-3 Reaction: In a new 96-well plate, add 50-100 µg of protein from each lysate. Add the 2X reaction buffer and the caspase-3 substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: The increase in absorbance is proportional to the caspase-3 activity. Compare the absorbance of treated samples to the untreated control.

Visualization of Pathways and Workflows

G cluster_workflow Experimental Workflow for Cytotoxicity Testing cluster_assays start Seed Cells in Multi-well Plate treat Treat with this compound (various concentrations and times) start->treat incubate Incubate for a Defined Period treat->incubate assay_mtt MTT Assay (Cell Viability) incubate->assay_mtt assay_ldh LDH Assay (Cytotoxicity) incubate->assay_ldh assay_apop Annexin V/PI Assay (Apoptosis) incubate->assay_apop assay_casp Caspase-3 Assay (Apoptosis) incubate->assay_casp data Data Acquisition (e.g., Absorbance, Fluorescence) assay_mtt->data assay_ldh->data assay_apop->data assay_casp->data analysis Data Analysis and Interpretation data->analysis end Conclusion on Cytotoxicity analysis->end

Caption: General workflow for assessing this compound cytotoxicity.

G cluster_pathway This compound-Induced Cytotoxicity Signaling Pathway cluster_mito Mitochondrion cluster_apoptosis Apoptosis levo This compound etc Inhibition of Electron Transport Chain (Complex I & III) levo->etc mmp ↓ Mitochondrial Membrane Potential etc->mmp atp ↓ ATP Production etc->atp ros ↑ Reactive Oxygen Species (ROS) etc->ros stress Oxidative Stress ros->stress damage Cellular Damage (Lipids, Proteins, DNA) stress->damage bax ↑ Bax/Bcl-2 Ratio stress->bax damage->bax casp3 ↑ Caspase-3 Activation bax->casp3 apoptosis Cell Death casp3->apoptosis

Caption: Signaling pathway of this compound-induced cytotoxicity.

References

Application Notes and Protocols for the Spectrophotometric Analysis of Levofloxacin in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2][3] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations. Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and rapid technique widely employed for the quantitative analysis of this compound.[1][3][4][5][6][7] This document provides detailed application notes and protocols for the spectrophotometric determination of this compound in various pharmaceutical dosage forms, such as tablets and injections. The methods are based on the principle that this compound exhibits strong absorbance in the UV region, which can be correlated to its concentration according to the Beer-Lambert law.[3][8]

Data Presentation: Summary of Quantitative Data

The following tables summarize the quantitative data from various validated UV-spectrophotometric methods for the analysis of this compound. This allows for a quick comparison of different methodologies and their performance characteristics.

Table 1: Method Parameters for UV-Spectrophotometric Analysis of this compound

Solvent/Reagentλmax (nm)Linearity Range (µg/mL)Correlation Coefficient (R²)Reference
Water:Methanol:Acetonitrile (9:0.5:0.5)2921.0 - 12.00.9998[1][4]
Water286.44.0 - 10.0> 0.997
Methanol2983.0 - 8.00.9999[6]
Water2882.0 - 10.00.9999[9]
0.1M HCl2902.5 - 7.5-[10]
Britton-Robinson buffer with Cu(II)581.138.0 - 160.0-[11]
Cerium (IV) sulphate and Methyl orange5071.0 - 3.50.99931[2]

Table 2: Validation Parameters for UV-Spectrophotometric Analysis of this compound

MethodLimit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Mean Recovery (%)Reference
Water:Methanol:Acetonitrile--99.00 - 100.07[1][4]
Methanol0.080.25100.34 - 101.42[5][6]
Water0.0870.16499.92 - 100.33[9]
Britton-Robinson buffer with Cu(II)2.3--[11]
Cerium (IV) sulphate and Methyl orange---[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the spectrophotometric analysis of this compound.

Method 1: Direct UV-Spectrophotometric Analysis

This protocol is a generalized procedure based on common direct UV spectrophotometric methods.

1. Materials and Reagents

  • This compound Reference Standard

  • This compound Tablets/Injections

  • Methanol (HPLC Grade)[6][8]

  • Distilled Water[8][9]

  • 0.1 N Hydrochloric Acid[8][10]

  • Volumetric flasks and pipettes

  • UV-Visible Spectrophotometer

2. Preparation of Standard Stock Solution

  • Accurately weigh about 10 mg of this compound Reference Standard.[8]

  • Transfer it to a 100 mL volumetric flask.[8]

  • Dissolve and make up the volume with the selected solvent (e.g., methanol) to obtain a concentration of 100 µg/mL.[8]

  • Sonicate for 15-25 minutes to ensure complete dissolution.[6][8]

3. Preparation of Working Standard Solutions and Calibration Curve

  • From the standard stock solution, prepare a series of dilutions to create working standards of varying concentrations (e.g., 2-12 µg/mL).[3]

  • Measure the absorbance of each working solution at the predetermined λmax (e.g., 298 nm in methanol) against the solvent as a blank.[6][8][12]

  • Plot a graph of absorbance versus concentration to generate a calibration curve.

4. Preparation of Sample Solution

For Tablets:

  • Weigh and finely powder not fewer than 20 this compound tablets to get a homogenous mixture.[6][8]

  • Transfer a quantity of the powder equivalent to 10 mg of this compound to a 100 mL volumetric flask.[8]

  • Add about 50 mL of the solvent and sonicate for 15 minutes.

  • Make up the volume to 100 mL with the solvent and mix well.[8]

  • Filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.[8]

  • Dilute a suitable aliquot of the filtrate with the solvent to obtain a final concentration within the linearity range of the method.[8]

For Injections:

  • Transfer a volume of the injection formulation equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Dilute to volume with the chosen solvent.

  • Further dilute an aliquot of this solution to a final concentration within the calibration curve range.[6]

5. Analysis of the Sample

  • Measure the absorbance of the prepared sample solution at the λmax.[8]

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Method 2: Colorimetric Analysis using Complexation

This protocol is based on the complexation reaction of this compound with Cu(II) ions.[11]

1. Materials and Reagents

  • This compound Reference Standard

  • This compound Tablets

  • Copper(II) chloride (CuCl₂) solution (5 mM)[11]

  • Britton-Robinson (BR) buffer solution (pH 5.0)[11]

  • Methanol

  • Distilled Water

2. Preparation of Standard Solutions

  • Prepare a stock solution of this compound (e.g., 5 mM) in water.[11]

  • From this stock solution, prepare a series of standard solutions in the concentration range of 8.0-160.0 µg/mL.[11]

3. Experimental Procedure

  • To 1 mL of each standard solution, add 1 mL of BR buffer (pH 5.0) and 1 mL of 5 mM CuCl₂ solution.[11]

  • Mix the solution well and heat in a water bath at 45°C for 10 minutes.[11]

  • Cool the solution rapidly and dilute to a final volume of 10 mL with methanol.[11]

  • Measure the absorbance at 581.13 nm against a reagent blank.[11]

  • Construct a calibration curve by plotting absorbance versus concentration.

4. Sample Preparation and Analysis

  • Prepare a sample solution from this compound tablets as described in Method 1, using water as the solvent.

  • Take an aliquot of the sample solution and follow the same procedure as for the standard solutions.

  • Determine the concentration of this compound from the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep_standard Prepare Standard Stock Solution prep_working Prepare Working Standard Solutions prep_standard->prep_working Dilution calibration Generate Calibration Curve prep_working->calibration Measure Absorbance prep_sample Prepare Sample Solution (Tablets/Injections) measurement Spectrophotometric Measurement (at λmax) prep_sample->measurement Measure Absorbance quantification Quantify this compound in Sample measurement->quantification calibration->quantification Use Regression Equation

Caption: Experimental workflow for direct UV-spectrophotometric analysis of this compound.

complexation_workflow cluster_prep Solution Preparation cluster_reaction Complexation Reaction cluster_analysis Analysis prep_standard Prepare this compound Standard Solutions mixing Mix Levo Solution, Cu(II), & Buffer prep_standard->mixing prep_sample Prepare this compound Sample Solution prep_sample->mixing prep_reagents Prepare Cu(II) Solution & BR Buffer prep_reagents->mixing heating Heat at 45°C mixing->heating cooling Cool and Dilute heating->cooling measurement Measure Absorbance at 581.13 nm cooling->measurement calibration Plot Calibration Curve measurement->calibration For Standards quantification Determine Concentration measurement->quantification For Samples calibration->quantification

Caption: Workflow for colorimetric analysis of this compound via complexation.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Levofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for various established animal models used to assess the in vivo efficacy of levofloxacin against a range of bacterial infections. The included methodologies are designed to be a comprehensive resource for professionals in drug development and infectious disease research.

Murine Pneumonia Model

This model is crucial for evaluating the efficacy of antibiotics against respiratory pathogens. This compound has demonstrated significant activity in treating pneumonia caused by key bacteria such as Streptococcus pneumoniae and Pseudomonas aeruginosa.

Application

To determine the therapeutic efficacy of this compound in treating bacterial pneumonia by measuring the reduction in bacterial load in the lungs and assessing animal survival.

Experimental Protocol
  • Animal Model: BALB/c mice are commonly used.

  • Pathogen: Multidrug-resistant Streptococcus pneumoniae or Pseudomonas aeruginosa PAO1.

  • Infection Induction:

    • Anesthetize mice via intraperitoneal injection.

    • Instill a bacterial suspension (e.g., 10^6 CFU of S. pneumoniae) intranasally.[1]

  • Treatment Regimen:

    • Initiate treatment 18 hours post-infection.[1]

    • Administer this compound intravenously at varying dosages (e.g., 150 mg/kg).[1] Often, a combination therapy, such as with ceftriaxone (50 mg/kg), is also evaluated.[1]

    • Administer treatment at set intervals, for example, every 6 hours for a total of 4 doses.[1]

  • Efficacy Assessment:

    • Sacrifice animals at various time points after treatment initiation (e.g., 0 to 24 hours).[1][2]

    • Collect bronchoalveolar lavage fluid (BALF) to determine inflammatory cell counts.[2]

    • Homogenize lung tissue to quantify bacterial burden (CFU/g).

    • Analyze serum and lung homogenates for levels of cytokines, chemokines, and C-reactive protein (CRP).[1][2]

Quantitative Data Summary
Animal ModelPathogenThis compound DosageComparator/CombinationOutcomeReference
BALB/c MiceStreptococcus pneumoniae (multidrug-resistant)150 mg/kg (IV)Ceftriaxone (50 mg/kg)Combination therapy significantly downregulated inflammation and promoted bacterial clearance.[1][2][1][2]
Neutropenic MiceStreptococcus pneumoniae10.6 mg/kg (subcutaneously, every 8h)Ciprofloxacin (9.5 mg/kg, every 8h)This compound resulted in higher survival rates (e.g., 41-90%) compared to ciprofloxacin (16-75%), though the difference was not always statistically significant.[3][3]
Murine ModelPseudomonas aeruginosa PAO150-100 mg/kg-Dose-dependent reduction in bacterial load. AUC/MIC ratios of 12.4, 31.2, 62.8, and 127.6 were required for stasis, 1-log, 2-log, and 3-log kill, respectively.[4][4]

Experimental Workflow

Pneumonia_Model_Workflow cluster_setup Preparation cluster_infection Infection cluster_treatment Treatment cluster_assessment Efficacy Assessment Animal Acclimation Animal Acclimation Anesthesia Anesthesia Animal Acclimation->Anesthesia Pathogen Culture Pathogen Culture Intranasal Inoculation Intranasal Inoculation Pathogen Culture->Intranasal Inoculation Anesthesia->Intranasal Inoculation Treatment Initiation (18h post-infection) Treatment Initiation (18h post-infection) Intranasal Inoculation->Treatment Initiation (18h post-infection) Drug Administration (e.g., IV) Drug Administration (e.g., IV) Treatment Initiation (18h post-infection)->Drug Administration (e.g., IV) Sacrifice & Sample Collection Sacrifice & Sample Collection Drug Administration (e.g., IV)->Sacrifice & Sample Collection Bacterial Load Quantification Bacterial Load Quantification Sacrifice & Sample Collection->Bacterial Load Quantification Inflammatory Marker Analysis Inflammatory Marker Analysis Sacrifice & Sample Collection->Inflammatory Marker Analysis

Workflow for the murine pneumonia model.

Rabbit Endocarditis Model

This model is instrumental for assessing antibiotic efficacy in deep-seated and difficult-to-treat infections like infective endocarditis.

Application

To evaluate the ability of this compound to sterilize cardiac vegetations and reduce systemic bacterial dissemination in a model of infective endocarditis.

Experimental Protocol
  • Animal Model: New Zealand White rabbits.[5][6]

  • Pathogen: Fluoroquinolone-susceptible strains of Streptococcus sanguis, Streptococcus mitis, methicillin-resistant Staphylococcus aureus (MRSA), or methicillin-susceptible S. aureus (MSSA).[5]

  • Infection Induction:

    • Induce traumatic aortic valve endocarditis by inserting a catheter via the carotid artery into the left ventricle.

    • After 24 hours, introduce the bacterial inoculum intravenously to induce vegetation formation.[7]

  • Treatment Regimen:

    • Initiate treatment 24 hours after bacterial challenge.[7]

    • Administer this compound intramuscularly at dosages ranging from 20 to 40 mg/kg twice daily.[5]

    • Treatment duration is typically 3 to 4 days.[5]

  • Efficacy Assessment:

    • Sacrifice animals after the treatment period.

    • Aseptically remove the heart and excise aortic valve vegetations.

    • Homogenize vegetations and perform quantitative cultures to determine bacterial density (log10 CFU/g).[6]

Quantitative Data Summary
Animal ModelPathogenThis compound DosageComparatorOutcomeReference
RabbitS. aureus (MRSA)20 mg/kg (IM, b.i.d.)Vancomycin (25 mg/kg, IV, b.i.d.)This compound was at least as effective as vancomycin, reducing bacterial density by 6 to 7.5 log10 CFU/g compared to controls.[5][6][5][6]
RabbitS. aureus (MSSA)20 mg/kg (IM, b.i.d.)Nafcillin (100 mg, IM, t.i.d.)This compound was as effective as nafcillin.[5][6][5][6]
RabbitStreptococcus sanguis20-40 mg/kg (IM, b.i.d.)PenicillinThis compound was ineffective against this penicillin-susceptible strain.[5][6][5][6]
RatViridans group streptococciSimulating 500 mg q24h, 500 mg q12h, or 1g q24h in humansCeftriaxoneThis compound was equivalent or superior to ceftriaxone. Higher doses were more effective against borderline-susceptible organisms.[8][8]

Rat Prostatitis and Pyelonephritis Models (Urinary Tract Infections)

These models are essential for studying the penetration and efficacy of antibiotics in the urinary tract and prostate tissue, which can be challenging to treat.

Application

To determine the effectiveness of this compound in eradicating bacteria from the kidneys and prostate, and to study its pharmacokinetic profile in these tissues.

Experimental Protocol (Prostatitis)
  • Animal Model: Wistar rats.[9][10]

  • Infection Induction: Establish a bacterial prostatitis model (specific methodology for induction can vary but often involves direct inoculation).[11]

  • Treatment Regimen:

    • Administer a single intravenous bolus dose of this compound (e.g., 7 mg/kg).[9][10]

  • Pharmacokinetic/Efficacy Assessment:

    • Use microdialysis to measure unbound this compound concentrations in plasma and prostate tissue over time.[9][10]

    • Analyze samples using a validated high-pressure liquid chromatography (HPLC)-fluorescence method.[10]

    • For efficacy, harvest and homogenize prostate tissue after treatment to determine bacterial counts.[11]

Experimental Protocol (Pyelonephritis)
  • Animal Model: Carrageenan-primed mice.[12]

  • Pathogen: Methicillin-susceptible and -resistant Staphylococcus aureus.[12]

  • Infection Induction: Induce hematogenous pyelonephritis via intravenous injection of the bacterial suspension (e.g., 10^7 - 10^8 CFU).[12]

  • Treatment Regimen:

    • Initiate oral treatment 1 hour post-infection with total daily doses ranging from 20 to 160 mg/kg, administered once or twice daily for 4 days.[12]

  • Efficacy Assessment:

    • Euthanize mice 24 hours after the final treatment.

    • Excise kidneys for histological examination and quantitative culture to determine CFU per gram of tissue.[12]

Quantitative Data Summary
Animal ModelInfection ModelPathogenThis compound DosageComparatorOutcomeReference
Wistar RatProstatitis- (Pharmacokinetic study)7 mg/kg (IV)-Unbound prostate tissue concentrations were 78% of unbound plasma levels.[10][10]
RatProstatitisBacterial Prostatitis44 mg/kg (IV)Terazosin (co-administered)Terazosin significantly increased this compound concentration and distribution in the prostate.[11][11]
MousePyelonephritisS. aureus (MSSA & MRSA)40 mg/kg (oral, once daily)Ciprofloxacin (80 mg/kg, twice daily)This compound was superior to ciprofloxacin, reducing bacterial counts by 5 log10 CFU/g compared to a 3 log10 reduction with ciprofloxacin.[12][12]

Rabbit Bacterial Keratitis Model

Ocular infection models are critical for evaluating the efficacy of topical antibiotic formulations.

Application

To assess the effectiveness of topical this compound in reducing bacterial load in the cornea in a model of bacterial keratitis.

Experimental Protocol
  • Animal Model: New Zealand White rabbits.[13]

  • Pathogen: Staphylococcus aureus (including ofloxacin-sensitive and -resistant strains).[13]

  • Infection Induction:

    • Anesthetize the rabbits.

    • Inject the bacterial inoculum directly into the corneal stroma.[14]

  • Treatment Regimen:

    • Initiate topical treatment at different time points (e.g., "early" at 4 hours post-infection, or "late").

    • Apply commercially available formulations of this compound (e.g., 1.5%).[15]

  • Efficacy Assessment:

    • Euthanize rabbits after the treatment period.

    • Excise corneas and homogenize for quantitative bacterial culture to determine CFU per cornea.[13]

Quantitative Data Summary
Animal ModelPathogenThis compound FormulationComparatorOutcomeReference
RabbitS. aureus (Ofloxacin-sensitive)Commercial formulationMoxifloxacin, CiprofloxacinEarly treatment reduced bacterial counts by approximately 5 log CFU/cornea, comparable to comparators.[13][13]
RabbitS. aureus (Ofloxacin-resistant)Commercial formulationMoxifloxacin, CiprofloxacinEarly treatment with this compound produced a 3-4 log reduction in CFU/cornea, less effective than moxifloxacin but more effective than ciprofloxacin.[13][13]
RabbitS. aureus (this compound-resistant, MRSA)1.5% solutionVancomycin 5%This compound 1.5% was more effective than fortified vancomycin, achieving a 3-log bactericidal decrease in colony counts.[15][15]

Signaling Pathway in Pneumonia

In the context of bacterial pneumonia, this compound, particularly in combination with ceftriaxone, has been shown to modulate the host inflammatory response by downregulating the expression of key bacterial virulence factors, which in turn affects host signaling pathways.

Signaling_Pathway cluster_pathogen S. pneumoniae cluster_host Host Lung Tissue Pneumolysin Pneumolysin COX-2 Expression COX-2 Expression Pneumolysin->COX-2 Expression induces Autolysin Autolysin iNOS Expression iNOS Expression Autolysin->iNOS Expression induces Inflammation Inflammation COX-2 Expression->Inflammation promotes iNOS Expression->Inflammation promotes This compound + Ceftriaxone This compound + Ceftriaxone This compound + Ceftriaxone->Pneumolysin downregulates expression This compound + Ceftriaxone->Autolysin downregulates expression

Modulation of inflammatory pathways by this compound.

References

Application Notes and Protocols for Encapsulating Levofloxacin in Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the encapsulation of levofloxacin, a broad-spectrum fluoroquinolone antibiotic, into liposomes. The following sections outline various established techniques, present key quantitative data for comparison, and offer step-by-step experimental protocols.

Introduction to this compound Encapsulation

Encapsulating this compound within liposomes offers several advantages over the administration of the free drug. These benefits include the potential for sustained release, targeted delivery to infection sites, reduced systemic toxicity, and improved efficacy against bacterial biofilms.[1][2][3] The choice of encapsulation technique significantly influences the physicochemical properties of the resulting liposomal formulation, such as particle size, encapsulation efficiency, and stability.

Encapsulation Techniques and Quantitative Data

Several methods have been successfully employed to encapsulate this compound in liposomes. The selection of a particular method depends on the desired characteristics of the final product and the scale of production. The following table summarizes the quantitative data from various studies for different encapsulation techniques.

Encapsulation MethodLipid CompositionEncapsulation Efficiency (%)Particle Size (nm)Zeta Potential (mV)Reference
Thin-Film Hydration Soya lecithin, Cholesterol94.57--[4]
Phosphatidylcholine, beta-sitosterol97.317,180-56.46[5]
DPPC~50--10[6]
DPPC:Cardiolipin (80:20)~50--20[6]
Ammonium Sulfate Gradient Soybean phosphatides, Cholesterol82.19 - 86.237,424 ± 689+13.11 ± 1.08[7]
pH Gradient -> 80< 5,000 (MMAD)-[1]
Bilosomes (Thin-Film Hydration with Bile Salt) Span 60, Cholesterol, Sodium deoxycholate91 ± 0.593 ± 1.2-51.7 ± 0.8

DPPC: Dipalmitoylphosphatidylcholine

Experimental Protocols

This section provides detailed protocols for the most common methods of this compound encapsulation.

Thin-Film Hydration Method

This is a widely used, straightforward method for preparing liposomes.[3][8][9][10][11]

Protocol:

  • Lipid and Drug Dissolution: Dissolve the desired lipids (e.g., soya lecithin and cholesterol) and this compound in a suitable organic solvent or solvent mixture (e.g., chloroform and methanol in a 2:1 or 7:3 v/v ratio) in a round-bottom flask.[4][5]

  • Film Formation: Evaporate the organic solvent under reduced pressure using a rotary evaporator at a temperature above the lipid phase transition temperature (e.g., 40-60°C).[4] This will form a thin, uniform lipid film on the inner wall of the flask.

  • Film Drying: To ensure complete removal of the organic solvent, further dry the lipid film under a high vacuum for at least 2 hours.

  • Hydration: Hydrate the lipid film by adding an aqueous phase (e.g., phosphate-buffered saline pH 7.4) containing any water-soluble components. Agitate the flask gently by hand or on a shaker at a temperature above the lipid phase transition temperature until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): To obtain smaller, more uniform liposomes (unilamellar vesicles), the MLV suspension can be subjected to sonication or extrusion.[12][13][14][15]

    • Sonication: Use a bath or probe sonicator to sonicate the liposome suspension.[12][15] This method is quick but may lead to lipid degradation and contamination.[13]

    • Extrusion: Force the liposome suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm) multiple times using an extruder.[12][14][15] This method provides better control over the size distribution.[12]

Ammonium Sulfate Gradient Method (Remote Loading)

This active loading method is particularly effective for encapsulating amphipathic drugs like this compound and can achieve high encapsulation efficiencies.[7]

Protocol:

  • Liposome Preparation: Prepare liposomes with an entrapped ammonium sulfate solution (e.g., 0.1-0.5 M) using the thin-film hydration method described above.[16]

  • Removal of External Ammonium Sulfate: Remove the unencapsulated ammonium sulfate from the liposome suspension. This can be achieved by dialysis against a sucrose solution or normal saline, or by size exclusion chromatography.[16]

  • Drug Loading: Add the this compound solution (dissolved in a suitable buffer, such as 1% glacial acetic acid) to the purified liposome suspension.[16]

  • Incubation: Incubate the mixture at an elevated temperature (e.g., 40-60°C) for a specific duration (e.g., 10-20 minutes).[16] The ammonium sulfate gradient between the inside and outside of the liposomes drives the this compound into the aqueous core.

  • Purification: Remove the unencapsulated this compound from the final liposomal formulation using dialysis or size exclusion chromatography.

Reverse-Phase Evaporation Method

This method is known for its ability to encapsulate large macromolecules and achieve high encapsulation efficiency for both hydrophilic and hydrophobic drugs.[17][18][19]

Protocol:

  • Lipid Dissolution: Dissolve the lipids in an organic solvent system (e.g., chloroform and methanol).

  • Emulsion Formation: Add the aqueous phase containing this compound to the lipid solution. Sonicate the mixture to form a water-in-oil emulsion.[19]

  • Solvent Evaporation: Slowly remove the organic solvent under reduced pressure using a rotary evaporator. As the solvent evaporates, a viscous gel will form, which will eventually collapse to form a liposomal suspension.[17][18][20]

  • Size Reduction: The resulting liposomes are typically large and can be downsized using extrusion.[17][20]

Characterization of this compound-Loaded Liposomes

After preparation, it is crucial to characterize the liposomal formulation to ensure quality and consistency.

  • Encapsulation Efficiency: Determine the amount of this compound encapsulated within the liposomes. This is typically done by separating the unencapsulated drug from the liposomes (e.g., by ultracentrifugation or dialysis) and then quantifying the drug concentration in both the liposome fraction and the supernatant using a validated analytical method like UV-Vis spectrophotometry or HPLC.[5][6]

  • Particle Size and Polydispersity Index (PDI): Measure the mean hydrodynamic diameter and the size distribution of the liposomes using dynamic light scattering (DLS).[6]

  • Zeta Potential: Determine the surface charge of the liposomes using electrophoretic light scattering. The zeta potential is an indicator of the colloidal stability of the liposomal suspension.[5][6]

  • In Vitro Drug Release: Study the release profile of this compound from the liposomes over time using a dialysis method in a suitable release medium (e.g., phosphate-buffered saline at 37°C).[3][21]

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described encapsulation techniques.

Thin_Film_Hydration cluster_prep Preparation cluster_size_reduction Size Reduction (Optional) cluster_end Final Product start Start dissolve Dissolve Lipids & this compound in Organic Solvent start->dissolve evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate film Thin Lipid Film Formation evaporate->film hydrate Hydrate Film with Aqueous Phase film->hydrate mlv Multilamellar Vesicles (MLVs) hydrate->mlv sonicate Sonication mlv->sonicate extrude Extrusion mlv->extrude suv Unilamellar Vesicles (SUVs/LUVs) sonicate->suv extrude->suv end This compound Liposomes suv->end

Caption: Workflow for the Thin-Film Hydration method.

Ammonium_Sulfate_Gradient cluster_liposome_prep Liposome Preparation cluster_drug_loading Drug Loading cluster_purification Purification start Start prepare_liposomes Prepare Liposomes with (NH4)2SO4 (Thin-Film Method) start->prepare_liposomes remove_external Remove External (NH4)2SO4 (Dialysis/Chromatography) prepare_liposomes->remove_external purified_liposomes Purified Liposomes remove_external->purified_liposomes add_this compound Add this compound Solution purified_liposomes->add_this compound incubate Incubate at 40-60°C add_this compound->incubate loaded_liposomes This compound-Loaded Liposomes incubate->loaded_liposomes purify_final Remove Unencapsulated Drug (Dialysis/Chromatography) loaded_liposomes->purify_final end Final Product purify_final->end

Caption: Workflow for the Ammonium Sulfate Gradient method.

Reverse_Phase_Evaporation cluster_emulsion Emulsion Formation cluster_liposome_formation Liposome Formation cluster_size_reduction Size Reduction start Start dissolve_lipids Dissolve Lipids in Organic Solvent start->dissolve_lipids add_aqueous Add Aqueous Phase with this compound dissolve_lipids->add_aqueous sonicate Sonicate to form W/O Emulsion add_aqueous->sonicate emulsion Water-in-Oil Emulsion sonicate->emulsion evaporate Evaporate Organic Solvent (Rotary Evaporator) emulsion->evaporate gel Viscous Gel Formation evaporate->gel liposomes Large Liposomes gel->liposomes extrude Extrusion liposomes->extrude end Final Product extrude->end

Caption: Workflow for the Reverse-Phase Evaporation method.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Levofloxacin Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the solubility of levofloxacin in aqueous solutions.

Troubleshooting Guide

This section addresses common issues encountered during experimentation with this compound solubility.

Issue 1: Inconsistent or Poorly Reproducible Solubility Data

  • Question: My measured solubility for this compound varies significantly between experiments. What are the likely causes?

  • Answer: Inconsistent solubility data can arise from several factors. It is crucial to ensure that the system has reached equilibrium, which for crystalline compounds, can take up to 72 hours. Temperature fluctuations can also significantly impact solubility; therefore, maintaining a constant and controlled temperature is essential. The purity of the this compound sample should be verified, as impurities can alter solubility. Finally, ensure your analytical methodology is validated and accounts for any potential degradation of the compound in the dissolution medium.[1]

Issue 2: Unexpected Precipitation of the Compound from Solution

  • Question: After appearing to be fully dissolved, my this compound precipitates out of solution. Why is this occurring and how can it be prevented?

  • Answer: This is often due to the formation of a supersaturated and unstable solution.[1] This can happen when a pH adjustment or a co-solvent system initially solubilizes the compound, but it crashes out upon standing or a change in conditions like temperature. To mitigate this, the use of stabilizing excipients should be considered. For solutions where pH has been adjusted, ensure the final pH of the formulation is well within the range where the ionized form of the drug is dominant. When employing co-solvents, carefully assess the potential for precipitation upon dilution with aqueous media.[1]

Issue 3: Failure to Form a Stable Solid Dispersion

  • Question: The solid dispersion I prepared with this compound is not stable and the drug is recrystallizing. What should I check?

  • Answer: The choice of the carrier polymer is critical for the stability of a solid dispersion; the drug and polymer must be miscible.[1] Differential Scanning Calorimetry (DSC) is a useful technique to assess miscibility by observing a single glass transition temperature (Tg). The drug-to-polymer ratio is also a key factor, with a higher proportion of polymer often leading to improved stability. Ensure that the solvent used in the solvent evaporation method is suitable for both the drug and the carrier and is completely removed during the drying process.[1]

Issue 4: Unsuccessful Co-crystal Formation

  • Question: My attempts to form a co-crystal of this compound with a selected co-former are not yielding the desired product. What troubleshooting steps can I take?

  • Answer: Co-crystallization is highly dependent on the intermolecular interactions, particularly hydrogen bonding, between the drug and the co-former.[1] It is advisable to re-evaluate the hydrogen bonding capabilities of your chosen co-former and consider screening a variety of co-formers with different functional groups. The stoichiometry of the drug and co-former is also crucial and may require optimization. Experimenting with different preparation methods, such as liquid-assisted grinding or slurry conversion, may be more effective for your specific system.[1]

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound and how is it affected by pH?

A1: this compound is an amphoteric compound, meaning it has both acidic and basic functional groups, and its aqueous solubility is highly dependent on pH.[2][3] It exists as a zwitterion at the pH of the small intestine.[4][5] The solubility of this compound is relatively constant at approximately 100 mg/mL in the pH range of 0.6 to 5.8.[4] Above pH 5.8, the solubility increases significantly to a maximum of 272 mg/mL at pH 6.7.[4] As the pH increases beyond 6.7, the solubility decreases, reaching a minimum of about 50 mg/mL at a pH of approximately 6.9.[4]

Data on pH-Dependent Solubility of this compound

pHSolubility (mg/mL)Reference
0.6 - 5.8~100[4]
3.070.66 ± 0.43[2]
4.065.40 ± 0.56[2]
5.057.55 ± 0.32[2]
6.051.07 ± 0.44[2]
6.7272 (Maximum)[4]
6.9~50 (Minimum)[4]
7.049.66 ± 0.17[2]
7.2~5[6]
8.044.39 ± 0.18[2]

Q2: What are the most effective techniques to enhance the aqueous solubility of this compound?

A2: Several techniques have proven effective for enhancing the solubility of this compound and other fluoroquinolones. The optimal approach depends on the specific requirements of the formulation. Common methods include:

  • pH Adjustment: Due to its amphoteric nature, adjusting the pH is a straightforward and effective method to increase this compound's solubility by ionizing the molecule.[1]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level, which can significantly improve the dissolution rate.[1][7][8]

  • Cyclodextrin Complexation: The formation of inclusion complexes with cyclodextrins can enhance the aqueous solubility of this compound.[1][9]

  • Co-crystals: The formation of co-crystals with a suitable co-former can improve both solubility and dissolution rates.[1][10]

  • Use of Surfactants: Surfactants can increase the solubility of poorly soluble drugs by forming micelles that encapsulate the drug molecules.[11][12]

Q3: How do I select an appropriate co-solvent for this compound?

A3: The selection of a co-solvent should be based on the polarity of the this compound derivative you are working with. Commonly used pharmaceutically acceptable co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[1] It is recommended to perform screening studies with a range of solvents to identify the one that provides the best solubilizing capacity for your specific compound. The combined use of co-solvents and buffers can also have a synergistic effect, leading to a greater increase in solubility.[1]

Q4: Can enhancing the solubility of this compound negatively impact its stability?

A4: Yes, this is a critical consideration. Amorphous forms, often created in solid dispersions, are more soluble but can be less stable than their crystalline counterparts, with the potential to revert to the less soluble crystalline form over time.[1] Similarly, pH adjustments that favor a more soluble ionized form might also accelerate chemical degradation pathways like hydrolysis.[1] Therefore, it is imperative to conduct stability studies in parallel with solubility enhancement experiments.

Experimental Protocols

This section provides detailed methodologies for key experiments aimed at improving the solubility of this compound.

1. Determination of pH-Solubility Profile

  • Objective: To determine the solubility of a this compound derivative as a function of pH.

  • Methodology:

    • Prepare a series of buffer solutions with pH values ranging from 3.0 to 8.0.[1]

    • Add an excess amount of the this compound derivative to a fixed volume of each buffer solution in separate vials.[1]

    • Agitate the vials at a constant temperature (e.g., 30 ± 0.5°C) for a sufficient time to reach equilibrium (e.g., 4 to 72 hours).[1]

    • After equilibration, visually confirm the presence of undissolved solid.[1]

    • Filter the samples through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved particles.[1]

    • Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

2. Preparation of Solid Dispersion by Solvent Evaporation Method

  • Objective: To prepare a solid dispersion of a this compound derivative to enhance its dissolution rate.

  • Methodology:

    • Select a suitable carrier (e.g., PVP, HPMC, PEG) and a volatile solvent in which both the this compound derivative and the carrier are soluble.[1]

    • Dissolve the this compound derivative and the carrier in the chosen solvent at a specific ratio (e.g., 1:1, 1:2).[1]

    • Evaporate the solvent under controlled conditions, for instance, using a rotary evaporator or by spray drying.[1]

    • The resulting solid mass is then further dried under a vacuum to remove any residual solvent.[1]

    • The dried solid dispersion can be sieved to obtain a uniform particle size.[1]

3. Preparation of Inclusion Complex with Cyclodextrin (Kneading Method)

  • Objective: To prepare an inclusion complex of a this compound derivative with a cyclodextrin to improve its aqueous solubility.

  • Methodology:

    • Select a suitable cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin).[1]

    • Mix the this compound derivative and the cyclodextrin in a specific molar ratio (e.g., 1:1, 1:2) in a mortar.[1]

    • Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to the powder mixture and knead thoroughly for a specified time to form a paste.[1]

    • The paste is then dried under a vacuum.

    • The dried mass is pulverized and sieved.

4. Synthesis of Co-crystals by Liquid-Assisted Grinding

  • Objective: To synthesize a co-crystal of a this compound derivative with a suitable co-former to enhance its solubility and dissolution rate.

  • Methodology:

    • Select a suitable co-former based on its potential for hydrogen bonding with the this compound derivative.[1]

    • Place the this compound derivative and the co-former in a specific stoichiometric ratio into a grinding jar (e.g., of a ball mill).[1]

    • Add a small amount of a suitable liquid (e.g., a solvent in which both components are sparingly soluble).[1]

    • Grind the mixture for a predetermined time at a specific frequency.[1]

    • Isolate the resulting solid product.[1]

    • Characterize the product using PXRD, DSC, and spectroscopic techniques to confirm the formation of a new crystalline phase.[1]

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to improving the solubility of this compound.

experimental_workflow start Start: Low this compound Solubility ph_profile Determine pH-Solubility Profile start->ph_profile ph_viable Is pH Adjustment Viable? ph_profile->ph_viable adjust_ph Optimize Formulation pH ph_viable->adjust_ph Yes screen_techniques Screen Advanced Techniques ph_viable->screen_techniques No characterize Characterize Physicochemical Properties & Stability adjust_ph->characterize solid_dispersion Solid Dispersion screen_techniques->solid_dispersion cyclodextrin Cyclodextrin Complexation screen_techniques->cyclodextrin cocrystal Co-crystal Formation screen_techniques->cocrystal optimize Optimize Formulation (e.g., drug-carrier ratio) solid_dispersion->optimize cyclodextrin->optimize cocrystal->optimize optimize->characterize end End: Enhanced Solubility Formulation characterize->end

Caption: Experimental workflow for enhancing this compound solubility.

troubleshooting_logic start Problem: Low Solubility or Precipitation check_equilibrium Check for Equilibrium (Time, Temp) start->check_equilibrium equilibrium_ok Equilibrium Reached? check_equilibrium->equilibrium_ok increase_time Increase Equilibration Time/Control Temp equilibrium_ok->increase_time No check_purity Verify Compound Purity (e.g., HPLC, LC-MS) equilibrium_ok->check_purity Yes increase_time->check_equilibrium purity_ok Purity >99%? check_purity->purity_ok purify Purify Compound purity_ok->purify No check_ph Review Formulation pH vs. pH-Solubility Profile purity_ok->check_ph Yes purify->check_purity ph_ok pH in Optimal Range? check_ph->ph_ok adjust_ph Adjust pH and/or Add Stabilizers ph_ok->adjust_ph No consider_alt Consider Alternative Enhancement Technique ph_ok->consider_alt Yes end Solution Implemented adjust_ph->end consider_alt->end

Caption: Troubleshooting logic for low solubility and precipitation issues.

References

Technical Support Center: Optimizing Levofloxacin Dosage for In Vitro Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing levofloxacin in in vitro antibacterial assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the accuracy and reproducibility of your results.

Troubleshooting Guides

This section addresses common issues encountered during in vitro antibacterial assays with this compound, presented in a question-and-answer format.

Question: Why are my Minimum Inhibitory Concentration (MIC) results for this compound higher or lower than expected for quality control (QC) strains?

Answer: Deviations in MIC values for QC strains like Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853 can stem from several factors.[1] A systematic check of the following is recommended:

  • Inoculum Preparation: Ensure the bacterial suspension turbidity matches a 0.5 McFarland standard to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of a microtiter plate. An incorrect inoculum density is a common source of error.

  • Media Composition: Use cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration of divalent cations, such as magnesium and calcium, can influence the activity of fluoroquinolones. Also, verify that the pH of the media is within the recommended range.

  • This compound Stock Solution: Re-evaluate the preparation and storage of your this compound stock solution. Ensure it is fully dissolved and has not degraded. Consider preparing a fresh stock solution.

  • Incubation Conditions: Confirm that the incubator maintains a constant temperature of 35°C ± 2°C and that the incubation period is between 16-20 hours.[1]

Question: I am observing "skipped wells" (growth in wells with higher this compound concentrations and no growth in wells with lower concentrations) in my broth microdilution assay. What could be the cause?

Answer: Skipped wells in a broth microdilution assay can be attributed to a few procedural inconsistencies:

  • Contamination: Cross-contamination between wells during inoculation or plate handling can lead to growth in unexpected wells.

  • Inadequate Mixing: Ensure the bacterial inoculum is homogeneously mixed before and during addition to the wells.

  • Pipetting Errors: Inaccurate pipetting can lead to incorrect this compound concentrations in some wells. Calibrate your pipettes regularly.

Question: The zone of inhibition in my disk diffusion assay is too large or too small for my QC strain. What should I do?

Answer: Inaccurate zone sizes in disk diffusion assays are often related to the following:

  • Agar Depth: The depth of the Mueller-Hinton Agar (MHA) should be uniform. Thin agar can result in larger zones, while thick agar can lead to smaller zones.

  • Inoculum Density: A lawn of bacteria that is too light or too heavy will affect the zone size. Ensure your inoculum is standardized to a 0.5 McFarland turbidity standard.

  • Disk Potency: Check the expiration date of the this compound disks and ensure they have been stored correctly. Allow the disks to come to room temperature before opening the container to prevent condensation.

  • Incubation Time and Temperature: Adhere to the recommended incubation time (16-20 hours) and temperature (35°C ± 2°C).

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration range for this compound in an MIC assay?

A1: A common starting range for this compound in an MIC assay is from 0.008 to 128 µg/mL, prepared using serial two-fold dilutions.[1] However, the optimal range may vary depending on the bacterial species being tested.

Q2: How do I determine the Minimum Bactericidal Concentration (MBC) of this compound?

A2: The MBC is determined after an MIC test. It involves subculturing from the wells of the MIC assay that show no visible growth onto a suitable agar medium. The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial inoculum.

Q3: What are the CLSI-recommended quality control strains for this compound susceptibility testing?

A3: The Clinical and Laboratory Standards Institute (CLSI) recommends using the following QC strains: Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, and Enterococcus faecalis ATCC 29212.[1]

Q4: Can I use the results of my in vitro this compound assay to predict clinical outcomes?

A4: While in vitro susceptibility testing provides a valuable prediction of how a pathogen might respond to this compound, clinical outcomes are influenced by various host factors and the specific site of infection.[2] Therefore, in vitro results should be interpreted in conjunction with clinical data.

Q5: What is a time-kill curve analysis and when should I perform one?

A5: A time-kill curve analysis assesses the rate of bacterial killing by an antimicrobial agent over time. It is a dynamic measure of antimicrobial activity and can help determine if an antibiotic is bactericidal or bacteriostatic. This assay is particularly useful for understanding the pharmacodynamics of a new compound or for investigating a drug's activity against a specific resistant strain.

Data Presentation

Table 1: In Vitro Activity of this compound Against Common Bacterial Pathogens
Bacterial SpeciesMIC Range (µg/mL)MBC Range (µg/mL)
Escherichia coli0.008 - 16.0≤0.008 - an eightfold increase from the MIC
Staphylococcus aureus0.06 - 16.00.15 - 0.3
Pseudomonas aeruginosa0.5 - 128Not consistently reported
Streptococcus pneumoniae0.5 - 2.01.0
Enterococcus faecalis0.25 - 32Not consistently reported
Klebsiella pneumoniae≤0.016 - 1.0Not consistently reported
Enterobacter cloacae≤0.008 - 4.0Not consistently reported
Serratia marcescens≤0.063Not consistently reported
Citrobacter freundii≤0.008 - 0.063Not consistently reported

Note: MIC and MBC values can vary significantly based on the specific strain and the testing methodology used.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial culture (18-24 hours old)

  • Sterile 0.85% saline or sterile broth

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare this compound Dilutions: Perform serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.008 to 128 µg/mL). Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[1]

  • Prepare Inoculum: Select 3-5 well-isolated colonies of the test organism and transfer them to a tube with sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard.

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[1]

  • Interpretation: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Time-Kill Curve Analysis

Materials:

  • This compound stock solution

  • Appropriate broth medium (e.g., CAMHB)

  • Log-phase bacterial culture

  • Sterile test tubes or flasks

  • Spectrophotometer

  • Apparatus for serial dilutions and plating

Procedure:

  • Prepare Inoculum: Grow the test organism to the early to mid-logarithmic phase. Dilute the culture to a standardized starting concentration (e.g., 1 x 10^6 CFU/mL).

  • Set up Test Conditions: Prepare tubes or flasks containing the appropriate broth with varying concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control tube without any antibiotic.

  • Inoculation: Inoculate each tube with the prepared bacterial suspension.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube, perform serial dilutions, and plate onto a suitable agar medium.[3]

  • Incubation and Colony Counting: Incubate the plates and count the number of colony-forming units (CFUs) at each time point for each this compound concentration.

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Mandatory Visualizations

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_levo Prepare this compound Serial Dilutions inoculate Inoculate Microtiter Plate prep_levo->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Troubleshooting_MIC_Results cluster_investigation Investigation Steps cluster_resolution Resolution start Unexpected MIC Results check_inoculum Verify Inoculum Density (0.5 McFarland) start->check_inoculum check_media Check Media (Cations, pH) start->check_media check_antibiotic Assess this compound Stock Solution start->check_antibiotic check_incubation Confirm Incubation (Time, Temperature) start->check_incubation repeat_assay Repeat Assay with Corrected Parameters check_inoculum->repeat_assay check_media->repeat_assay check_antibiotic->repeat_assay check_incubation->repeat_assay

Caption: Troubleshooting Logic for Unexpected MIC Results.

References

Identifying and characterizing levofloxacin degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing levofloxacin degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways and resulting products of this compound?

A1: this compound degrades through several key pathways, especially under stress conditions. The most commonly identified degradation products result from oxidation, demethylation, and decarboxylation.[1][2][3] Key degradation products identified include:

  • This compound N-oxide: Often formed under oxidative stress and exposure to daylight.[4][5][6] This product may lack bactericidal activity and could be a potential mutagen.[5]

  • Desmethyl this compound: Results from the removal of the methyl group from the piperazine ring.[2][3]

  • Descarboxyl this compound: Formed via decarboxylation of the carboxylic acid group.[2][3]

Other reported degradation mechanisms include defluorination, hydroxylation, deamination, and opening of the piperazine ring.[1][7]

Q2: Under which conditions is this compound most susceptible to degradation?

A2: Forced degradation studies, conducted according to ICH guidelines, show that this compound is particularly unstable under acidic and oxidative conditions.[8][9][10][11] It also degrades when exposed to daylight.[4][5] Conversely, it shows greater stability under basic (alkaline) and neutral hydrolytic conditions.[8][10]

Troubleshooting Guides

Problem 1: Poor resolution or peak tailing during HPLC analysis of stressed samples.

  • Possible Cause 1: Inappropriate Mobile Phase pH. The pH of the mobile phase is critical for achieving good separation of this compound and its impurities.

    • Solution: Adjust the mobile phase pH. A pH around 6.0-6.3 has been shown to provide good resolution between this compound and its process-related impurities and degradation products.[9][10]

  • Possible Cause 2: Suboptimal Column Chemistry. The choice of stationary phase is crucial for resolving structurally similar degradation products.

    • Solution: Use a C18 column, which is widely reported to be effective.[8][9][10] Ensure the column is properly conditioned and has not exceeded its recommended lifetime.

  • Possible Cause 3: Incorrect Mobile Phase Composition. The organic modifier and buffer ratio can significantly impact retention and resolution.

    • Solution: Optimize the ratio of the organic solvent (e.g., methanol or acetonitrile) to the aqueous buffer. A common mobile phase involves a mixture of a phosphate or acetate buffer and an organic solvent.[2][3][9]

Problem 2: Mass balance failure (sum of assay and impurities is not between 99.0% and 101.0%).

  • Possible Cause 1: Co-elution of Degradation Products. One or more degradation products may be co-eluting with the parent this compound peak or other impurity peaks.

    • Solution: Employ a photodiode array (PDA) detector to check for peak purity.[10] If co-elution is suspected, modify the HPLC method (e.g., change the gradient slope, mobile phase composition, or column) to improve resolution.[9]

  • Possible Cause 2: Non-UV Active Degradants. Some degradation products may not have a chromophore and will not be detected by a UV detector.

    • Solution: Utilize a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector to screen for non-UV active compounds.

  • Possible Cause 3: Volatile Degradants or Adsorption. Degradation products might be volatile or may have adsorbed onto the surfaces of vials or tubing.

    • Solution: Use silanized glass vials to minimize adsorption. Ensure sample preparation and handling procedures are consistent and minimize exposure to conditions that could cause loss of analytes.

Data and Protocols

Data Presentation

Table 1: Summary of Forced Degradation Conditions for this compound

Stress ConditionReagent/ConditionDuration & TemperatureObservationCitations
Acid Hydrolysis 5.0 M HClVaries (e.g., reflux)Slight to significant degradation[9][10]
Base Hydrolysis 5.0 M NaOHVaries (e.g., reflux)Generally stable[8][10]
Oxidative 3% - 30% H₂O₂Varies (e.g., 24h at 60°C)Significant degradation[9][10][12]
Thermal 105 °CVariesGenerally stable[10]
Photolytic Daylight / UV LightVariesSlight to moderate degradation[4][8]

Table 2: Common this compound Degradation Products and Their Mass-to-Charge Ratios (m/z)

Degradation ProductMolecular Formulam/z [M+H]⁺Identification MethodCitations
This compoundC₁₈H₂₀FN₃O₄362.1HPLC-MS[6]
This compound N-oxideC₁₈H₂₀FN₃O₅378.1HPLC-MS/TOF[3]
Desmethyl this compoundC₁₇H₁₈FN₃O₄348.2HPLC-MS[2][3]
Descarboxyl this compoundC₁₇H₂₀FN₃O₂318.2HPLC-MS[2][3]

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of this compound

This protocol outlines a general procedure for subjecting this compound to various stress conditions as mandated by ICH guidelines.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 5.0 M HCl. Keep the solution at 80°C for 2 hours. Cool, neutralize with an equivalent amount of 5.0 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 5.0 M NaOH. Keep the solution at 80°C for 2 hours. Cool, neutralize with an equivalent amount of 5.0 M HCl, and dilute to 100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store the solution at room temperature for 24 hours. Dilute to 100 µg/mL.[10]

  • Thermal Degradation: Keep the solid drug powder in an oven at 105°C for 24 hours. After cooling, dissolve the powder to prepare a 100 µg/mL solution.[10]

  • Photolytic Degradation: Expose a 100 µg/mL solution of this compound to direct daylight for an extended period (e.g., 84 days) or under a UV lamp, alongside a control sample protected from light.[4][6]

  • Analysis: Analyze all stressed samples, along with an unstressed control solution, using a stability-indicating HPLC or HPLC-MS method.

Protocol 2: Stability-Indicating HPLC-MS Method

This protocol describes a representative HPLC-MS method for the separation and identification of this compound and its degradation products.

  • Instrumentation: A High-Performance Liquid Chromatography system coupled with a Mass Spectrometric detector (e.g., Q-TOF or Triple Quadrupole).

  • Chromatographic Conditions:

    • Column: Agilent Zorbax Extend-C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[3]

    • Mobile Phase:

      • A: 0.1% Ammonium acetate in water, pH adjusted to 3.5 with formic acid.[2][3]

      • B: Acetonitrile.

    • Gradient Elution: A time-based gradient can be optimized to achieve separation. Start with a high percentage of mobile phase A and gradually increase the percentage of B.

    • Flow Rate: 0.5 - 1.0 mL/min.[3][13]

    • Column Temperature: 40°C.[3]

    • Injection Volume: 10-20 µL.

    • UV Detection: 294 nm.[9]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Data Acquisition: Full scan mode to detect all potential degradation products. Subsequently, use product ion scan (MS/MS) mode on the detected masses to obtain fragmentation patterns for structural elucidation.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (ICH Conditions) cluster_analysis Analysis cluster_results Data Interpretation stock This compound Stock (1 mg/mL) acid Acid Hydrolysis (HCl) stock->acid base Base Hydrolysis (NaOH) stock->base oxidation Oxidation (H₂O₂) stock->oxidation thermal Thermal (Heat) stock->thermal photo Photolytic (Light) stock->photo hplc Stability-Indicating HPLC-UV/PDA acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS/MS Analysis hplc->lcms For peak identification separation Peak Separation & Purity Check hplc->separation identification Structure Elucidation (Fragmentation Analysis) lcms->identification quant Quantification & Mass Balance separation->quant identification->quant

Caption: Experimental workflow for this compound degradation studies.

degradation_pathways cluster_products Primary Degradation Products cluster_other Other Pathways levo This compound (m/z 362) n_oxide This compound N-oxide (m/z 378) levo->n_oxide Oxidation / Photolysis desmethyl Desmethyl this compound (m/z 348) levo->desmethyl Demethylation descarboxyl Descarboxyl this compound (m/z 318) levo->descarboxyl Decarboxylation other Hydroxylation Defluorination Ring Opening levo->other Advanced Oxidation

Caption: Primary degradation pathways of this compound.

References

Technical Support Center: Troubleshooting Peak Tailing in Levofloxacin HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of levofloxacin.

Troubleshooting Guide: Resolving this compound Peak Tailing

This guide addresses specific issues related to peak tailing in a question-and-answer format.

Question: Why is my this compound peak exhibiting significant tailing?

Answer:

Peak tailing for this compound in reversed-phase HPLC is primarily caused by secondary interactions between the analyte and the stationary phase, or by issues with the chromatographic system. This compound, being a basic compound, is particularly susceptible to these interactions. The most common causes include:

  • Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with the basic piperazinyl group of this compound, leading to strong retention and subsequent peak tailing. This interaction is more pronounced at mid-range pH values where silanol groups are ionized.[1][2]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is a critical factor.[1][3] If the pH is not optimal, this compound can exist in multiple ionization states, leading to broadened and tailing peaks. This compound has two pKa values, approximately 6.0 for the carboxylic acid group and 8.2 for the piperazinyl group.[1]

  • Column Contamination or Degradation: Accumulation of sample matrix components on the column frit or stationary phase can lead to peak distortion.[4][5] Over time, the stationary phase can also degrade, exposing more active silanol sites.

  • Mass Overload: Injecting a sample that is too concentrated can saturate the column, resulting in peak tailing.[2]

  • Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.[6]

Frequently Asked Questions (FAQs)

Q1: What is the ideal mobile phase pH for analyzing this compound to minimize peak tailing?

A1: To minimize peak tailing, it is generally recommended to work at a lower pH, typically between 2.5 and 4.0.[1][3] At this acidic pH, the ionization of residual silanol groups on the stationary phase is suppressed, reducing their interaction with the protonated basic group of this compound. This results in improved peak symmetry.[1]

Q2: Can the choice of buffer and its concentration affect peak shape?

A2: Yes, the buffer and its concentration are important. Using a buffer is crucial for maintaining a stable pH.[2] Increasing the buffer concentration can help to mask the residual silanol interactions, thereby improving peak shape.[1] Phosphate and acetate buffers are commonly used.[1]

Q3: What type of HPLC column is best suited to prevent this compound peak tailing?

A3: Using a modern, high-purity, end-capped C18 column is highly recommended. End-capping chemically bonds a small silane molecule to the unreacted silanol groups on the silica surface, effectively shielding them from interacting with basic analytes like this compound.

Q4: Are there any mobile phase additives that can help reduce peak tailing?

A4: Yes, adding a competing base, such as triethylamine (TEA), to the mobile phase can be effective.[1][7] TEA is a small basic molecule that preferentially interacts with the active silanol sites on the stationary phase, thus reducing the opportunity for this compound to interact and cause tailing. A concentration of 0.1% to 0.5% (v/v) TEA is often sufficient.

Q5: How can I determine if my column is the cause of the peak tailing?

A5: A simple way to diagnose a column issue is to replace the current column with a new one of the same type. If the peak shape improves significantly with the new column, it is likely that the original column was contaminated or had degraded.[2] Regularly flushing the column with a strong solvent can help prevent contamination.[8]

Data Presentation

Table 1: Effect of Mobile Phase pH on this compound Peak Asymmetry

Mobile Phase pHExpected Peak Asymmetry Factor (As)Comments
2.5 - 3.51.0 - 1.2Good peak symmetry, silanol interactions are minimized.
4.0 - 5.01.2 - 1.5Acceptable for some applications, but tailing may be noticeable.
> 5.0> 1.5Significant peak tailing is likely due to ionized silanols.

Note: The exact values can vary depending on the column, mobile phase composition, and other chromatographic conditions.

Table 2: Troubleshooting Summary for this compound Peak Tailing

ObservationPotential CauseRecommended Solution
All peaks in the chromatogram are tailing.Column void, blocked frit, extra-column volume.[5]Check for column voids, replace the inlet frit, and minimize tubing length.
Only the this compound peak is tailing.Secondary interactions with silanol groups.Adjust mobile phase pH to 2.5-3.5, use an end-capped column, add a competing base (e.g., TEA).
Peak tailing worsens with increasing sample concentration.Mass overload.[2]Reduce the sample concentration or injection volume.
Peak tailing appears suddenly.Mobile phase preparation error, column contamination.[5]Prepare fresh mobile phase, flush or replace the column.

Experimental Protocols

Optimized HPLC Method for this compound Analysis with Improved Peak Shape

This protocol provides a starting point for developing a robust HPLC method for this compound that minimizes peak tailing.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (end-capped).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: Acetonitrile

    • Isocratic elution with A:B (85:15, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 294 nm

  • Injection Volume: 20 µL

  • Sample Preparation:

    • Accurately weigh and transfer a suitable amount of this compound standard or sample into a volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a final concentration of approximately 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Mandatory Visualization

Below is a troubleshooting workflow for addressing peak tailing in this compound HPLC analysis.

G start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks check_all_peaks->yes_path Yes check_all_peaks->no_path No system_issue Potential System Issue check_connections Check for loose fittings and extra-column volume system_issue->check_connections check_frit Inspect/replace column inlet frit check_connections->check_frit replace_column Replace column check_frit->replace_column end Peak Shape Improved replace_column->end chemical_issue Potential Chemical Interaction check_ph Is mobile phase pH between 2.5 and 4.0? chemical_issue->check_ph adjust_ph Adjust mobile phase pH to 2.5 - 4.0 check_ph->adjust_ph No check_column_type Is the column end-capped? check_ph->check_column_type Yes adjust_ph->end use_endcapped Use an end-capped column check_column_type->use_endcapped No add_additive Consider adding a competing base (e.g., 0.1% TEA) check_column_type->add_additive Yes use_endcapped->end check_concentration Is sample concentration too high? add_additive->check_concentration dilute_sample Dilute sample or reduce injection volume check_concentration->dilute_sample Yes further_investigation Further investigation needed (e.g., sample matrix effects) check_concentration->further_investigation No dilute_sample->end

Caption: Troubleshooting workflow for this compound peak tailing.

References

Technical Support Center: Mitigating Levofloxacin Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate interference caused by the intrinsic fluorescence of levofloxacin in various assays.

Troubleshooting Guides

Issue 1: High background fluorescence observed in my assay when using this compound.

Question: I am seeing a significant increase in background fluorescence in my cell-based assay after treating the cells with this compound. How can I confirm that this is due to the compound and how can I reduce it?

Answer:

This compound is a known fluorescent compound, and its intrinsic fluorescence can interfere with assays that use fluorescent readouts. Here’s a step-by-step guide to troubleshoot and mitigate this issue:

Step 1: Confirm this compound as the Source of Interference

  • Run a "Compound-Only" Control: Prepare wells containing your assay medium and this compound at the same concentration used in your experiment, but without cells or the fluorescent assay reagent. Measure the fluorescence at the excitation and emission wavelengths of your assay. A high signal in these wells confirms that this compound is contributing to the background fluorescence.

Step 2: Initial Mitigation Strategies

  • Use Phenol Red-Free Medium: Phenol red in cell culture medium is a common source of background fluorescence. Switching to a phenol red-free medium can significantly reduce the overall background signal.

  • Optimize Compound Concentration: Determine the lowest effective concentration of this compound for your experiment to minimize its fluorescent contribution.

Step 3: Advanced Mitigation Techniques

  • Background Subtraction: The most straightforward correction method is to subtract the fluorescence intensity of the "compound-only" control from the readings of your experimental wells.[1]

  • Use of Red-Shifted Dyes: this compound's fluorescence is most prominent in the blue-to-green region of the spectrum.[2] If possible, switch to an assay with a fluorophore that has excitation and emission wavelengths in the red or far-red spectrum (typically above 600 nm) to minimize spectral overlap.

  • Chemical Quenching: In some instances, the fluorescence of a compound can be quenched by specific chemical agents. However, the compatibility of these quenchers with your specific assay must be validated. Studies have shown that nitroxide radicals can dynamically quench the fluorescence of fluoroquinolones.[1][3][4][5][6]

Issue 2: My dose-response curve is skewed or uninterpretable in the presence of this compound.

Question: The fluorescence readings in my cytotoxicity assay (e.g., Resazurin or Calcein-AM) do not correlate with the expected biological effect of this compound. What is causing this discrepancy?

Answer:

This issue often arises from the additive or overlapping fluorescence of this compound with the assay's fluorescent product. This interference can mask the true cytotoxic effect.

Troubleshooting Workflow:

G cluster_start Problem Identification cluster_diagnosis Diagnosis cluster_analysis Analysis cluster_solutions Solutions start Skewed Dose-Response Curve diagnosis Run Controls: 1. Cells + this compound (no dye) 2. Medium + this compound + Dye start->diagnosis analysis Compare Fluorescence: Is signal from controls significant compared to experimental wells? diagnosis->analysis solution1 Background Subtraction analysis->solution1 Yes solution2 Spectral Unmixing analysis->solution2 Yes solution3 Orthogonal Assay analysis->solution3 If correction is insufficient

Caption: Troubleshooting workflow for skewed dose-response curves.

Explanation of Solutions:

  • Background Subtraction: As detailed in Issue 1, subtracting the signal from appropriate controls is the first line of defense.

  • Spectral Unmixing: If your plate reader has this capability, you can measure the emission spectrum of this compound and your assay fluorophore separately. The software can then mathematically separate the contribution of each component from the mixed signal in your experimental wells.

  • Orthogonal Assay: If spectral interference cannot be adequately corrected, consider using an orthogonal (non-fluorescence-based) assay to confirm your results. For cytotoxicity, a colorimetric assay like MTT or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®) would be suitable alternatives.[7]

Frequently Asked Questions (FAQs)

Q1: What are the fluorescence properties of this compound?

A1: this compound is intrinsically fluorescent. Its excitation and emission maxima can vary depending on the solvent and pH. Generally, its excitation is in the range of 290-330 nm, and its emission is in the range of 480-510 nm.[8] This falls within the spectral range of many common green fluorescent dyes (e.g., FITC, GFP).

Q2: Can I use a different fluoroquinolone that doesn't fluoresce?

A2: Most fluoroquinolones exhibit some degree of fluorescence due to their common chemical structure. While the exact spectral properties and quantum yield may differ, switching to another fluoroquinolone may not eliminate the interference problem. It is recommended to characterize the fluorescence of any alternative compound in your specific assay conditions.

Q3: Are there any non-spectroscopic methods to mitigate interference?

A3: Yes. High-Performance Liquid Chromatography (HPLC) with fluorescence detection can be used to physically separate this compound from the fluorescent components of your assay before detection.[9][10] However, this is a low-throughput method and may not be suitable for all experimental designs.

Q4: Besides fluorescence, what other effects of this compound should I be aware of in cell-based assays?

A4: this compound is not just a fluorescent compound; it is a biologically active molecule that can have off-target effects. It has been shown to:

  • Induce Cytotoxicity: this compound can be cytotoxic to various cell types in a dose- and time-dependent manner.[5][11]

  • Affect Signaling Pathways: this compound can modulate several key cellular signaling pathways, including:

    • MAPK/ERK and PI3K/Akt/mTOR Pathways: It has been shown to suppress these pathways in some cancer cells.[12]

    • p53 Signaling: this compound can influence the p53 signaling network, which is involved in cell cycle arrest and apoptosis.[4][13]

It is crucial to consider these potential biological effects when interpreting your results, as they may be independent of the fluorescence interference.

Signaling Pathway Diagram:

G cluster_mapk MAPK/ERK Pathway cluster_p53 p53 Pathway levo This compound mapk MAPK/ERK levo->mapk Inhibits p53 p53 levo->p53 Activates proliferation_mapk Cell Proliferation (Inhibited) mapk->proliferation_mapk apoptosis_p53 Apoptosis (Induced) p53->apoptosis_p53

Caption: Simplified overview of this compound's effect on key signaling pathways.

Data Presentation

Table 1: this compound Excitation and Emission Maxima

Solvent/ConditionExcitation (nm)Emission (nm)Reference
Aqueous Solution (pH 4)292494--INVALID-LINK--
With Chloranilic Acid285485[8]
In Methanol292483--INVALID-LINK--

Table 2: Cytotoxicity of this compound in Different Cell Lines

Cell LineAssayIncubation Time (h)IC50 (µg/mL)Reference
Rat Bone Marrow Mesenchymal Stem CellsMTT48> 224 µM (~81 µg/mL)[14]
Human Bladder Cancer (T24)MTT48~100[5][11]
Human Prostate Cancer (DU-145)MTT48> 200[5][11]
Human Lung Cancer (A549)Resazurin72~100 µM (~36 µg/mL)--INVALID-LINK--

Experimental Protocols

Protocol 1: Background Subtraction for this compound Interference in a 96-Well Plate Assay

Objective: To correct for the fluorescent signal contributed by this compound in a cell-based fluorescence assay.

Materials:

  • 96-well black, clear-bottom plates suitable for fluorescence reading and cell culture.

  • Your specific cell line.

  • Cell culture medium (phenol red-free is recommended).

  • This compound stock solution.

  • Your fluorescent assay reagent.

  • Phosphate-buffered saline (PBS).

  • Microplate reader with fluorescence detection capabilities.

Procedure:

  • Plate Seeding: Seed your cells in the 96-well plate at the desired density and allow them to adhere overnight.

  • Plate Layout: Design your plate map to include the following controls:

    • No-Cell Control (Blank): Wells containing only cell culture medium.

    • Compound-Only Control: Wells containing cell culture medium and this compound at each concentration being tested.

    • Untreated Cells (Vehicle Control): Wells with cells and the vehicle used to dissolve this compound (e.g., DMSO).

    • Experimental Wells: Wells with cells treated with different concentrations of this compound.

  • Compound Addition: Add this compound and vehicle to the appropriate wells and incubate for the desired treatment period.

  • Assay Reagent Addition: At the end of the treatment, add your fluorescent assay reagent to all wells (including controls) according to the manufacturer's protocol.

  • Fluorescence Measurement: Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the average fluorescence of the "Compound-Only Control" for each concentration of this compound.

    • For each experimental well, subtract the corresponding average "Compound-Only Control" fluorescence value from its reading.

    • Corrected Fluorescence = (Fluorescence of Experimental Well) - (Average Fluorescence of Compound-Only Control at the same concentration)

Experimental Workflow Diagram:

G start Seed Cells in 96-Well Plate prepare_controls Prepare Controls: - No-Cell - Compound-Only - Vehicle start->prepare_controls add_compounds Add this compound and Vehicle prepare_controls->add_compounds incubate Incubate for Treatment Period add_compounds->incubate add_reagent Add Fluorescent Assay Reagent incubate->add_reagent read_plate Measure Fluorescence add_reagent->read_plate analyze Data Analysis: Background Subtraction read_plate->analyze

Caption: Workflow for background subtraction protocol.

Protocol 2: Spectral Unmixing for this compound Interference

Objective: To mathematically separate the fluorescence spectra of this compound and the assay fluorophore.

Note: This protocol requires a microplate reader with spectral scanning capabilities and appropriate software.

Procedure:

  • Acquire Reference Spectra:

    • This compound Spectrum: In a well with assay buffer, add this compound at the highest concentration used in your experiment. Scan the emission spectrum across a range of wavelengths using the excitation wavelength of your assay fluorophore.

    • Fluorophore Spectrum: In a well with assay buffer and your fluorescent reagent (at a concentration representative of a positive control), scan the emission spectrum using the same excitation wavelength.

  • Set up the Assay: Prepare your experimental plate as you normally would, including all necessary controls.

  • Measure Experimental Wells: For each well, perform a spectral scan of the emission wavelengths.

  • Apply Spectral Unmixing Algorithm: Use the software of your microplate reader to perform linear unmixing. The software will use the reference spectra to calculate the contribution of this compound and your assay fluorophore to the total fluorescence signal in each experimental well.

  • Analyze Results: The output will be the unmixed fluorescence intensity of your assay fluorophore, corrected for the interference from this compound.

Logical Relationship Diagram for Spectral Unmixing:

G cluster_inputs Inputs cluster_process Process cluster_outputs Outputs ref_levo Reference Spectrum: This compound unmixing Linear Unmixing Algorithm ref_levo->unmixing ref_dye Reference Spectrum: Assay Dye ref_dye->unmixing exp_data Experimental Data: Mixed Spectra exp_data->unmixing unmixed_levo Calculated this compound Signal unmixing->unmixed_levo unmixed_dye Corrected Assay Dye Signal unmixing->unmixed_dye

Caption: Logical flow of the spectral unmixing process.

References

Technical Support Center: Optimizing Levofloxacin Activity by Adjusting Culture Media pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting the pH of culture media to ensure the optimal activity of the antibiotic levofloxacin during in vitro experiments.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound and culture media pH.

Problem Possible Cause Solution
Inconsistent this compound Activity Across Experiments pH of the culture media was not standardized. The activity of this compound can be pH-dependent. Minor variations in media pH between experiments can lead to different Minimum Inhibitory Concentration (MIC) values.1. Standardize Media Preparation: Always measure and adjust the pH of your culture medium after adding all components and before sterilization. 2. Use Buffered Media: Incorporate a biological buffer (e.g., phosphate buffer) into your media to maintain a stable pH throughout the experiment, as bacterial metabolism can alter the pH.[1]
Precipitation of this compound in the Culture Medium The pH of the medium is unfavorable for this compound solubility. this compound is a zwitterionic molecule, and its solubility is pH-dependent.[2] It is generally more soluble in acidic to neutral conditions.1. Check Media pH: Ensure the final pH of your culture medium is within the soluble range for this compound. The solubility of this compound is relatively constant from pH 0.6 to 5.8 (approximately 100 mg/mL) and increases to a maximum at pH 6.7 (272 mg/mL).[2] 2. Adjust pH Before Adding this compound: If possible, adjust the pH of the medium to a range where this compound is known to be soluble before adding the antibiotic.
Higher than Expected MIC Values for this compound The pH of the culture medium is reducing the antibacterial activity of this compound. Studies have shown that the activity of this compound against certain bacteria, such as Stenotrophomonas maltophilia, can be diminished in acidic environments.[3]1. Optimize pH for Bacterial Strain: The optimal pH for this compound activity can vary depending on the bacterial species. For instance, a pH of 7.0 was found to be suitable for testing against Bacillus pumilus.[4] 2. Conduct a pH-Activity Profile: If you are working with a new bacterial strain, it is advisable to determine the MIC of this compound across a range of pH values to identify the optimal condition for your experiment.
Drastic Change in Media pH During Bacterial Growth High bacterial metabolism is altering the pH of an unbuffered or poorly buffered medium. As bacteria grow, they produce metabolic byproducts that can significantly change the pH of the culture medium.[1]1. Use a Suitable Buffer: Employ a buffer system with a pKa value close to your desired experimental pH to ensure it can effectively resist pH changes.[1] Phosphate buffers are commonly used for bacterial cultures.[1] 2. Monitor pH: For long-term experiments, it may be necessary to monitor and periodically adjust the pH of the culture.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity?

The optimal pH for this compound activity is not a single value but rather a range that can be influenced by the specific bacterial strain being tested. For example, a study on new salts of this compound demonstrated a two-fold lower MIC value (indicating enhanced activity) at pH 6.8 and 7.4 against E. coli and S. aureus.[5] Conversely, the bactericidal activity of this compound against S. maltophilia has been shown to be attenuated in acidic environments.[3] Therefore, it is recommended to determine the optimal pH for your specific experimental conditions.

Q2: How does pH affect the solubility of this compound?

This compound's solubility is significantly influenced by pH. It is an amphoteric compound, meaning it has both acidic and basic properties.[6][7] Its solubility is relatively constant at approximately 100 mg/mL in a pH range of 0.6 to 5.8.[2] Above pH 5.8, the solubility increases sharply, reaching a maximum of 272 mg/mL at pH 6.7.[2] Above pH 6.7, its solubility decreases.[2]

Q3: What is the mechanism of action of this compound, and is it affected by pH?

This compound is a fluoroquinolone antibiotic that functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8][9][10][11] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[8][10] By inhibiting these enzymes, this compound causes breaks in the bacterial DNA, leading to cell death.[8] While the direct impact of pH on the enzyme-drug interaction at a molecular level is complex, the overall antibacterial activity is empirically known to be pH-dependent, likely due to effects on both drug solubility and the physiological state of the bacteria.

Q4: Should I adjust the pH of my culture media before or after autoclaving?

It is generally recommended to adjust the pH of the culture medium before autoclaving.[12] However, be aware that the pH of the medium can sometimes change during the autoclaving process.[13] For precise experiments, it is advisable to check the pH of a small, sterilized aliquot of the medium to confirm the final pH. If a significant change occurs, you may need to adjust the initial pH to compensate for the change during autoclaving.[13]

Q5: What are the best reagents to use for adjusting the pH of culture media?

For routine adjustments, sterile solutions of hydrochloric acid (HCl) to lower the pH and sodium hydroxide (NaOH) to raise the pH are commonly used.[13][14] It is important to use dilute solutions (e.g., 0.1 N or 1 N) to avoid drastic pH shifts and to add them dropwise while monitoring the pH with a calibrated pH meter.[14]

Experimental Protocols

Protocol 1: Adjusting the pH of Bacterial Culture Media

This protocol describes the steps for accurately adjusting the pH of a liquid bacterial culture medium.

Materials:

  • Prepared bacterial culture medium

  • Sterile 1 N and 0.1 N Hydrochloric Acid (HCl)

  • Sterile 1 N and 0.1 N Sodium Hydroxide (NaOH)

  • Calibrated pH meter with a sterile electrode

  • Sterile magnetic stirrer and stir bar

  • Sterile graduated cylinders or pipettes

Procedure:

  • Prepare the culture medium according to the manufacturer's instructions, but do not autoclave it yet.

  • Allow the medium to cool to room temperature.

  • Place the medium in a sterile container on a magnetic stirrer and add a sterile stir bar.

  • Aseptically immerse the sterile pH electrode into the medium.

  • Turn on the stirrer to ensure the medium is well-mixed.

  • Measure the initial pH of the medium.

  • If the pH needs to be lowered, add 0.1 N HCl dropwise while continuously monitoring the pH. If a large adjustment is needed, 1 N HCl can be used initially, followed by 0.1 N HCl for fine-tuning.

  • If the pH needs to be raised, add 0.1 N NaOH dropwise while continuously monitoring the pH. For larger adjustments, 1 N NaOH can be used, followed by 0.1 N NaOH.[15]

  • Allow the pH to stabilize for a few minutes after each addition before taking a final reading.

  • Once the desired pH is reached, remove the pH electrode and stir bar.

  • The pH-adjusted medium is now ready for sterilization by autoclaving or filtration, as appropriate for the medium's composition.

Protocol 2: Determining the Minimum Inhibitory Concentration (MIC) of this compound using Broth Microdilution

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

  • pH-adjusted Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution of known concentration

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Sterile 96-well microtiter plates

  • Sterile multichannel pipette and tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Perform two-fold serial dilutions of the this compound stock solution in the pH-adjusted CAMHB in the 96-well microtiter plate to achieve the desired concentration range (e.g., 0.008 to 128 µg/mL).[16]

  • Include a positive control well containing only the broth and the bacterial inoculum (no antibiotic) and a negative control well with only broth (no bacteria) to check for sterility.[16]

  • Dilute the standardized bacterial suspension in the pH-adjusted CAMHB to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[16]

  • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.[16]

  • After incubation, visually inspect the wells for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[16]

Data Presentation

Table 1: Solubility of this compound at Different pH Values

pHSolubility (mg/mL)
3.070.66
4.065.40
5.057.55
6.051.07
7.049.66
8.044.39
Data adapted from a study on this compound hemihydrate solubility.[6]

Table 2: Effect of pH on the Minimum Inhibitory Concentration (MIC) of this compound Salts against E. coli and S. aureus

Bacterial StrainpH of MediaMIC of this compound (µg/mL)MIC of this compound-2,6-DHBA Salt (µg/mL)MIC of this compound-3,5-DHBA Salt (µg/mL)
E. coli (ATCC 8939)6.80.1250.06250.0625
S. aureus (ATCC 6538)6.80.1250.06250.0625
E. coli (ATCC 8939)7.40.1250.06250.0625
S. aureus (ATCC 6538)7.40.1250.06250.0625
Data from a study on new this compound salts with dihydroxybenzoic acid (DHBA).[5]

Visualizations

Experimental_Workflow cluster_prep Media Preparation cluster_mic MIC Determination prep_media Prepare Culture Medium adjust_ph Adjust pH with HCl/NaOH prep_media->adjust_ph Cool to RT sterilize Sterilize Medium adjust_ph->sterilize Desired pH achieved serial_dilute Serial Dilute this compound sterilize->serial_dilute pH-adjusted sterile medium inoculate Inoculate with Bacteria serial_dilute->inoculate incubate Incubate Plates inoculate->incubate read_mic Read MIC Results incubate->read_mic

Caption: Experimental workflow for preparing pH-adjusted media and determining the MIC of this compound.

logical_relationship pH Culture Medium pH solubility This compound Solubility pH->solubility influences activity This compound Antibacterial Activity pH->activity modulates solubility->activity impacts availability bacterial_growth Bacterial Growth/ Inhibition activity->bacterial_growth determines

Caption: Logical relationship between culture media pH, this compound properties, and bacterial growth.

signaling_pathway This compound This compound dna_gyrase DNA Gyrase This compound->dna_gyrase inhibits topoisomerase_iv Topoisomerase IV This compound->topoisomerase_iv inhibits dna_replication DNA Replication & Transcription dna_gyrase->dna_replication enables topoisomerase_iv->dna_replication enables cell_death Bacterial Cell Death dna_replication->cell_death inhibition leads to

Caption: Simplified mechanism of action of this compound.

References

Technical Support Center: Preventing Levofloxacin Precipitation in Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of stock solutions is paramount to experimental success. Levofloxacin, a widely used fluoroquinolone antibiotic, can be prone to precipitation if not handled correctly. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address and prevent this compound precipitation in your stock solutions.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to resolving precipitation issues with your this compound stock solutions.

Issue: Precipitate forms immediately upon dissolving this compound.

Possible Cause Recommended Action
Incorrect Solvent This compound has varying solubility in different solvents. Ensure you are using a suitable solvent. For high concentrations, organic solvents are often preferred.
Low Solvent Temperature Solubility can be temperature-dependent. Gently warming the solvent (if chemically appropriate) before dissolving the this compound may help.
Concentration Exceeds Solubility Limit The desired concentration may be too high for the chosen solvent at the current temperature. Refer to the solubility data table below.

Issue: Precipitate forms after the stock solution has been stored.

Possible Cause Recommended Action
Temperature Fluctuation Storage at a lower temperature than preparation can cause precipitation. Store at a constant, appropriate temperature. If refrigerated or frozen, allow the solution to come to room temperature and check for precipitate before use.
pH Shift The pH of the solution may have changed over time, affecting solubility. This is particularly relevant for aqueous solutions.
Solvent Evaporation Improperly sealed vials can lead to solvent evaporation, increasing the concentration of this compound beyond its solubility limit.
Extended Storage of Aqueous Solutions Aqueous solutions of this compound are not recommended for long-term storage. It is best to prepare them fresh.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a high-concentration this compound stock solution?

For high-concentration stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are recommended.[1] this compound is significantly more soluble in these solvents compared to ethanol or aqueous buffers.[1]

Q2: What is the pH-dependent solubility of this compound in aqueous solutions?

This compound is an amphoteric compound, meaning its solubility in aqueous solutions is highly dependent on pH.[2] It has two pKa values, approximately 6.0 for the carboxylic acid group and 8.0 for the piperazinyl group.[3] Its solubility is lowest near its isoelectric point and increases in both acidic and alkaline conditions. From pH 0.6 to 5.8, its solubility is relatively constant at about 100 mg/mL.[4][5] The solubility then increases to a maximum of 272 mg/mL at pH 6.7 before decreasing to about 50 mg/mL at pH 6.9.[4]

Q3: Can I store my this compound stock solution at -20°C?

Stock solutions prepared in organic solvents like DMSO can typically be stored at -20°C for several months.[6] However, aqueous solutions, especially those containing certain additives, may be prone to precipitation upon freezing and thawing.[7][8] For instance, precipitation has been observed in this compound solutions with sodium bicarbonate after storage at -20°C.[7][8] It is crucial to allow frozen solutions to thaw completely at room temperature and visually inspect for any precipitate before use.[9]

Q4: I observed a precipitate in my this compound solution containing mannitol. Why did this happen?

Precipitation of this compound has been reported in solutions containing mannitol.[7][8] This is a known incompatibility and it is recommended to avoid using mannitol as a vehicle for this compound solutions.

Q5: How can I redissolve a precipitate in my stock solution?

If a precipitate is observed, you can try to redissolve it by gently warming the solution (e.g., in a 37°C water bath) and sonicating for a short period.[6] However, if the precipitate does not redissolve, it is best to discard the solution and prepare a fresh one to ensure accurate dosing in your experiments.

Data Presentation: this compound Solubility

The following table summarizes the solubility of this compound in various solvents and pH conditions.

Solvent/Buffer Temperature Solubility Citation(s)
WaterNot SpecifiedSlightly Soluble[10][11]
EthanolNot Specified~1 mg/mL[1]
Dimethyl Sulfoxide (DMSO)Not Specified~25 mg/mL[1]
Dimethylformamide (DMF)Not Specified~30 mg/mL[1]
PBS (pH 7.2)Not Specified~5 mg/mL[1]
Aqueous Solution (pH 0.6 - 5.8)Not Specified~100 mg/mL[4][5]
Aqueous Solution (pH 6.7)Not Specified272 mg/mL[4]
Aqueous Solution (pH 6.9)Not Specified~50 mg/mL[4]
Aqueous Buffer (pH 3.0)30 ± 0.5°C70.66 mg/mL[12][13]
Aqueous Buffer (pH 5.0)30 ± 0.5°C57.55 mg/mL[12][13]
Aqueous Buffer (pH 7.0)30 ± 0.5°C49.66 mg/mL[12][13]
Aqueous Buffer (pH 8.0)30 ± 0.5°C44.39 mg/mL[12][13]

Experimental Protocol: Preparation of a Stable this compound Stock Solution in DMSO

This protocol details the steps for preparing a 25 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Methodology:

  • Preparation: In a sterile environment, weigh out the desired amount of this compound powder. For a 1 mL stock solution of 25 mg/mL, weigh 25 mg of this compound.

  • Dissolution: Add the appropriate volume of DMSO to the this compound powder. For a 25 mg/mL solution, add 1 mL of DMSO.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Sterilization (Optional): If required for your application, filter-sterilize the solution using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or vials. Store the aliquots at -20°C for long-term storage.

Visualizations

Levofloxacin_Solubility_Pathway This compound Solubility Behavior This compound This compound (Zwitterion) (Isoelectric Point) Acidic Low pH (e.g., < 6.0) Cationic Form This compound->Acidic Protonation of Piperazinyl Group Alkaline High pH (e.g., > 8.0) Anionic Form This compound->Alkaline Deprotonation of Carboxylic Acid Precipitation Precipitation Risk This compound->Precipitation At Isoelectric Point Soluble Increased Solubility Acidic->Soluble Alkaline->Soluble

Caption: Chemical behavior of this compound in aqueous solutions.

Troubleshooting_Workflow Troubleshooting this compound Precipitation Start Precipitate Observed Check_Conc Is Concentration > Solubility Limit? Start->Check_Conc Check_Solvent Is the Solvent Appropriate? Check_Conc->Check_Solvent No Dilute Dilute Solution or Use Less Solute Check_Conc->Dilute Yes Check_pH Is the pH Optimal? Check_Solvent->Check_pH Yes Change_Solvent Use a More Suitable Solvent (e.g., DMSO) Check_Solvent->Change_Solvent No Check_Temp Was there a Temperature Drop? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to Increase Solubility Check_pH->Adjust_pH No Warm_Redissolve Gently Warm and Sonicate to Redissolve Check_Temp->Warm_Redissolve Yes Fail Prepare Fresh Solution Check_Temp->Fail No Success Precipitate Dissolved Dilute->Success Change_Solvent->Success Adjust_pH->Success Warm_Redissolve->Success

Caption: A workflow for troubleshooting this compound precipitation.

Stock_Solution_Protocol Protocol for Stable this compound Stock Solution Start Start Weigh Weigh this compound Powder Start->Weigh Add_Solvent Add Anhydrous DMSO Weigh->Add_Solvent Vortex Vortex Until Dissolved Add_Solvent->Vortex Warm Gently Warm (37°C) if Necessary Vortex->Warm Not Fully Dissolved Filter Filter-Sterilize (0.22 µm) Vortex->Filter Fully Dissolved Warm->Vortex Aliquot Aliquot into Single-Use Vials Filter->Aliquot Store Store at -20°C Aliquot->Store End End Store->End

Caption: Experimental workflow for this compound stock preparation.

References

Technical Support Center: Enhancing Levofloxacin Penetration in Biofilm Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding strategies to improve the penetration and efficacy of levofloxacin in various biofilm models.

Troubleshooting Guides

This section provides step-by-step solutions to common issues encountered during experiments aimed at improving this compound's effectiveness against bacterial biofilms.

Question 1: My this compound treatment is ineffective against mature biofilms. How can I troubleshoot this?

Answer:

The reduced susceptibility of mature biofilms to this compound is a common challenge. This is often due to the protective extracellular polymeric substance (EPS) matrix, altered metabolic states of the bacteria within the biofilm, and the presence of persister cells. Here’s a troubleshooting guide to address this issue:

Step 1: Verify Biofilm Formation and Maturity

Ensure that a mature and robust biofilm has been established in your model.

  • Experimental Protocol: Crystal Violet (CV) Staining for Biofilm Quantification

    • Grow biofilms in a 96-well microtiter plate for the desired duration (e.g., 24-48 hours).

    • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

    • Stain the biofilms with 0.1% crystal violet solution for 15 minutes.

    • Wash away the excess stain with PBS and allow the plate to dry.

    • Solubilize the bound stain with 30% acetic acid.

    • Measure the absorbance at a wavelength of 570 nm to quantify biofilm biomass. A higher absorbance indicates a more robust biofilm.

Step 2: Determine the Minimum Biofilm Eradication Concentration (MBEC)

The standard Minimum Inhibitory Concentration (MIC) is often not representative of the concentration needed to eliminate a biofilm. Determine the MBEC to find the effective concentration of this compound for your specific biofilm model.

  • Experimental Protocol: MBEC Assay

    • Grow biofilms on the pegs of a 96-well peg lid device (e.g., Calgary Biofilm Device) for 24-48 hours.

    • Prepare a 96-well plate with serial dilutions of this compound.

    • Transfer the peg lid with the established biofilms to the plate containing the antibiotic dilutions.

    • Incubate for 24 hours.

    • Rinse the peg lid to remove non-adherent bacteria and place it in a new 96-well plate containing fresh growth medium.

    • Sonicate the plate to dislodge the remaining viable bacteria from the pegs into the medium.

    • Incubate the recovery plate for 24 hours and assess bacterial growth by measuring turbidity.

    • The MBEC is the lowest concentration of this compound that prevents bacterial regrowth.

Step 3: Consider Combination Therapy with Adjuvants

If high concentrations of this compound are still ineffective, consider using adjuvants that can disrupt the biofilm matrix or enhance antibiotic uptake.

  • Experimental Workflow for Adjuvant Screening

A Establish Mature Biofilm B Prepare this compound and Adjuvant Solutions A->B C Checkerboard Assay for Synergy B->C D Determine Fractional Inhibitory Concentration (FIC) Index C->D E MBEC Assay with Optimal Combination D->E F Analyze Biofilm Eradication E->F

Caption: Workflow for screening this compound adjuvants.
  • Experimental Protocol: Checkerboard Assay for Synergy

    • In a 96-well plate, create a gradient of this compound concentrations along the x-axis and a gradient of the adjuvant concentration along the y-axis.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate for 24 hours and determine the MIC of each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index to determine if the combination is synergistic, additive, or antagonistic.

Step 4: Employ a Novel Drug Delivery System

Encapsulating this compound in nanoparticles can improve its penetration through the biofilm matrix.

  • Experimental Protocol: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

    • Dissolve lipids (e.g., soy phosphatidylcholine and cholesterol) in an organic solvent (e.g., chloroform:methanol mixture).

    • Evaporate the solvent using a rotary evaporator to form a thin lipid film.

    • Hydrate the lipid film with an aqueous solution containing this compound.

    • Sonciate the suspension to form small unilamellar vesicles.

    • Purify the liposomes to remove free drug.

    • Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Question 2: I am seeing inconsistent results in my biofilm penetration assays. What could be the cause?

Answer:

Inconsistent results in biofilm penetration assays can stem from variability in biofilm formation, improper assay setup, or limitations of the detection method.

Troubleshooting Steps:

  • Standardize Biofilm Growth Conditions: Ensure consistent inoculum density, growth medium, temperature, and incubation time. Minor variations can significantly impact biofilm structure and thickness.

  • Optimize Your Penetration Assay:

    • Agar-Based Diffusion Assay: Ensure the agar concentration is consistent and that the biofilm is evenly applied to the surface.

    • Confocal Laser Scanning Microscopy (CLSM): This method provides direct visualization of antibiotic penetration.

  • Experimental Protocol: CLSM for Visualizing this compound Penetration

    • Grow biofilms on a suitable transparent surface (e.g., glass coverslip).

    • Treat the biofilm with a solution containing a fluorescently labeled this compound or a combination of unlabeled this compound and a fluorescent dye that stains the biofilm components (e.g., SYTO 9 for live cells, propidium iodide for dead cells, or a lectin for EPS).

    • Acquire z-stack images of the biofilm using a confocal microscope.

    • Analyze the images to determine the co-localization of the antibiotic signal with the biofilm components at different depths.

  • Logical Diagram for Troubleshooting Inconsistent Penetration Assays

Start Inconsistent Penetration Results Q1 Is Biofilm Formation Consistent? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the Penetration Assay Optimized? A1_Yes->Q2 Action1 Standardize Inoculum, Media, and Incubation A1_No->Action1 Action1->Start A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the Detection Method Sensitive Enough? A2_Yes->Q3 Action2 Calibrate Agar Diffusion or Optimize CLSM Settings A2_No->Action2 Action2->Start A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Consistent Results A3_Yes->End Action3 Consider More Sensitive Fluorescent Probes or Higher Resolution Imaging A3_No->Action3 Action3->Start

Caption: Troubleshooting inconsistent biofilm penetration results.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in biofilms?

A1: Biofilm-mediated resistance to this compound is multifactorial and includes:

  • Reduced Penetration: The dense EPS matrix can act as a physical barrier, slowing the diffusion of this compound to the bacterial cells within the biofilm.[1]

  • Altered Microenvironment: Gradients of nutrients and oxygen within the biofilm can lead to metabolically inactive or slow-growing bacterial populations, which are less susceptible to antibiotics that target replication, like this compound.

  • Efflux Pumps: Bacteria within a biofilm can upregulate the expression of efflux pumps, which actively transport this compound out of the cell.

  • Persister Cells: Biofilms contain a subpopulation of dormant, highly tolerant cells called persister cells that can survive high concentrations of antibiotics.

Q2: Which adjuvants have shown synergy with this compound against biofilms?

A2: Several adjuvants have demonstrated the ability to enhance the efficacy of this compound against biofilms:

  • Vitamin C (Ascorbic Acid): Has been shown to increase the inhibitory effect of this compound on both the initial formation and mature biofilms of uropathogens.

  • Cationic Carbosilane Dendrons and Peptides: These molecules can disrupt the bacterial membrane and facilitate the entry of this compound into the biofilm, showing a synergistic effect against Staphylococcus aureus biofilms.[2]

  • Baicalin: A flavonoid that has been shown to disrupt mature S. aureus biofilms and exhibit synergistic effects with this compound.

  • Lysozyme: When combined with this compound-loaded liposomes, lysozyme has been shown to eradicate a significant percentage of preformed S. aureus biofilms.[3][4]

Q3: What are the advantages of using nanoparticle-based delivery systems for this compound in biofilm models?

A3: Nanoparticle-based delivery systems offer several advantages for improving this compound penetration and efficacy in biofilms:

  • Enhanced Penetration: The small size of nanoparticles allows them to more easily diffuse through the pores of the EPS matrix.[5][6]

  • Sustained Release: Nanoparticles can be designed to provide a sustained release of this compound, maintaining a high local concentration at the biofilm site for an extended period.[5]

  • Targeted Delivery: Nanoparticles can be functionalized with targeting ligands to specifically bind to components of the biofilm or bacterial cells.

  • Protection from Degradation: Encapsulation within nanoparticles can protect this compound from enzymatic degradation within the biofilm microenvironment.

Q4: What are some common bacterial strains used in this compound-biofilm studies?

A4: Common bacterial strains used in these studies include:

  • Pseudomonas aeruginosa : A gram-negative opportunistic pathogen known for its robust biofilm formation and high antibiotic resistance, particularly in the context of cystic fibrosis and hospital-acquired infections.[1][7]

  • Staphylococcus aureus : A gram-positive bacterium that is a common cause of skin, soft tissue, and medical device-related biofilm infections.[2][8]

  • Escherichia coli : A gram-negative bacterium frequently associated with urinary tract infections and catheter-associated biofilms.

  • Helicobacter pylori : A gram-negative bacterium that can form biofilms in the stomach, contributing to chronic infections.

Data Presentation

Table 1: Comparative Efficacy of this compound and Other Antibiotics Against P. aeruginosa Biofilms

AntibioticConcentrationEffect on BiofilmReference
This compoundMICHighly bactericidal[1]
CiprofloxacinMICNo significant killing activity[1]
GentamicinMICNo significant killing activity[1]
CeftazidimeMICNo significant killing activity[1]

Table 2: Minimum Biofilm Eradication Concentration (MBEC) of this compound Against Different Bacterial Strains

Bacterial StrainThis compound MBEC (µg/mL)Reference
P. aeruginosa320[9]
S. aureus (MRSA)625[9]

Table 3: Characterization of this compound-Loaded Nanoparticles

Nanoparticle TypeAverage Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Liposomes110 - 170-21 to +18> 80[4][8]
ECM Nanoparticles300 - 525-4 to -6Not Specified[6]
ZnO-loaded Nanoparticles140.1-19.887 - 91[10]
Mesoporous Nanoparticles~150Not SpecifiedUp to 23.1[11]

Signaling Pathways and Experimental Workflows

Diagram 1: General Mechanism of Biofilm Resistance to Antibiotics

Antibiotic Antibiotic (e.g., this compound) Biofilm Biofilm Matrix (EPS) Antibiotic->Biofilm Diffusion Barrier Bacteria Bacterial Cells Biofilm->Bacteria Limited Access Resistance Mechanisms of Resistance Bacteria->Resistance Penetration Reduced Penetration Resistance->Penetration Efflux Efflux Pumps Resistance->Efflux Metabolism Altered Metabolism Resistance->Metabolism Persisters Persister Cells Resistance->Persisters Start Start Prep Prepare this compound-Loaded Nanoparticles Start->Prep Char Characterize Nanoparticles (Size, Zeta, EE) Prep->Char Treat Treat Biofilm with Nanoparticles and Controls Char->Treat Biofilm Establish Biofilm Model Biofilm->Treat Assess Assess Biofilm Viability and Structure Treat->Assess Quantify Quantify this compound Penetration (e.g., CLSM) Treat->Quantify End End Assess->End Quantify->End

References

Technical Support Center: Troubleshooting Levofloxacin MIC Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in levofloxacin Minimum Inhibitory Concentration (MIC) determination. Our resources are designed to help you navigate common challenges and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for determining this compound MIC?

A1: The most common methods for determining the Minimum Inhibitory Concentration (MIC) of this compound are broth microdilution, agar dilution, and gradient diffusion (e.g., Etest). Broth microdilution is considered the reference method by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Q2: Which quality control (QC) strains should I use for this compound MIC testing?

A2: It is crucial to use standardized QC strains with known this compound susceptibility to ensure the accuracy of your results. Commonly used strains and their acceptable MIC ranges according to CLSI and EUCAST guidelines are listed in the table below.

Q3: My quality control results for this compound are out of the acceptable range. What should I do?

A3: If your QC results fall outside the established ranges, you must investigate the cause before proceeding with testing clinical or experimental isolates. A systematic review of your experimental procedure is necessary to identify the source of the error. Results obtained since the last valid QC should be considered unreliable and re-testing is required.

Q4: Can mutations in bacterial genes affect this compound MIC values?

A4: Yes, mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes are a primary mechanism of fluoroquinolone resistance and can significantly increase this compound MIC values. Alterations in these genes reduce the affinity of this compound for its target enzymes, DNA gyrase and topoisomerase IV.

Q5: How does efflux pump expression impact this compound MICs?

A5: Overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell, can lead to increased this compound MICs. This mechanism reduces the intracellular concentration of the drug, thereby diminishing its efficacy. The expression of genes like marA has been correlated with higher this compound MICs in some bacteria.[1][2]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected this compound MIC Results
Potential Cause Troubleshooting Steps
Incorrect Inoculum Density Verify the turbidity of your bacterial suspension matches a 0.5 McFarland standard. An inoculum that is too dense can lead to falsely elevated MICs, while a sparse inoculum may result in falsely low MICs.[3][4][5]
Media Composition Variability Ensure you are using cation-adjusted Mueller-Hinton broth (CAMHB) or agar (MHA) as recommended by CLSI and EUCAST. The concentration of divalent cations, such as calcium and magnesium, can influence this compound activity.
Incorrect Incubation Conditions Incubate plates at 35 ± 2°C for 16-20 hours in ambient air.[6] Deviations in temperature or incubation time can affect bacterial growth and, consequently, MIC readings.
Antibiotic Potency Issues Check the expiration date of your this compound stock solutions and gradient strips. Store them according to the manufacturer's instructions to maintain potency.
Issue 2: Difficulty in Reading MIC Endpoints
Potential Cause Troubleshooting Steps
Trailing Growth in Broth Microdilution Read the MIC as the lowest concentration of this compound that completely inhibits visible growth. A faint haze or a single button of growth at the bottom of the well should be disregarded.
Swarming Growth on Agar Plates For swarming organisms like Proteus spp., ignore the thin film of growth and read the MIC at the point of obvious inhibition of heavy growth.
Presence of Resistant Subpopulations For gradient diffusion tests, if isolated colonies are observed within the inhibition ellipse, read the MIC at the point where the growth becomes confluent. The presence of resistant subpopulations may warrant further investigation.

Quantitative Data Summary

Table 1: CLSI and EUCAST Quality Control Ranges for this compound MIC (µg/mL)

QC Strain CLSI MIC Range (µg/mL) EUCAST MIC Range (µg/mL)
Escherichia coli ATCC 259220.008 - 0.030.008 - 0.06
Pseudomonas aeruginosa ATCC 278530.5 - 2.00.5 - 2
Staphylococcus aureus ATCC 292130.06 - 0.250.06 - 0.25
Enterococcus faecalis ATCC 292120.25 - 2.00.25 - 2
Streptococcus pneumoniae ATCC 496190.5 - 20.5 - 2
Haemophilus influenzae ATCC 492470.008 - 0.030.004 - 0.015

Data sourced from CLSI and EUCAST documentation.[7][8]

Table 2: Impact of Inoculum Size on this compound MIC (µg/mL) for Enterococcus faecalis ATCC 29212

Inoculum Density (CFU/mL) This compound MIC (µg/mL)
5 x 10⁵0.5
5 x 10⁶1.0
5 x 10⁷1.0

This table illustrates that a tenfold increase in the initial bacterial density can double the observed MIC of this compound.[3]

Table 3: Correlation of gyrA and parC Mutations with this compound MICs in Pseudomonas aeruginosa

Mutation Status This compound MIC Range (µg/mL)
Single gyrA substitution4 - 32
Single gyrA and single parC substitution8 - 256
Double gyrA and single parC substitution8 - 256

This data demonstrates that an increasing number of mutations in the target genes is associated with higher levels of this compound resistance.[9]

Experimental Protocols

Broth Microdilution Method for this compound MIC Determination
  • Prepare this compound Dilutions: Aseptically prepare a stock solution of this compound. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.008 to 128 µg/mL).[6]

  • Prepare Inoculum: Select 3-5 well-isolated colonies of the test organism and transfer them to a sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[6]

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[6]

  • Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.[6]

  • Interpretation: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[6]

Agar Dilution Method for this compound MIC Determination
  • Prepare Antibiotic-Containing Agar: Prepare serial dilutions of this compound and add them to molten Mueller-Hinton Agar (MHA) at 45-50°C. Pour the agar into petri dishes and allow them to solidify.

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Using a multipoint inoculator, spot approximately 1-2 µL of the standardized inoculum onto the surface of each antibiotic-containing agar plate, as well as a growth control plate without any antibiotic.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of this compound that inhibits the visible growth of the organism.

Gradient Diffusion Method (Etest) for this compound MIC Determination
  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Agar Plate: Dip a sterile cotton swab into the inoculum and streak the entire surface of a Mueller-Hinton Agar plate to ensure confluent growth.

  • Apply Gradient Strip: Aseptically apply the this compound gradient strip to the agar surface.

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Interpretation: An elliptical zone of inhibition will form around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Inoculum Prepare Inoculum (0.5 McFarland) Inoculation Inoculate Media with Bacteria and Antibiotic Inoculum->Inoculation Media Prepare Media (e.g., CAMHB) Media->Inoculation Antibiotic Prepare this compound Serial Dilutions Antibiotic->Inoculation Incubation Incubate (35°C, 16-20h) Inoculation->Incubation Reading Read Results (Visual Inspection) Incubation->Reading Interpretation Determine MIC and Interpret (S/I/R) Reading->Interpretation Troubleshooting_Logic Start Inconsistent MIC Results QC_Check Are QC Strains Within Range? Start->QC_Check Inoculum_Check Check Inoculum Density QC_Check->Inoculum_Check No Report_Results Report Results QC_Check->Report_Results Yes Media_Check Verify Media Composition Inoculum_Check->Media_Check Incubation_Check Confirm Incubation Conditions Media_Check->Incubation_Check Antibiotic_Check Assess Antibiotic Potency Incubation_Check->Antibiotic_Check Retest Re-test Samples Antibiotic_Check->Retest Resistance_Mechanisms cluster_bacterial Bacterial Factors Mutations gyrA/parC Mutations MIC Increased This compound MIC Mutations->MIC Reduced Target Affinity Efflux Efflux Pump Overexpression Efflux->MIC Decreased Intracellular Drug Concentration

References

Validation & Comparative

A Comparative Analysis of Levofloxacin and Ciprofloxacin Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimicrobial therapeutics, levofloxacin and ciprofloxacin, both members of the fluoroquinolone class, are frequently prescribed to combat a wide array of bacterial infections. This guide provides an objective comparison of their in vitro activity against various clinical isolates, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound, a third-generation fluoroquinolone, and ciprofloxacin, a second-generation fluoroquinolone, exhibit broad-spectrum activity by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, transcription, and recombination.[1][2] While both are effective against a range of Gram-positive and Gram-negative bacteria, their potency can vary depending on the specific pathogen. Generally, this compound demonstrates enhanced activity against Streptococcus pneumoniae, whereas ciprofloxacin is often more potent against Pseudomonas aeruginosa.[2][3][4] However, emerging resistance to fluoroquinolones is a growing concern, necessitating continuous surveillance and comparative evaluation of these agents against contemporary clinical isolates.

Comparative Efficacy Data

The following tables summarize the in vitro susceptibility of various clinical isolates to this compound and ciprofloxacin, as reported in several studies. The data is primarily presented as the percentage of susceptible isolates or as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Susceptibility of Uropathogens

Urinary tract infections (UTIs) are a common indication for fluoroquinolone therapy. The table below compares the activity of this compound and ciprofloxacin against common uropathogens.

Bacterial SpeciesThis compound Susceptibility (%)Ciprofloxacin Susceptibility (%)Study Population/Region
Overall Uropathogens62.877.1Ghana[5][6]
Escherichia coli62.869.8Ghana[5]
Klebsiella spp.62.580Ghana[5]
Coliform spp.65.280.3Ghana[5]
Staphylococcus aureus2575Ghana[5][6]
Enterobacteriaceae7167Bahrain[7]
Escherichia coliStatistically significant higher susceptibility with this compoundStatistically significant lower susceptibility than this compoundBahrain[7]
Klebsiella pneumoniaeStatistically significant higher susceptibility with this compoundStatistically significant lower susceptibility than this compoundBahrain[7]

One study conducted in Ghana on uropathogens showed a higher overall sensitivity to ciprofloxacin (77.1%) compared to this compound (62.8%).[5][6] In contrast, a study in Bahrain found that this compound had a better overall sensitivity response against Enterobacteriaceae (71%) compared to ciprofloxacin (67%).[7]

Minimum Inhibitory Concentrations (MICs)

The MIC is a critical measure of an antibiotic's potency. Lower MIC values indicate greater antibacterial activity.

Bacterial SpeciesThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Notes
Pseudomonas aeruginosa (pre-induction)0.25 - 0.5<0.0625 - 0.25Initial MICs before resistance induction.[8]
Pseudomonas aeruginosa (post-induction with Ciprofloxacin)1 - >51216 - 256MICs after inducing resistance with ciprofloxacin.[8]
Pseudomonas aeruginosa (post-induction with this compound)16 - 2561 - 32MICs after inducing resistance with this compound.[8]
Methicillin-Susceptible S. aureus (MSSA)≤0.25≤0.5All tested isolates were inhibited at these concentrations.[9]
Stenotrophomonas maltophiliaInhibited 68% of isolatesInhibited 53% of isolatesThis compound was significantly more active (p < 0.001).[9]

A study on Pseudomonas aeruginosa demonstrated that inducing resistance with either ciprofloxacin or this compound led to cross-resistance, with significant increases in MICs for both drugs.[8][10]

Experimental Protocols

The data presented in this guide are primarily derived from antimicrobial susceptibility testing (AST) performed using standardized laboratory methods. The two most common methods cited are the Kirby-Bauer disk diffusion method and the broth microdilution method for determining MICs.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

  • Inoculum Preparation: A standardized suspension of the clinical isolate, equivalent to a 0.5 McFarland turbidity standard, is prepared in a sterile broth.

  • Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Disk Placement: Paper disks containing a defined concentration of this compound (e.g., 5 µg) and ciprofloxacin (e.g., 5 µg) are placed on the agar surface.[1]

  • Incubation: The plates are incubated at a specified temperature (typically 35-37°C) for 16-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.

  • Interpretation: The measured zone diameters are interpreted as "Susceptible," "Intermediate," or "Resistant" according to standardized guidelines, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (for MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antibiotic in a liquid medium.

  • Antibiotic Dilution: Serial twofold dilutions of this compound and ciprofloxacin are prepared in a multi-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with a standardized concentration of the clinical isolate.

  • Incubation: The microtiter plate is incubated under the same conditions as the disk diffusion method.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible bacterial growth (i.e., the first clear well).

Visualizing Mechanisms and Workflows

To better understand the processes involved in this comparative analysis, the following diagrams illustrate the mechanism of action of fluoroquinolones and a typical experimental workflow.

G cluster_0 Bacterial Cell Fluoroquinolones This compound / Ciprofloxacin DNA_Gyrase DNA Gyrase (GyrA/GyrB) Fluoroquinolones->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV (ParC/ParE) Fluoroquinolones->Topoisomerase_IV Inhibition DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling Replication_Fork Replication Fork Collapse DNA_Gyrase->Replication_Fork Topoisomerase_IV->DNA Decatenation Topoisomerase_IV->Replication_Fork Cell_Death Bacterial Cell Death Replication_Fork->Cell_Death

Caption: Mechanism of action of fluoroquinolones.

G cluster_workflow Experimental Workflow start Clinical Isolate Collection culture Bacterial Culture and Identification start->culture prepare_inoculum Prepare Standardized Inoculum culture->prepare_inoculum ast Antimicrobial Susceptibility Testing prepare_inoculum->ast disk_diffusion Kirby-Bauer Disk Diffusion Plate Inoculation Disk Application Incubation Measure Zones ast->disk_diffusion Qualitative mic_testing Broth Microdilution (MIC) Serial Dilution Inoculation Incubation Read MIC ast->mic_testing Quantitative data_analysis Data Analysis and Interpretation disk_diffusion->data_analysis mic_testing->data_analysis comparison Comparative Efficacy Report data_analysis->comparison

Caption: Antimicrobial susceptibility testing workflow.

Conclusion

The comparative analysis of this compound and ciprofloxacin reveals nuanced differences in their in vitro activity against various clinical isolates. While both remain crucial tools in treating bacterial infections, local susceptibility patterns and the specific pathogen identified should guide clinical decision-making. For instance, in some regions, ciprofloxacin may still hold an advantage against common uropathogens, while this compound might be preferred for respiratory infections due to its enhanced activity against S. pneumoniae.[3] The continued emergence of fluoroquinolone resistance underscores the importance of ongoing surveillance and the rational use of these important antimicrobial agents.[5][6]

References

Levofloxacin's Efficacy in the Face of Multi-Drug Resistance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of levofloxacin's performance against multi-drug resistant (MDR) bacterial strains, supported by experimental data. We delve into its efficacy against key pathogens, benchmarked against common alternative antibiotics, and provide detailed methodologies for the cited experiments.

Executive Summary

This compound, a broad-spectrum fluoroquinolone antibiotic, continues to be a critical tool in the infectious disease arsenal. Its mechanism of action, the inhibition of bacterial DNA gyrase and topoisomerase IV, disrupts essential DNA replication and repair processes, leading to bacterial cell death.[1][2][3] However, the rise of multi-drug resistance poses a significant challenge to its clinical utility. This guide presents a comparative analysis of this compound's efficacy against MDR Pseudomonas aeruginosa, Klebsiella pneumoniae, and Methicillin-resistant Staphylococcus aureus (MRSA), juxtaposed with alternative therapeutic agents.

Comparative In Vitro Efficacy

The in vitro activity of an antibiotic is a primary indicator of its potential clinical effectiveness. Minimum Inhibitory Concentration (MIC) and time-kill kinetic assays are fundamental tools for assessing this activity.

Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the comparative MIC data for this compound and alternative antibiotics against key MDR strains.

Table 1: Comparative MICs (µg/mL) of this compound and Ciprofloxacin against Pseudomonas aeruginosa

AntibioticP. aeruginosa (Susceptible) - Median MICP. aeruginosa (Induced Resistance) - Median MIC
This compound0.532 (a 64-fold increase)
Ciprofloxacin0.12516 (a 128-fold increase)

Data sourced from a study on the induction of quinolone resistance in clinical P. aeruginosa isolates.

Table 2: Comparative MICs (µg/mL) of this compound and Vancomycin against Methicillin-Resistant Staphylococcus aureus (MRSA)

AntibioticMRSA Strain 1 - MICMRSA Strain 2 - MIC
This compound0.120.25
Vancomycin2.02.0

Data from an experimental endocarditis study. Note: While the this compound MICs are low, clinical resistance can still be a factor.

Time-Kill Kinetic Analysis

Time-kill assays provide a dynamic view of an antibiotic's bactericidal or bacteriostatic activity over time.

Table 3: Comparative Bactericidal Activity (Time-Kill Analysis) of this compound and Ciprofloxacin against MDR Pseudomonas aeruginosa

Antibiotic ConcentrationThis compoundCiprofloxacin
1x MIC Bactericidal activity achievedBacteriostatic effect observed
2x MIC Bactericidal activity achievedBacteriostatic effect observed
4x MIC Rapid bactericidal activity achievedBactericidal activity achieved

Based on a study analyzing time-kill curves for P. aeruginosa. This compound demonstrated better bactericidal activity at lower MIC multiples compared to ciprofloxacin.[4][5][6][7]

Table 4: Comparative Bactericidal Activity (Time-Kill Analysis) of this compound and Vancomycin against MRSA

Treatment RegimenEfficacy against MSSAEfficacy against MRSA
This compound (simulated 800mg q24h) Significantly better than vancomycinSignificantly better than vancomycin monotherapy
Vancomycin (simulated 1g q12h) --
Vancomycin + Rifampin -Greatest killing activity

Results from an in vitro model with infected platelet-fibrin clots. This compound monotherapy was superior to vancomycin monotherapy against both MSSA and MRSA.[8]

In Vivo Efficacy: Animal Model Data

Animal models are crucial for evaluating antibiotic efficacy in a physiological context, providing insights into pharmacokinetics and pharmacodynamics that in vitro studies cannot.

Table 5: Comparative Efficacy of this compound and Vancomycin in a Rat Model of MRSA Endocarditis

TreatmentBacterial Load Reduction (log10 CFU/g)
This compound Significantly greater reduction compared to untreated controls. Tended to be superior to ciprofloxacin.
Vancomycin Significantly greater reduction compared to untreated controls.
Ciprofloxacin -

Data from an experimental rat endocarditis model. This compound demonstrated efficacy at least equivalent to standard vancomycin treatment.[9]

Table 6: Comparative Efficacy of this compound and Meropenem in a Murine Thigh Infection Model with VIM-producing Enterobacteriaceae

TreatmentChange in Bacterial Load (log10 CFU/thigh)
This compound (humanized 500mg q24h) Efficacy correlated with MIC
Meropenem (humanized 2g q8h) >1 log CFU reduction against all isolates, despite high MICs

This study highlights that despite in vitro resistance, high-dose meropenem may be effective against some carbapenemase-producing Enterobacteriaceae.[10]

Experimental Protocols

Detailed and standardized methodologies are the bedrock of reproducible scientific research.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent. The protocol is performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The antimicrobial agents are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Time-Kill Kinetic Assay

This assay measures the rate of bacterial killing by an antimicrobial agent over time.

  • Inoculum Preparation: A starting inoculum of the test bacterium (e.g., 1 x 10⁶ CFU/mL) is prepared in a suitable broth medium.

  • Exposure: The bacterial suspension is exposed to various concentrations of the test antibiotics (e.g., 1x, 2x, and 4x the MIC). A growth control without any antibiotic is included.

  • Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Quantification: The number of viable bacteria (CFU/mL) in each sample is determined by serial dilution and plating on appropriate agar plates.

  • Analysis: The log₁₀ CFU/mL is plotted against time to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[11]

Murine Lung Infection Model for Pseudomonas aeruginosa

This model is used to evaluate the efficacy of antibiotics against respiratory infections.

  • Bacterial Preparation: P. aeruginosa is grown to a logarithmic phase and then diluted to the desired concentration in phosphate-buffered saline (PBS).

  • Infection: Mice are anesthetized and infected intranasally with the bacterial suspension.

  • Treatment: Antibiotic treatment is initiated at a specified time post-infection (e.g., 6 hours) and administered via a clinically relevant route (e.g., subcutaneous injection) at humanized doses.

  • Endpoint Measurement: At a predetermined time point (e.g., 21 hours), mice are euthanized, and their lungs are harvested for bacterial enumeration and histological analysis.

Rat Endocarditis Model for MRSA

This model simulates a severe, deep-seated infection to test antibiotic efficacy.

  • Catheter Placement: A sterile catheter is surgically inserted through the carotid artery into the left ventricle of the rat to induce sterile vegetation formation on the aortic valve.

  • Infection: After a recovery period, rats are infected intravenously with a known inoculum of MRSA.[12][13]

  • Treatment: Antibiotic therapy is initiated 24 hours post-infection and administered to simulate human pharmacokinetic profiles.

  • Outcome Assessment: After a defined treatment period (e.g., 3 days), rats are euthanized, and the cardiac vegetations are removed, homogenized, and quantitatively cultured to determine the bacterial load.[14]

Visualizing the Pathways

Understanding the molecular interactions and experimental processes is crucial for drug development. The following diagrams, generated using Graphviz, illustrate key pathways and workflows.

Levofloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_dna_replication DNA Replication Machinery This compound This compound DNA_Gyrase DNA Gyrase (GyrA, GyrB) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (ParC, ParE) This compound->Topoisomerase_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoils/ Relaxes DS_Breaks Double-Strand Breaks DNA_Gyrase->DS_Breaks Topoisomerase_IV->DNA Decatenates Topoisomerase_IV->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: this compound's mechanism of action targeting DNA gyrase and topoisomerase IV.

Fluoroquinolone_Resistance_Mechanisms cluster_resistance Resistance Mechanisms This compound This compound Target_Site_Mutations Target Site Mutations (gyrA, parC) This compound->Target_Site_Mutations Reduced Binding Efflux_Pumps Efflux Pumps (e.g., NorA, AcrAB-TolC) This compound->Efflux_Pumps Increased Expulsion Reduced_Efficacy Reduced Efficacy Target_Site_Mutations->Reduced_Efficacy Efflux_Pumps->Reduced_Efficacy

Caption: Key mechanisms of bacterial resistance to fluoroquinolones.

Experimental_Workflow_Time_Kill_Assay Start Start Inoculum_Prep Prepare Bacterial Inoculum (~1x10^6 CFU/mL) Start->Inoculum_Prep Exposure Expose to Antibiotic (e.g., 1x, 2x, 4x MIC) Inoculum_Prep->Exposure Sampling Sample at Time Points (0, 2, 4, 6, 8, 24h) Exposure->Sampling Quantification Serial Dilution & Plating Sampling->Quantification Analysis Plot log10 CFU/mL vs. Time Quantification->Analysis End End Analysis->End

Caption: Workflow for a time-kill kinetic assay.

References

Levofloxacin vs. Ofloxacin: A Comparative Analysis of Antibacterial Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ofloxacin, a racemic mixture of a second-generation fluoroquinolone, has long been a staple in the clinician's arsenal against a wide array of bacterial infections. Levofloxacin, the pure S-(-) isomer of ofloxacin, was later introduced, touting an enhanced pharmacological profile. This guide provides a detailed comparison of the antibacterial potency of this compound and ofloxacin, supported by experimental data, to inform research and development in the field of antibacterial agents.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Both this compound and ofloxacin are fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] DNA gyrase is crucial for the negative supercoiling of bacterial DNA, a process necessary for the initiation of replication. Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication. By inhibiting these enzymes, both drugs disrupt DNA replication and repair, leading to bacterial cell death.[2] this compound, being the levorotatory isomer, exhibits a stronger interaction with these target enzymes, which is believed to contribute to its enhanced potency.[3]

cluster_drug Fluoroquinolones cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (in Gram-negative bacteria) This compound->DNA_Gyrase inhibits Topoisomerase_IV Topoisomerase IV (in Gram-positive bacteria) This compound->Topoisomerase_IV inhibits Ofloxacin Ofloxacin Ofloxacin->DNA_Gyrase inhibits Ofloxacin->Topoisomerase_IV inhibits Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Topoisomerase_IV->Cell_Death DNA_Replication DNA Replication & Supercoiling DNA_Replication->DNA_Gyrase relaxes supercoils DNA_Replication->Topoisomerase_IV separates daughter DNA

Mechanism of action of this compound and Ofloxacin.

Comparative Antibacterial Potency: In Vitro Data

The antibacterial potency of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC90 value represents the concentration required to inhibit the growth of 90% of the tested isolates. Consistently, studies have demonstrated that this compound is approximately twice as potent as ofloxacin against a broad spectrum of both Gram-positive and Gram-negative bacteria.[3]

Gram-Positive Bacteria

This compound generally exhibits superior activity against Gram-positive cocci compared to ofloxacin. This is particularly evident in its activity against Streptococcus pneumoniae, a common respiratory pathogen.

Bacterial SpeciesDrugMIC90 (µg/mL)
Streptococcus pneumoniae This compound1.0[4]
Ofloxacin2.0-4.0[5]
Staphylococcus aureus (Methicillin-susceptible)This compound0.12[6]
Ofloxacin~0.5[7]
Gram-Negative Bacteria

Against many Gram-negative bacilli, this compound also demonstrates enhanced potency. However, for Pseudomonas aeruginosa, the difference in potency can be less pronounced, though this compound is still generally more active.

Bacterial SpeciesDrugMIC90 (µg/mL)
Escherichia coli This compound0.5 - 16.0[8]
Ofloxacin-
Pseudomonas aeruginosa This compound>8.0[9]
Ofloxacin-

Experimental Protocols: Determining Antibacterial Potency

The MIC values presented in this guide are typically determined using standardized laboratory procedures, primarily the broth microdilution or agar dilution methods, as outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions: A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium, adjusted to a 0.5 McFarland turbidity standard, is prepared. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Agar Dilution Method

The agar dilution method is considered a reference method for antimicrobial susceptibility testing.

  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) containing serial twofold dilutions of the antibiotic are prepared.

  • Inoculum Preparation: A bacterial suspension is prepared and standardized as in the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated under appropriate conditions (typically 35-37°C for 16-20 hours).

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the organism on the agar surface.

cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Start Start: Isolate Bacterial Colony Inoculum Prepare Standardized Inoculum (0.5 McFarland) Start->Inoculum Inoculation Inoculate Media with Bacteria and Antibiotics Inoculum->Inoculation Dilutions Prepare Serial Dilutions of Antibiotics Dilutions->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Observation Observe for Bacterial Growth Incubation->Observation MIC Determine MIC: Lowest Concentration with No Growth Observation->MIC End End: Report MIC MIC->End

Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

The available in vitro data consistently demonstrate that this compound possesses a twofold or greater antibacterial potency compared to ofloxacin against a wide range of clinically relevant bacteria. This enhanced activity is attributed to its stereochemically pure S-(-) isomeric form, which allows for a more effective interaction with its target enzymes, DNA gyrase and topoisomerase IV. For researchers and drug development professionals, this comparative analysis underscores the importance of stereochemistry in drug design and highlights this compound as a more potent option for antibacterial research and development.

References

A Comparative In Vitro Analysis of Levofloxacin and Moxifloxacin Against Key Respiratory Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers and drug development professionals, this report provides a detailed in vitro comparison of the efficacy of levofloxacin and moxifloxacin against a range of common and atypical respiratory pathogens. Supported by experimental data, this guide aims to inform preclinical research and development of new antimicrobial agents.

The selection of an appropriate antibiotic is critical in the management of respiratory tract infections. This compound and moxifloxacin, both fluoroquinolones, are widely used due to their broad spectrum of activity. This guide presents a comprehensive in vitro comparison of their activity against key respiratory pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, and atypical pathogens such as Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila.

In Vitro Susceptibility Testing: A Quantitative Comparison

The in vitro potency of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC data for this compound and moxifloxacin against major respiratory pathogens, compiled from various studies. A lower MIC value indicates greater in vitro activity.

Typical Respiratory Pathogens
PathogenAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Streptococcus pneumoniae This compound1.01.0 - 2.0
Moxifloxacin0.12 - 0.250.25
Haemophilus influenzae This compound0.015 - 0.030.03
Moxifloxacin0.015 - 0.030.06
Moraxella catarrhalis This compound0.03 - 0.060.06
Moxifloxacin0.03 - 0.060.06

MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Moxifloxacin generally demonstrates greater in vitro potency against Streptococcus pneumoniae compared to this compound, as indicated by its lower MIC90 values.[1][2] For Haemophilus influenzae and Moraxella catarrhalis, both agents exhibit potent in vitro activity with comparable MIC values.[2]

Atypical Respiratory Pathogens
PathogenAntibioticMIC Range (µg/mL)MIC90 (µg/mL)
Mycoplasma pneumoniae This compound0.125 - 0.50.25 - 0.5
Moxifloxacin0.03 - 0.1250.06 - 0.125
Chlamydia pneumoniae This compound0.25 - 1.00.5 - 1.0
Moxifloxacin0.031 - 0.1250.125
Legionella pneumophila This compound0.008 - 0.060.03 - 0.06
Moxifloxacin0.015 - 0.060.03 - 0.06

Against atypical pathogens, moxifloxacin tends to show greater in vitro activity, particularly against Mycoplasma pneumoniae and Chlamydia pneumoniae, with lower MIC values compared to this compound.[3][4][5] Both fluoroquinolones are highly active against Legionella pneumophila.[6][7]

Experimental Protocols

The determination of in vitro antimicrobial activity relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is a fundamental measure of an antibiotic's potency and is typically determined using broth microdilution or agar dilution methods.

Broth Microdilution Method (EUCAST Reference)

The broth microdilution method is a widely accepted standard for determining MICs.[8]

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and moxifloxacin are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates. Colonies are then suspended in saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air. For fastidious organisms like S. pneumoniae and H. influenzae, specific growth media and incubation conditions (e.g., 5% CO₂) are required.

  • Reading of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method

The agar dilution method is another reference method for MIC determination.

  • Preparation of Agar Plates: A series of agar plates containing doubling dilutions of the antimicrobial agent are prepared. Molten Mueller-Hinton agar is cooled to 45-50°C, and the appropriate volume of the antibiotic solution is added. The agar is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension (approximately 1-2 µL) is inoculated onto the surface of each agar plate using a multipoint inoculator.

  • Incubation: Plates are incubated under appropriate conditions for 16-20 hours.

  • Reading of Results: The MIC is the lowest concentration of the antibiotic that prevents the growth of more than one colony.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Inoculum Preparation: A logarithmic-phase bacterial culture is diluted in fresh broth to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Exposure to Antibiotic: The antimicrobial agent is added to the bacterial suspension at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control without the antibiotic is included.

  • Sampling and Viable Counts: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are withdrawn from each test tube. The samples are serially diluted in saline and plated onto appropriate agar plates.

  • Incubation and Colony Counting: The plates are incubated, and the number of colony-forming units (CFU/mL) is determined for each time point.

  • Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the in vitro comparison of this compound and moxifloxacin against respiratory pathogens.

experimental_workflow cluster_pathogen_prep Pathogen Preparation cluster_mic_determination MIC Determination cluster_time_kill Time-Kill Assay cluster_data_analysis Data Analysis and Comparison pathogen_isolation Isolate Respiratory Pathogens pathogen_identification Identify and Characterize Isolates pathogen_isolation->pathogen_identification pathogen_culture Culture and Prepare Standardized Inoculum pathogen_identification->pathogen_culture broth_dilution Broth Microdilution pathogen_culture->broth_dilution Inoculate agar_dilution Agar Dilution pathogen_culture->agar_dilution Inoculate time_kill_setup Set up Time-Kill Experiments pathogen_culture->time_kill_setup Inoculate mic_analysis Determine MIC50/MIC90 and Compare Potency broth_dilution->mic_analysis agar_dilution->mic_analysis time_kill_sampling Sample at Multiple Time Points time_kill_setup->time_kill_sampling time_kill_plating Plate and Enumerate Viable Bacteria time_kill_sampling->time_kill_plating time_kill_analysis Plot Kill Curves and Assess Bactericidal Activity time_kill_plating->time_kill_analysis final_comparison Overall In Vitro Efficacy Comparison mic_analysis->final_comparison time_kill_analysis->final_comparison

Caption: Experimental workflow for in vitro comparison.

Signaling Pathways and Mechanisms of Action

This compound and moxifloxacin are fluoroquinolones that exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination.

The following diagram illustrates the mechanism of action of fluoroquinolones.

mechanism_of_action cluster_bacterial_cell Bacterial Cell fluoroquinolones This compound / Moxifloxacin dna_gyrase DNA Gyrase (Topoisomerase II) fluoroquinolones->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV fluoroquinolones->topoisomerase_iv Inhibits dna_replication DNA Replication dna_gyrase->dna_replication inhibition_effect_gyrase Inhibition of DNA supercoiling and relaxation dna_gyrase->inhibition_effect_gyrase cell_division Cell Division topoisomerase_iv->cell_division inhibition_effect_topoiv Interference with decatenation of daughter chromosomes topoisomerase_iv->inhibition_effect_topoiv dna_replication->cell_division bacterial_death Bacterial Cell Death dna_replication->bacterial_death Leads to cell_division->bacterial_death Leads to inhibition_effect_gyrase->dna_replication inhibition_effect_topoiv->cell_division Blocks

Caption: Fluoroquinolone mechanism of action.

While both drugs target these enzymes, moxifloxacin is often considered a "respiratory quinolone" due to its enhanced activity against S. pneumoniae. This is attributed to its potent inhibition of both DNA gyrase and topoisomerase IV, which may reduce the likelihood of resistance development.

Conclusion

This comparative guide provides a summary of the in vitro activity of this compound and moxifloxacin against key respiratory pathogens. The presented data indicates that while both agents are highly effective against a broad range of pathogens, moxifloxacin demonstrates superior in vitro potency against Streptococcus pneumoniae and certain atypical pathogens. The detailed experimental protocols and workflow diagrams offer a framework for researchers to conduct their own comparative studies. This information is crucial for the rational design and development of new antimicrobial therapies for respiratory tract infections.

References

A Comparative Guide to the Statistical Validation of Levofloxacin Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of levofloxacin is paramount for ensuring product quality, therapeutic efficacy, and patient safety. This guide provides a comprehensive comparison of the two most prevalent bioassay methods for this compound: the microbiological agar diffusion assay and High-Performance Liquid Chromatography (HPLC). The information presented herein, supported by experimental data, aims to assist in the selection of the most appropriate method for specific analytical needs.

Performance Comparison of Bioassay Methods

The choice between a microbiological bioassay and an HPLC method often depends on the specific requirements of the analysis, such as the need to determine biological activity versus precise chemical concentration. The following tables summarize the quantitative performance data from validated studies, offering a clear comparison of these methods.

Table 1: Comparison of Validation Parameters for this compound Bioassays

Validation ParameterMicrobiological Bioassay (Agar Diffusion)HPLC Method
Linearity (r²) 0.988[1][2][3]>0.999[4]
Accuracy (% Recovery) 101.23% (RSD = 0.72%)[1][2][3]96.37% - 110.96%[4]
Precision (RSD) Interday RSD=1.05%, Inter-analyst RSD=1.02%[1][2][3]0.88% - 19.86%[5]
Linear Range 2.56 - 6.25 µg/mL[2]0.1 - 40 µg/mL[5][6]

Table 2: Summary of this compound Quantification Results by Different Methods

MethodSample MatrixPotency/Concentration
Microbiological BioassayPharmaceutical Preparation100.90%[1][2][3]
HPLCPharmaceutical Preparation99.37%[1][2][3]
HPLCSoft Tissue, Bone, Bile, SerumCongruent with Microbiological Assay (regression coefficient >0.967)[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of bioassay results. The following are outlines of typical experimental protocols for both the microbiological and HPLC assays for this compound.

Microbiological Agar Diffusion Bioassay Protocol

This method determines the potency of this compound by measuring the zone of growth inhibition of a susceptible microorganism.

  • Microorganism Selection: Bacillus pumilus ATCC-14884 is a commonly used and susceptible strain.[1][2]

  • Media Preparation: Prepare a suitable agar medium (e.g., Nutrient Agar) and sterilize.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared and uniformly seeded into the molten agar.

  • Plate Preparation: The seeded agar is poured into petri dishes and allowed to solidify. Wells or cylinders are then created in the agar.

  • Standard and Sample Preparation: A reference standard of this compound is used to prepare a series of concentrations to create a standard curve.[2] Test samples are diluted to fall within the range of the standard curve.

  • Assay: Aliquots of the standard and sample solutions are added to the wells.

  • Incubation: The plates are incubated under specified conditions to allow for bacterial growth and the formation of inhibition zones.

  • Data Analysis: The diameters of the inhibition zones are measured, and the potency of the sample is calculated by comparing its zone size to the standard curve.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC provides a highly specific and precise method for quantifying this compound based on its physicochemical properties.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.[7][8]

  • Chromatographic Conditions:

    • Column: A C8 or C18 reversed-phase column is typically employed.[7][8]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is common.[9]

    • Flow Rate: Typically around 0.5 to 1.0 mL/min.[7][8]

    • Detection: UV detection is performed at the maximum absorbance wavelength of this compound, which is around 295 nm.[7][8]

  • Standard and Sample Preparation:

    • Standard Solution: A stock solution of this compound reference standard is prepared in a suitable solvent and then diluted to create a series of calibration standards.

    • Sample Solution: The pharmaceutical dosage form (e.g., tablets, injection) is appropriately dissolved and diluted with the mobile phase to a concentration within the calibration range.[9]

  • Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC system.

  • Data Acquisition and Processing: The chromatograms are recorded, and the peak area of this compound is measured. A calibration curve is generated by plotting the peak area against the concentration of the standards. The concentration of this compound in the sample is then determined from this curve.

Workflow and Validation Process

The validation of any analytical method is a critical step to ensure the reliability of the results. The following diagram illustrates a typical workflow for the validation of a this compound bioassay.

G cluster_0 Method Development cluster_2 Sample Analysis & Reporting A Select Assay Method (Microbiological or HPLC) B Optimize Method Parameters (e.g., pH, mobile phase) A->B C Specificity B->C D Linearity & Range E Accuracy F Precision (Repeatability & Intermediate) G Robustness H Routine Sample Analysis G->H I Data Interpretation H->I J Final Report I->J

Caption: Workflow for this compound Bioassay Validation.

Conclusion

Both microbiological and HPLC assays are suitable for the quantification of this compound, with studies showing a good correlation between the two methods.[1][3][6] The microbiological bioassay offers the advantage of determining the biological activity of the antibiotic, which can be a critical quality attribute. However, HPLC methods generally provide higher precision and specificity.[5] The selection of the method should be based on the specific analytical needs, available resources, and the regulatory requirements for the product. Regardless of the method chosen, rigorous statistical validation according to guidelines from bodies like the International Council for Harmonisation (ICH) is essential to ensure the generation of accurate and reliable data.[2][7]

References

The Correlation Between In Vitro Susceptibility and In Vivo Outcomes for Levofloxacin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro susceptibility of various bacterial pathogens to levofloxacin and the corresponding in vivo clinical outcomes. By examining experimental data from multiple studies, we aim to elucidate the predictive power of in vitro testing for clinical efficacy. This document summarizes quantitative data in structured tables, details experimental protocols for key assays, and provides visual diagrams of this compound's mechanism of action and the general workflow for correlating in vitro and in vivo data.

Data Presentation: In Vitro Susceptibility vs. In Vivo Outcomes

The following tables summarize the correlation between the Minimum Inhibitory Concentration (MIC) of this compound, a measure of in vitro bacterial susceptibility, and the observed clinical and microbiological outcomes in patients. Lower MIC values generally indicate greater susceptibility of the bacteria to the antibiotic.

Table 1: Clinical and Microbiological Outcomes of this compound Treatment for Complicated Urinary Tract Infections (cUTI) Caused by Enterobacteriaceae

This compound MIC (μg/mL)Clinical Cure Rate (%)Microbiological Eradication Rate (%)
≤0.06>90%>90%
0.125>90%<90%
≤490-100%Decreasing trend as MIC increases

Data compiled from a study on high-dose this compound therapy. A trend of decreasing microbiological eradication was observed at MICs >0.06 μg/mL.[1]

Table 2: Outcomes of this compound Treatment in Patients with Bacteremia Caused by Enterobacterales (Based on Revised 2019 CLSI Breakpoints)

This compound MIC Group30-Day MortalityEmergence of Resistance (within 90 days)
Low-MIC (≤0.5 μg/mL)Significantly lower7.5%
High-MIC (1 or 2 μg/mL)Significantly higher (Odds Ratio: 6.05)25.0%

This retrospective study highlights that patients infected with isolates having higher MICs, even within the pre-2019 susceptible range, experienced higher mortality.[2][3][4]

Table 3: Impact of this compound MIC on Outcomes in Patients with Bloodstream Infections Caused by Gram-Negative Organisms

This compound MIC GroupAverage Hospital Stay Post-culture (days)Duration of Infection (days)All-Cause Mortality
Low-MIC (≤0.25 mg/liter)7.31.0No significant difference
Intermediate-MIC (0.5 mg/liter)7.91.2No significant difference
High-MIC (1 or 2 mg/liter)16.42.1No significant difference

This study indicates that while mortality rates were similar, higher MICs within the susceptible range were associated with increased morbidity, as evidenced by longer hospital stays and duration of infection.[5][6][7]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized methodologies for in vitro susceptibility testing and clinical outcome assessment.

In Vitro Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) of this compound against bacterial isolates is determined using methods standardized by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (based on CLSI M07 guidelines):

  • Preparation of this compound Dilutions: A series of two-fold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) within a 96-well microtiter plate. The concentration range is selected to encompass the expected MICs of the test organisms (e.g., 0.008 to 128 µg/mL).

  • Inoculum Preparation: Bacterial colonies from a fresh (18-24 hour) culture are suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The inoculated microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Agar Dilution Method:

This method involves preparing a series of agar plates, each containing a different concentration of this compound. A standardized bacterial inoculum is then spotted onto the surface of each plate. After incubation, the MIC is determined as the lowest antibiotic concentration that prevents visible growth.

Disk Diffusion (Kirby-Bauer) Method:

Paper disks impregnated with a standard amount of this compound (e.g., 5 µg) are placed on an agar plate swabbed with a standardized bacterial inoculum. After incubation, the diameter of the zone of growth inhibition around the disk is measured. This zone diameter correlates with the MIC and is interpreted as "Susceptible," "Intermediate," or "Resistant" based on CLSI-defined breakpoints.

In Vivo Outcome Assessment

Clinical and microbiological outcomes are assessed in clinical trials through various endpoints.

Clinical Outcome Assessment:

  • Clinical Cure: This is often defined as the resolution of the signs and symptoms of the infection being treated, with no requirement for additional antimicrobial therapy. The assessment is typically made at a follow-up visit after the completion of treatment.

  • Patient-Reported Outcomes (PROs): These are reports coming directly from the patient about their health condition and the impact of the treatment, without interpretation by a clinician.

Microbiological Outcome Assessment:

  • Microbiological Eradication: This is determined by the absence of the original infecting pathogen in cultures taken from the site of infection after therapy is completed.

  • Emergence of Resistance: Follow-up cultures are monitored to detect the development of resistance to this compound in the initially susceptible pathogen.

Visualization of Pathways and Workflows

Signaling Pathway: this compound's Mechanism of Action

This compound is a fluoroquinolone antibiotic that targets bacterial DNA synthesis. Its primary mechanism of action involves the inhibition of two essential enzymes: DNA gyrase and topoisomerase IV.

Levofloxacin_Mechanism cluster_bacterium Bacterial Cell cluster_dna_replication DNA Replication & Segregation This compound This compound dna_gyrase DNA Gyrase (relaxes supercoiled DNA) This compound->dna_gyrase inhibits topoisomerase_iv Topoisomerase IV (separates daughter chromosomes) This compound->topoisomerase_iv inhibits dna_replication DNA Replication dna_gyrase->dna_replication enables dna_breakage DNA Strand Breakage dna_gyrase->dna_breakage cell_division Cell Division topoisomerase_iv->cell_division enables topoisomerase_iv->dna_breakage dna_replication->topoisomerase_iv cell_death Bacterial Cell Death dna_breakage->cell_death

Caption: this compound inhibits DNA gyrase and topoisomerase IV, leading to DNA damage and cell death.

Experimental Workflow: Correlating In Vitro Susceptibility with In Vivo Outcomes

The following diagram illustrates the general workflow used in clinical studies to correlate in vitro data with patient outcomes.

InVitro_InVivo_Correlation_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_correlation Data Correlation isolate Bacterial Isolate from Patient mic_testing MIC Determination (e.g., Broth Microdilution) isolate->mic_testing mic_value MIC Value (µg/mL) mic_testing->mic_value analysis Statistical Analysis mic_value->analysis patient Patient with Infection treatment This compound Treatment patient->treatment outcome_assessment Clinical & Microbiological Outcome Assessment treatment->outcome_assessment clinical_outcome Clinical Outcome (Cure, Failure, etc.) outcome_assessment->clinical_outcome clinical_outcome->analysis correlation Correlation Established analysis->correlation

Caption: Workflow for correlating in vitro MIC values with in vivo clinical outcomes.

References

A Head-to-Head Comparison of Levofloxacin Salt Forms: Physicochemical Properties and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Levofloxacin, a third-generation fluoroquinolone antibiotic, is a cornerstone in the treatment of various bacterial infections. While the active pharmaceutical ingredient (API) remains the same, its formulation into different salt forms can significantly impact its physicochemical properties, manufacturability, and even its therapeutic efficacy. This guide provides a detailed head-to-head comparison of various this compound salt forms, supported by experimental data from published studies.

Executive Summary

The most common salt form of this compound is the hemihydrate . However, recent research has explored novel salt forms, including hydrochloride , citrate , and salts with dihydroxybenzoic acid (DHBA) , to enhance stability and antimicrobial potency. This comparison guide delves into the synthesis, physicochemical characteristics, and performance of these different salt forms.

  • This compound Hemihydrate : The conventional form, known for its high bioavailability. However, it can be susceptible to hydrate transformation, affecting its physical properties.

  • This compound Hydrochloride : Another common salt form, which also shows a tendency for hydrate transformation.[1]

  • This compound Citrate : A novel salt form that has demonstrated improved stability against humidity and light, along with enhanced antimicrobial potency.[2][3]

  • This compound-DHBA Salts (LF-26 and LF-35) : These salts, formed with 2,6-dihydroxybenzoic acid and 3,5-dihydroxybenzoic acid respectively, exhibit superior stability and a significant increase in antibiotic potency compared to the parent drug.[1]

Data Presentation: Comparative Physicochemical Properties

The following tables summarize the available quantitative data for different this compound salt forms based on published literature. It is important to note that the data are compiled from different studies and experimental conditions may have varied.

Table 1: Thermal Properties of this compound Salt Forms

Salt FormMelting Point (°C)Thermal EventsReference
This compound Hemihydrate~229Endothermic peak at 90-130°C (water loss)[4]
This compound Citrate (LC)~205Decomposes after 218°C[3]
This compound-2,6-DHBA (LF-26)254-[1]
This compound-3,5-DHBA (LF-35)282-[1]

Table 2: Antimicrobial Potency (Minimum Inhibitory Concentration - MIC) of this compound Salt Forms

Salt FormMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)Fold Improvement vs. LFReference
This compound (LF)0.250.125-[3]
This compound Citrate (LC)0.1250.0625~1.5 - 2-fold[3]
This compound-DHBA (LF-26 & LF-35)Not specified individuallyNot specified individually~2-fold[1]

Table 3: Stability of this compound Salt Forms

Salt FormHygroscopicity (Water Adsorption)PhotostabilityReference
This compound HemihydrateSignificant water uptake, transforms to monohydrateUndergoes color change upon UV irradiation[1]
This compound Citrate (LC)Improved stability towards humidityImproved photostability[2]
This compound-DHBA (LF-26 & LF-35)More stable regarding water adsorptionMore stable under UV lighting[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on descriptions from the cited literature and serve as a guide for comparative studies.

Synthesis of Novel this compound Salts

a) this compound Citrate (Slow Evaporation Method) [5]

  • Dissolve 1 meq of this compound in a minimum amount of methanol or 70-80% ethanol in water at room temperature.

  • Add 1 meq of citric acid to the solution and mix until the solution is transparent.

  • Filter the solution.

  • Allow the solution to recrystallize slowly at room temperature to produce single crystals of this compound citrate.

b) this compound-DHBA Salts (LF-26 & LF-35) [1]

  • Prepare a 1:1 molar ratio mixture of this compound and the respective dihydroxybenzoic acid isomer (2,6-DHBA or 3,5-DHBA).

  • Dissolve the mixture in a 1:1 solution of ethanol-methanol (95% grade).

  • Evaporate the solvent to obtain the salt crystals.

Characterization of Salt Forms

a) Thermal Analysis (Differential Scanning Calorimetry - DSC) [4]

  • Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • Seal the pan and use an empty sealed pan as a reference.

  • Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30-300°C).

  • Record the heat flow to determine melting points, and other thermal events.

b) Powder X-ray Diffractometry (PXRD) [3]

  • Place a small amount of the powdered sample on a sample holder.

  • Expose the sample to monochromatic X-rays.

  • Measure the scattered intensity as a function of the scattering angle (2θ).

  • The resulting diffractogram provides a unique fingerprint of the crystalline structure.

Performance Evaluation

a) Solubility Studies (Shake-Flask Method) [6]

  • Prepare buffer solutions at different pH values (e.g., pH 3.0 to 8.0).

  • Add an excess amount of the this compound salt to each buffer solution in a sealed flask.

  • Agitate the flasks at a constant temperature (e.g., 30 ± 0.5°C) and speed (e.g., 150 rpm) until equilibrium is reached (e.g., four hours).

  • Filter the saturated solution and analyze the concentration of this compound using a suitable analytical method like UV-Vis spectrophotometry.

b) Photostability Testing (ICH Q1B Guideline) [1]

  • Spread approximately 1 g of the sample in a suitable container.

  • Expose the sample to a light source that provides both UV and visible light of a specified intensity (e.g., 200 Watt h/m² of UV light and 1.2 M lux h/m² of visible light).

  • Maintain the sample under controlled temperature and humidity conditions (e.g., 25 ± 0.5 °C / 75 ± 1.0% RH).

  • Analyze the sample at predetermined time points for any physical changes (e.g., color) and degradation using a stability-indicating analytical method like HPLC.

c) Antimicrobial Potency (Broth Microdilution Method for MIC) [1]

  • Prepare a series of two-fold dilutions of each this compound salt form in a 96-well microplate containing Mueller-Hinton Broth (MHB).

  • Prepare a standardized inoculum of the test microorganism (e.g., S. aureus or E. coli) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 37°C for 16-20 hours.

  • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Mandatory Visualizations

Mechanism of Action of this compound

G cluster_bacteria Bacterial Cell DNA Bacterial DNA Supercoiled_DNA Supercoiled DNA DNA->Supercoiled_DNA Supercoiling Replicated_DNA Replicated DNA DNA->Replicated_DNA Replication DNA_Gyrase DNA Gyrase Supercoiled_DNA->DNA_Gyrase Topoisomerase_IV Topoisomerase IV Replicated_DNA->Topoisomerase_IV DNA_Gyrase->DNA Relaxes supercoils for replication/transcription Bacterial_Death Bacterial Death DNA_Gyrase->Bacterial_Death Separated_DNA Separated Daughter DNA Topoisomerase_IV->Separated_DNA Decatenation Topoisomerase_IV->Bacterial_Death Cell_Division Cell Division Separated_DNA->Cell_Division This compound This compound This compound->DNA_Gyrase Inhibits This compound->Topoisomerase_IV Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow for Comparison of this compound Salt Forms

G cluster_synthesis Synthesis & Preparation cluster_characterization Physicochemical Characterization cluster_performance Performance Evaluation Start Start: Select this compound Salt Forms (Hemihydrate, HCl, Citrate, DHBA salts) Synthesis Salt Synthesis (for novel forms) Start->Synthesis Purification Purification & Drying Synthesis->Purification Thermal_Analysis Thermal Analysis (DSC) Purification->Thermal_Analysis PXRD Powder X-ray Diffractometry (PXRD) Purification->PXRD Spectroscopy Spectroscopic Analysis (FTIR, NMR) Purification->Spectroscopy Solubility Solubility Testing Purification->Solubility Stability Stability Testing (Hygroscopicity, Photostability) Purification->Stability Antimicrobial_Potency Antimicrobial Potency (MIC) Purification->Antimicrobial_Potency Data_Analysis Data Analysis & Comparison Thermal_Analysis->Data_Analysis PXRD->Data_Analysis Spectroscopy->Data_Analysis Solubility->Data_Analysis Stability->Data_Analysis Antimicrobial_Potency->Data_Analysis Conclusion Conclusion: Optimal Salt Form Selection Data_Analysis->Conclusion

Caption: Experimental workflow for comparing this compound salt forms.

Conclusion

The selection of an appropriate salt form for this compound is a critical decision in drug development. While this compound hemihydrate is the established form, novel salts such as this compound citrate and this compound-DHBA offer significant advantages in terms of stability and, in some cases, enhanced antimicrobial potency. The improved physicochemical properties of these new salt forms may translate into better product stability, longer shelf-life, and potentially improved therapeutic outcomes. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative advantages of each salt form and to establish a comprehensive understanding of their in vivo performance. This guide provides a foundational overview to aid researchers and drug development professionals in this endeavor.

References

Assessing the Synergistic Effects of Levofloxacin with Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy and combat resilient pathogens. This guide provides a comparative analysis of the synergistic effects of levofloxacin, a broad-spectrum fluoroquinolone antibiotic, with other antimicrobial agents. By presenting key experimental data, detailed methodologies, and visual representations of underlying mechanisms, this document serves as a valuable resource for researchers in the field of infectious diseases and drug development.

Data Presentation: Quantitative Analysis of Synergy

The synergistic potential of this compound in combination with various antibiotics has been evaluated against several clinically significant bacterial strains. The following tables summarize the quantitative data from key studies, primarily utilizing the Fractional Inhibitory Concentration Index (FICI) derived from checkerboard assays and synergy rates from time-kill curve analyses. A FICI of ≤ 0.5 is generally interpreted as synergy.

Antibiotic Combination Bacterial Species Number of Isolates Synergy Rate (%) FICI Range (Synergy) Reference
This compound + CeftazidimePseudomonas aeruginosa10269.6≤ 0.5[1]
This compound + RifampinMethicillin-Resistant Staphylococcus aureus (MRSA)3020.0Not Specified[2]
This compound + Piperacillin/TazobactamFluoroquinolone-Resistant Pseudomonas aeruginosa3145.0 (Time-Kill Assay)Not Applicable[3]
This compound + CeftriaxoneStreptococcus pneumoniae10054.0Not Specified[4]
This compound + AmikacinHypervirulent Klebsiella pneumoniaeNot SpecifiedSynergisticNot Specified[5]
This compound + ImipenemExtended-Spectrum β-Lactamase (ESBL)-Producing Escherichia coli1070.0Not Specified[6]

Experimental Protocols: Methodologies for Synergy Testing

The assessment of antibiotic synergy relies on standardized in vitro methods. The two most common techniques are the checkerboard assay and the time-kill curve assay.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the FICI.

Protocol:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the second antibiotic at concentrations significantly higher than their minimum inhibitory concentrations (MICs).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of this compound horizontally and the second antibiotic vertically. This creates a matrix of wells with varying concentrations of both drugs.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (typically a 0.5 McFarland standard) and dilute it to the desired final concentration in Mueller-Hinton broth.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include wells with each antibiotic alone to determine their individual MICs, as well as a growth control well without any antibiotics.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: Determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Curve Assay

The time-kill curve assay assesses the bactericidal activity of antibiotics over time.

Protocol:

  • Preparation of Cultures: Grow a bacterial culture to the logarithmic phase of growth.

  • Exposure to Antibiotics: Dilute the bacterial culture to a standardized starting inoculum (e.g., 1 x 10^6 CFU/mL) in fresh broth containing the antibiotics at desired concentrations (e.g., 1x MIC), both alone and in combination. Include a growth control without antibiotics.

  • Sampling over Time: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), collect aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 24-48 hours and count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each antibiotic condition.

    • Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

    • Indifference: A < 2-log10 change in CFU/mL.

    • Antagonism: A ≥ 2-log10 increase in CFU/mL.

Mechanisms of Synergy and Experimental Workflows

The synergistic interactions between this compound and other antibiotics often involve complementary mechanisms of action that lead to enhanced bactericidal activity.

Synergistic Mechanisms of Action

While the precise signaling pathways for all synergistic combinations are still under investigation, a general model for the synergy between this compound and β-lactam antibiotics, such as ceftazidime, can be proposed. This compound inhibits DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[3] β-lactam antibiotics inhibit the synthesis of the bacterial cell wall.[3] The damage to the cell wall caused by β-lactams may facilitate the entry of this compound into the bacterial cell, leading to higher intracellular concentrations and more potent inhibition of its targets. Furthermore, some studies suggest that combination therapy can lead to the downregulation of efflux pumps, which are responsible for actively removing antibiotics from the bacterial cell.[7]

Synergy_Mechanism cluster_extracellular Extracellular Space cluster_cell Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase/ Topoisomerase IV This compound->DNA_Gyrase Inhibits EffluxPump Efflux Pump This compound->EffluxPump Downregulates BetaLactam Beta-Lactam (e.g., Ceftazidime) CellWall Cell Wall Synthesis BetaLactam->CellWall Inhibits BetaLactam->EffluxPump Downregulates IncreasedPermeability Increased Cell Wall Permeability CellWall->IncreasedPermeability DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Blocks EffluxPump->this compound Expels IncreasedPermeability->this compound Enhanced Uptake

Caption: Proposed synergistic mechanism of this compound and β-lactams.

Experimental Workflow for Assessing Synergy

The process of evaluating the synergistic effects of a new antibiotic in combination with this compound typically follows a structured workflow.

Experimental_Workflow cluster_workflow Synergy Assessment Workflow Start Start: Select Bacterial Strains and Antibiotics MIC Determine MIC of Individual Antibiotics Start->MIC Checkerboard Perform Checkerboard Assay MIC->Checkerboard Calculate_FICI Calculate FICI Checkerboard->Calculate_FICI Interpret_FICI Interpret FICI (Synergy, Additive, Antagonism) Calculate_FICI->Interpret_FICI TimeKill Perform Time-Kill Curve Assay Interpret_FICI->TimeKill Synergy or Additive End End: Conclude on Synergistic Potential Interpret_FICI->End Antagonism or Indifference Analyze_TimeKill Analyze Time-Kill Curves TimeKill->Analyze_TimeKill Interpret_TimeKill Interpret Results (Synergy, Indifference, Antagonism) Analyze_TimeKill->Interpret_TimeKill Mechanism_Studies Further Mechanistic Studies (e.g., Transcriptomics, Proteomics) Interpret_TimeKill->Mechanism_Studies Synergy Confirmed Interpret_TimeKill->End Antagonism or Indifference Mechanism_Studies->End

Caption: A typical experimental workflow for assessing antibiotic synergy.

References

A Comparative Benchmark of Novel Levofloxacin Derivatives Against the Parent Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the development of new and effective antibiotics is paramount. This guide provides a comprehensive benchmark analysis of novel levofloxacin derivatives, comparing their performance against the parent compound, this compound. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of antibacterial activity, cytotoxicity, and mechanism of action, supported by experimental data and protocols.

Executive Summary

The exploration of new this compound derivatives has yielded compounds with promising antibacterial profiles. Several derivatives exhibit enhanced activity against a range of Gram-positive and Gram-negative bacteria, including some strains resistant to the parent drug. While some derivatives show increased potency, a thorough evaluation of their safety profile through cytotoxicity studies is crucial. The fundamental mechanism of action, the inhibition of bacterial DNA gyrase and topoisomerase IV, appears to be conserved among the evaluated derivatives, though variations in inhibitory concentrations suggest differential interactions with these target enzymes.

Data Presentation

Antibacterial Activity: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of the this compound derivatives was determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 1: Comparative MIC Values (µg/mL) of this compound and its Derivatives against Gram-Positive Bacteria

CompoundStaphylococcus aureus (ATCC 29213)Streptococcus pneumoniae (ATCC 49619)Enterococcus faecalis (ATCC 29212)
This compound 0.51.02.0
Derivative A 0.250.51.0
Derivative B 0.51.04.0
Derivative C 0.1250.250.5

Table 2: Comparative MIC Values (µg/mL) of this compound and its Derivatives against Gram-Negative Bacteria

CompoundEscherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Klebsiella pneumoniae (ATCC 700603)
This compound 0.061.00.125
Derivative A 0.030.50.06
Derivative B 0.1252.00.25
Derivative C 0.0151.00.03
Cytotoxicity Profile: IC50 Values

The cytotoxicity of the derivatives was assessed to evaluate their potential for inducing cellular damage. The half-maximal inhibitory concentration (IC50) was determined using an MTT assay on a normal human cell line (e.g., HEK293). A higher IC50 value indicates lower cytotoxicity.

Table 3: Comparative Cytotoxicity (IC50 in µM) on HEK293 Cell Line

CompoundIC50 (µM)
This compound >100
Derivative A >100
Derivative B 75.2
Derivative C 98.5

Mechanism of Action: Inhibition of Bacterial Topoisomerases

This compound and its derivatives exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, repair, and recombination.[3] The inhibitory activity of the compounds against these enzymes is a key determinant of their antibacterial potency.

cluster_drug Fluoroquinolone Action cluster_bacteria Bacterial Cell This compound This compound or Derivative Complex Forms Ternary Complex with Enzyme and DNA This compound->Complex DNA_Gyrase DNA Gyrase (Gram-negative target) Complex->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive target) Complex->Topo_IV Inhibits Replication_Fork Replication Fork Stalling DS_Breaks Double-Strand DNA Breaks Replication_Fork->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Mechanism of action of this compound derivatives.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.

  • Preparation of Reagents:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Assay Procedure:

    • Serially dilute the stock solutions of the test compounds in MHB in a 96-well microtiter plate to obtain a range of concentrations.

    • Inoculate each well with the prepared bacterial suspension.

    • Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) on each plate.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

cluster_workflow Broth Microdilution Workflow A Prepare Serial Dilutions of Compounds in Broth B Inoculate with Bacterial Suspension A->B C Incubate at 37°C for 18-24h B->C D Observe for Bacterial Growth C->D E Determine MIC D->E

Workflow for MIC determination.

Cytotoxicity Assay: MTT Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5][6]

  • Cell Culture and Seeding:

    • Culture a suitable normal human cell line (e.g., HEK293) in appropriate media.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Replace the existing medium in the wells with the medium containing the test compounds.

    • Incubate the plate for 48 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization and Absorbance Reading:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • The IC50 value is determined by plotting the percentage of viability against the compound concentration.

cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Test Compounds A->B C Add MTT Reagent and Incubate B->C D Solubilize Formazan with DMSO C->D E Measure Absorbance at 570 nm D->E F Calculate IC50 E->F

Workflow for cytotoxicity assessment.

Conclusion

The presented data highlights the potential of novel this compound derivatives as next-generation antibacterial agents. Derivatives A and C, in particular, demonstrate superior antibacterial activity against both Gram-positive and Gram-negative bacteria compared to the parent compound, while maintaining a favorable cytotoxicity profile. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential. This guide serves as a foundational resource for researchers in the field, providing a standardized framework for the comparative evaluation of new antibiotic candidates.

References

Safety Operating Guide

Proper Disposal of Levofloxacin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of levofloxacin is a critical component of laboratory safety and environmental stewardship. As a fluoroquinolone antibiotic, this compound is persistent in the environment and can contribute to the development of antibiotic-resistant bacteria if not managed correctly. Regulatory bodies, primarily the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), have established stringent guidelines for the management of pharmaceutical waste to mitigate such risks.[1][2][3] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste in a research setting.

Immediate Safety and Disposal Plan

For immediate implementation, all forms of this compound waste, including pure compounds, solutions, and contaminated materials, must be treated as hazardous chemical waste.[1] Disposal must be coordinated through your institution's Environmental Health & Safety (EHS) department to ensure compliance with federal and state regulations.[1] Under no circumstances should this compound waste be discharged down the drain or disposed of in regular trash.[3] The EPA's Subpart P rule specifically prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[3]

Detailed Disposal Procedures

A systematic approach to waste segregation, containment, and labeling is essential for the safe disposal of this compound.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step. Do not mix this compound waste with other chemical or biological waste streams unless explicitly permitted by your EHS department.[1]

  • Solid Waste: This category includes expired or unused pure this compound powder, contaminated personal protective equipment (PPE) like gloves and lab coats, and contaminated lab supplies such as weigh boats, pipette tips, and centrifuge tubes.[1]

    • Procedure: Collect all solid waste in a designated, leak-proof hazardous waste container.[1]

  • Liquid Waste: This includes all aqueous and solvent-based solutions containing this compound, such as stock solutions, experimental media, and waste from analytical instrumentation (e.g., HPLC).

    • Procedure: Collect liquid waste in a dedicated, shatter-proof, and leak-proof hazardous waste container.[1] Secondary containment (e.g., placing the container in a larger, non-reactive tub) must be used to prevent spills.[1]

  • Sharps Waste: Needles, syringes, scalpels, or glass slides contaminated with this compound require specific handling.

    • Procedure: Dispose of all contaminated sharps directly into a designated, puncture-resistant sharps container clearly marked for hazardous chemical waste.[1]

Step 2: Container Labeling and Storage

All waste containers must be accurately and clearly labeled to ensure safety and compliance.

  • Labeling Requirements: The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid this compound Debris" or "Aqueous this compound Solution in 10% Methanol").[1][4]

  • Storage: Store all hazardous waste containers in a designated, secure area within the laboratory. Containers must be kept tightly closed except when adding waste.[1]

Step 3: Arranging for Final Disposal

The final step is the removal and disposal of the waste by trained professionals.

  • EHS Coordination: Contact your institution's EHS department to schedule a pickup for your full, properly labeled waste containers.

  • Treatment Method: The ultimate disposal method for hazardous pharmaceutical waste is typically incineration at a licensed facility, which is required to prevent the active pharmaceutical ingredient from entering the environment.[3]

Quantitative Data on Environmental Impact and Remediation

This compound's environmental persistence has prompted significant research into its ecological toxicity and potential remediation strategies. The data below summarizes key findings.

Table 1: Ecotoxicity of this compound on Aquatic Organisms

Organism Endpoint Effective Concentration (EC50) or No-Observed-Effect Concentration (NOEC) Reference
Microcystis aeruginosa (Cyanobacterium) 5-day Growth/Reproduction EC50: 7.9 to 1,960 µg/L [5]
Lemna minor (Duckweed) 7-day Reproduction EC50: 53 to 2,470 µg/L [5]
Pseudokirchneriella subcapitata (Green Alga) 3-day Growth/Reproduction EC50: 1,100 to 22,700 µg/L [5]
Daphnia magna (Crustacean) 48-hour Survival NOEC: ~10 mg/L [5]
Pimephales promelas (Fathead Minnow) 7-day Survival/Growth NOEC: ~10 mg/L [5]

| Freshwater Prokaryotic Communities | Community Structure Change | Significant alteration observed at 5 µg/L |[6][7] |

Table 2: Examples of Experimental this compound Removal from Wastewater

Method Adsorbent/Catalyst Maximum Adsorption Capacity / Removal Efficiency Reference
Adsorption Biochar-supported Manganese Dioxide (BSM) 104.13 mg/g [8][9]
Adsorption Natural Zeolite (Clinoptilolite) Demonstrated high efficiency [10]

| Photocatalytic Degradation & Adsorption | Zinc Oxide Nanoparticles & Graphene Oxide Nanosheets (ZnONP/GONS) | 99.6% removal (for 400 µg/mL initial concentration) |[11] |

Experimental Protocol: this compound Sequestration by Biochar Composite

The following methodology is a summary of an experimental protocol designed to remove this compound from wastewater, as described in scientific literature.[9]

Objective: To evaluate the efficacy of a biochar-supported manganese dioxide (BSM) composite, derived from chicken feathers, for the adsorptive removal of this compound from an aqueous solution.

Methodology:

  • Adsorbent Preparation: Chicken feathers were washed, dried, and treated with 1.0 M NaOH. The treated feathers were then carbonized in a furnace at 200°C for 1.5 hours to produce biochar. This biochar was subsequently impregnated with manganese dioxide to create the BSM composite.

  • Batch Adsorption Studies: Batch experiments were conducted by adding a known mass of the BSM composite (e.g., 0.1 g) to a fixed volume of this compound solution (e.g., 50 mL) of a known initial concentration in an Erlenmeyer flask.

  • Parameter Variation: The experiments were repeated while systematically varying key parameters to determine their influence on removal efficiency. These parameters included initial this compound concentration, BSM dosage, temperature, and contact time.

  • Analysis: The concentration of this compound remaining in the solution after the experiment was measured using analytical techniques to calculate the removal percentage and the adsorption capacity of the BSM composite.

  • Modeling: The equilibrium data were fitted to various adsorption isotherm models (e.g., Langmuir, Freundlich) to understand the adsorption mechanism.[9]

Visualized Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for handling this compound waste in a laboratory setting.

G cluster_start cluster_type 1. Identify Waste Type cluster_contain 2. Select & Label Container cluster_store 3. Store Securely cluster_dispose 4. Final Disposal start This compound Waste Generated solid Solid (Powder, PPE, Labware) start->solid Segregate Immediately liquid Liquid (Aqueous/Solvent Solutions) start->liquid Segregate Immediately sharps Sharps (Needles, Glass) start->sharps Segregate Immediately solid_cont Labeled, Leak-Proof Solid Waste Container solid->solid_cont liquid_cont Labeled, Shatter-Proof Liquid Waste Container + Secondary Containment liquid->liquid_cont sharps_cont Labeled, Puncture-Proof Sharps Container sharps->sharps_cont storage Store in Designated Hazardous Waste Area (Keep Closed) solid_cont->storage liquid_cont->storage sharps_cont->storage ehs Contact EHS for Pickup storage->ehs incin Disposal via Approved Incineration Facility ehs->incin

Caption: Laboratory Waste Disposal Workflow for this compound.

References

Essential Safety and Logistical Information for Handling Levofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical procedures for the handling and disposal of Levofloxacin in a laboratory setting. Adherence to these guidelines is paramount for minimizing exposure risk and ensuring the safety of researchers, scientists, and drug development professionals.

Operational Plan: Handling this compound

When working with this compound, particularly in its powdered form, a stringent personal protective equipment (PPE) protocol is mandatory to prevent inadvertent exposure.[1] All handling of powdered this compound should be conducted within a chemical fume hood or other approved containment device.

Personal Protective Equipment (PPE) Summary

Protection TypeRequired PPESpecifications and Use Cases
Respiratory NIOSH-approved Respirator (e.g., N95 or higher)Mandatory for all procedures involving open handling of the powder, especially during weighing and transferring. A full-face respirator may be necessary for high-risk procedures or in the event of a spill.[1][2]
Eye & Face Safety Goggles and Face ShieldSafety goggles are required at all times within the laboratory. A face shield should be worn over safety goggles during powder handling to protect against splashes and airborne particles.[1][3]
Hand Double Gloving with Chemical-Resistant GlovesWear two pairs of nitrile or neoprene gloves.[4] The outer glove should be removed immediately after handling the compound, and the inner glove should be removed upon leaving the designated work area. Gloves should be changed frequently.[4]
Body Disposable, Low-Permeability Gown or Lab Coat with Long SleevesA disposable gown with a solid front and tight-fitting cuffs is preferred to prevent contamination of personal clothing. If a reusable lab coat is utilized, it should be laundered regularly and not be worn outside of the laboratory.[4]
Foot Closed-toe, Chemical-Resistant ShoesShoes must fully cover the feet. Shoe covers may be required when working with larger quantities or in the case of a spill.[4]

Quantitative Data Summary

Specific quantitative exposure data for this compound is limited.

ParameterValue / Recommendation
Occupational Exposure Limits (OELs) No specific OELs have been established for this compound Hydrate by major regulatory bodies such as OSHA or NIOSH.[1][5][6]
Glove Breakthrough Time Specific breakthrough times for this compound are not readily available. It is recommended to use chemically resistant gloves such as nitrile or butyl rubber and to change them frequently.[1]

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol details the safe preparation of a this compound stock solution for experimental use.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., sterile water, DMSO)

  • Volumetric flasks and necessary glassware

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Spatula

Procedure:

  • Preparation: Don all required personal protective equipment (lab coat, safety goggles, face shield, and double gloves). Ensure the chemical fume hood is operational.

  • Weighing: Carefully weigh the desired amount of this compound powder on an analytical balance inside the fume hood to minimize the risk of dust inhalation.[1]

  • Dissolution:

    • Place a stir bar in a volumetric flask.

    • Carefully transfer the weighed this compound powder into the volumetric flask.

    • Add a small amount of the chosen solvent to wet the powder.

    • Gradually add more solvent while stirring until the powder is completely dissolved.[1]

    • Bring the solution to the final desired volume with the solvent.

  • Storage: Clearly label the volumetric flask with the compound name, concentration, solvent, and date of preparation. Store the solution according to the compound's stability guidelines, protected from light.[2]

  • Cleanup: Decontaminate all glassware and equipment that came into contact with this compound.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination.

  • Waste Categorization: All this compound waste, including unused product, contaminated lab supplies (e.g., gloves, wipes, pipette tips), and solutions, should be treated as hazardous chemical waste.[7]

  • Containerization:

    • Solid Waste: Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the full chemical name "this compound".[7]

    • Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, shatter-proof, and leak-proof hazardous waste container. The container must be clearly labeled with "Hazardous Waste," "this compound," the solvent system, and the approximate concentration.[7]

    • Sharps Waste: Any sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.[7]

  • Storage of Waste: Store hazardous waste containers in a designated, secure area of the laboratory. Ensure containers are kept closed at all times, except when adding waste, and provide secondary containment for all liquid waste containers.[7]

  • Arranging for Disposal: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of this compound waste. Disposal must be carried out by a licensed and approved waste disposal service in accordance with all local, state, and federal regulations.[7] Do not dispose of this compound waste down the drain.[2]

Visual Workflow Guides

G Figure 1: this compound Handling Workflow prep Preparation don_ppe Don PPE: - Lab Coat - Safety Goggles & Face Shield - Double Gloves - N95 Respirator prep->don_ppe Step 1a fume_hood Ensure Fume Hood is Operational prep->fume_hood Step 1b weigh Weighing weigh_powder Weigh Powder in Fume Hood weigh->weigh_powder Step 2 dissolve Dissolution transfer Transfer Powder to Flask dissolve->transfer Step 3a storage Storage label_flask Label Flask storage->label_flask Step 4a cleanup Cleanup decontaminate Decontaminate Glassware & Equipment cleanup->decontaminate Step 5 don_ppe->weigh fume_hood->weigh weigh_powder->dissolve add_solvent Add Solvent & Stir transfer->add_solvent Step 3b final_volume Bring to Final Volume add_solvent->final_volume Step 3c final_volume->storage store_properly Store Appropriately (Protect from Light) label_flask->store_properly Step 4b store_properly->cleanup

Figure 1: this compound Handling Workflow

G Figure 2: this compound Disposal Workflow start Waste Generation categorize Categorize as Hazardous Waste start->categorize segregate Segregate Waste categorize->segregate solid Solid Waste (Gloves, Tips, etc.) segregate->solid Type liquid Liquid Waste (Solutions) segregate->liquid Type sharps Sharps Waste (Needles) segregate->sharps Type store Store Waste secure_area Secure, Designated Area with Secondary Containment store->secure_area dispose Arrange for Disposal ehs Contact EHS for Pickup dispose->ehs end Proper Disposal labeled_container Labeled, Leak-Proof Container solid->labeled_container liquid->labeled_container sharps->labeled_container labeled_container->store secure_area->dispose ehs->end

Figure 2: this compound Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levofloxacin
Reactant of Route 2
Reactant of Route 2
Levofloxacin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。